Diethyl (hydroxymethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGWWBLTJLKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062838 | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3084-40-0 | |
| Record name | Diethyl P-(hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl phosphonomethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHONOMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR74SN9XT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical properties of Diethyl (hydroxymethyl)phosphonate
An In-depth Technical Guide to the Physical Properties of Diethyl (hydroxymethyl)phosphonate
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 3084-40-0). As a pivotal organophosphorus intermediate, its utility in the synthesis of agrochemicals, flame retardants, and pharmaceuticals is intrinsically linked to its distinct physicochemical characteristics.[1] This document details properties including boiling point, density, refractive index, and solubility, and discusses the spectroscopic signatures (IR and NMR) that define its molecular structure. Furthermore, this guide presents standardized experimental methodologies for the synthesis, purification, and characterization of this compound, offering valuable insights for researchers, chemists, and professionals in drug development and material science.
Introduction to this compound
This compound, also known as (Hydroxymethyl)phosphonic acid diethyl ester, is a versatile bifunctional molecule featuring a reactive hydroxymethyl group and a diethyl phosphonate moiety.[1][2] Its chemical structure, represented by the linear formula HOCH₂(O)(OC₂H₅)₂, is the foundation of its utility as a synthetic building block.[3] The phosphorus center and the hydroxyl group provide two distinct points for chemical modification, enabling its use in crucial transformations like C-C bond formation and olefination reactions.[3][4] These reactions are fundamental in constructing the complex molecular frameworks required for active pharmaceutical ingredients and specialized polymers.[1][2] Understanding its physical properties is therefore not merely an academic exercise but a prerequisite for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling.
Physicochemical Properties
The macroscopic behavior of this compound is governed by its molecular structure. The key quantitative physical properties are summarized in the table below for ease of reference.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₅H₁₃O₄P | [1][2] | |
| Molecular Weight | 168.13 g/mol | [1][3] | |
| CAS Number | 3084-40-0 | [1][3] | |
| Appearance | Colorless to light yellow, viscous liquid | Ambient | [1] |
| Boiling Point | 124 - 126 °C | @ 3 mmHg | [1][2] |
| Density | 1.14 g/mL | @ 25 °C | [3] |
| Refractive Index (n_D) | 1.444 | @ 20 °C | [1][2] |
| Water Solubility | 500 g/L | @ 20 °C | [5] |
| Flash Point | > 110 °C (> 230 °F) | Closed cup | |
| pKa (Predicted) | 13.00 ± 0.10 | [5] |
State and Appearance
This compound exists as a clear, colorless to pale yellow viscous liquid at room temperature.[1] Its viscosity is a result of intermolecular hydrogen bonding enabled by the hydroxyl group, a factor that also influences its boiling point and solubility.
Boiling Point
The compound has a high boiling point, typically measured under reduced pressure to be 124-126 °C at 3 mmHg.[1][2] Performing the distillation under vacuum is critical to prevent thermal decomposition, which can occur at the higher temperatures required for boiling at atmospheric pressure. This property is a key consideration for the design of purification protocols following its synthesis.
Density and Refractive Index
With a density of 1.14 g/mL at 25 °C, it is denser than water.[3] The refractive index, a measure of how light propagates through the substance, is a sensitive indicator of purity. The accepted value is 1.444 at 20 °C, measured at the sodium D-line (589 nm).[1][2] Deviations from this value can suggest the presence of impurities or residual solvents.
Solubility
The presence of the polar P=O (phosphine oxide) and -OH (hydroxyl) groups allows for strong hydrogen bonding, rendering this compound highly soluble in water (500 g/L at 20 °C) and other polar protic solvents.[5] This high solubility is advantageous for its application in various biochemical assays and as a reactant in aqueous or polar reaction media.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and assessment of purity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides direct evidence of its key functional groups. Data from the NIST Gas-Phase Infrared Database confirms the expected absorptions:[6]
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the ethyl and methylene groups.
-
P=O Stretch: A very strong and sharp absorption band typically found between 1260-1200 cm⁻¹. This is one of the most characteristic peaks for phosphonate compounds.
-
P-O-C Stretch: Strong absorptions around 1050-1000 cm⁻¹ due to the stretching of the P-O-C linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and confirming the phosphorus environment. While publicly accessible databases do not provide fully assigned experimental spectra, the expected signals can be predicted based on the known structure.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
-
A triplet signal for the methyl protons (-O-CH₂-CH₃ ).
-
A complex multiplet for the ethoxy methylene protons (-O-CH₂ -CH₃), which is split by both the adjacent methyl protons and the distant phosphorus atom (³J_PH coupling). This often appears as a doublet of quartets.
-
A doublet for the hydroxymethyl protons (P-CH₂ -OH) due to coupling with the phosphorus atom (²J_PH coupling).
-
A broad singlet for the hydroxyl proton (-OH ), which may exchange and can vary in chemical shift depending on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three chemically non-equivalent carbon atoms: the methyl carbon, the ethoxy methylene carbon, and the hydroxymethyl carbon. Each of these signals would exhibit splitting due to coupling with the phosphorus atom.
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for analyzing the phosphorus center. A single signal is expected for this compound. In a proton-coupled spectrum, this signal would be split into a multiplet by the neighboring protons on the adjacent methylene groups. In a proton-decoupled spectrum, it would appear as a sharp singlet at a chemical shift characteristic for dialkyl phosphonates.
Experimental Methodologies
The accuracy of the physical properties reported is contingent on the purity of the sample. Therefore, a reliable synthetic and purification protocol is paramount.
Synthesis via Pudovik Reaction and Purification
A common and atom-economical method for synthesizing this compound is the base-catalyzed addition of diethyl phosphite to paraformaldehyde, a variant of the Pudovik reaction.
Step-by-Step Protocol:
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl phosphite (1.0 eq.), paraformaldehyde (1.0 eq.), and a catalytic amount of a base such as triethylamine (0.1 eq.).
-
Reaction: Heat the mixture in an oil bath at 100-120 °C for approximately 4 hours. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the diethyl phosphite starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst (triethylamine) by evaporation under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 124-126 °C at a pressure of 3 mmHg to yield the pure liquid product.
Synthesis and Purification Workflow
Boiling Point Determination under Reduced Pressure
Apparatus: A micro-distillation or Kugelrohr apparatus, vacuum pump, manometer, heating mantle, and a calibrated thermometer.
-
Setup: Place a small volume (e.g., 2 mL) of the purified liquid in the distillation flask along with a small magnetic stir bar or boiling chip.
-
Evacuation: Assemble the apparatus and carefully evacuate it to the desired pressure (e.g., 3 mmHg), monitored by the manometer.
-
Heating: Begin gentle heating and stirring.
-
Measurement: Record the temperature at which the liquid boils steadily and a ring of refluxing condensate is observed on the thermometer bulb. This stable temperature is the boiling point at that pressure.[7]
Refractive Index Measurement
Apparatus: An Abbe refractometer with a temperature-controlled prism and a sodium light source.[8][9]
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).[1]
-
Sample Application: Open the prism and place 1-2 drops of the this compound sample onto the surface of the lower prism. Close the prism assembly securely.[9]
-
Temperature Equilibration: Allow the sample to equilibrate to the set temperature (typically 20.0 °C).
-
Measurement: Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. Perform the measurement in triplicate and report the average.[1]
Structure-Property Relationships and Applications
The are a direct consequence of its molecular structure, which in turn dictates its primary applications.
-
Polarity and Solubility: The combination of the highly polar phosphine oxide (P=O) and the hydrogen-bonding hydroxyl (-OH) group makes the molecule highly polar and readily soluble in water. This is crucial for its use in biochemical research.[1][5]
-
Reactivity: The hydroxymethyl group is a primary alcohol, making it a reactive handle for further synthetic modifications, such as esterification or conversion to a leaving group. This reactivity is the cornerstone of its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
-
Phosphorus Content: The presence of phosphorus is key to its application in flame retardants, where it interferes with the combustion process in the gas phase.[1]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.
-
Precautions: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as it can be sensitive to moisture.
Conclusion
This compound is a well-characterized organophosphorus compound whose physical properties are thoroughly documented. Its high boiling point, density, polarity, and specific spectroscopic signatures are all direct consequences of its unique molecular structure. A comprehensive understanding of these properties, coupled with robust experimental methodologies for its synthesis and analysis, is essential for leveraging its full potential as a versatile intermediate in chemical synthesis, from drug discovery to materials science.
References
- 1. gvda-instrument.com [gvda-instrument.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound technical grade 3084-40-0 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl hydroxymethylphosphonate [webbook.nist.gov]
- 7. chemconnections.org [chemconnections.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
Synthesis of Diethyl (hydroxymethyl)phosphonate: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diethyl (hydroxymethyl)phosphonate is a pivotal organophosphorus intermediate, valued for its role as a versatile building block in the synthesis of agrochemicals, flame retardants, and, most notably, pharmaceuticals.[1] Its unique structure, featuring a reactive hydroxymethyl group and a phosphonate moiety, facilitates its use in various synthetic transformations, including C-C bond formation and olefination reactions.[2] This guide provides an in-depth examination of its synthesis from diethyl phosphite and formaldehyde, a process commonly known as the Pudovik or Abramov reaction. We will explore the underlying reaction mechanism, present detailed and validated experimental protocols, discuss critical process parameters, and offer field-proven insights to ensure safe, efficient, and reproducible synthesis for researchers and drug development professionals.
Introduction: The Significance of an α-Hydroxyphosphonate
α-Hydroxyphosphonates, and specifically this compound (DEHMP), are of significant interest in medicinal chemistry and drug discovery. The phosphonate group is often used as a stable mimic of phosphate esters or as a transition-state analogue for enzymatic reactions, offering enhanced stability against hydrolysis by phosphatases. DEHMP serves as a key intermediate in the synthesis of more complex phosphonate derivatives with potential therapeutic benefits, including compounds targeting neurological disorders and those with anti-HIV-1 activity.[1] It is also a crucial reactant for creating phosphonates used in studies of enzyme inhibition and as antiproliferative agents.[3] Understanding its synthesis is fundamental for chemists aiming to incorporate the phosphonomethyl group into novel molecular architectures.
The Pudovik Reaction: Mechanistic Insights
The formation of this compound from diethyl phosphite and formaldehyde is a classic example of the Pudovik reaction, which involves the base-catalyzed addition of a hydrophosphoryl compound across the carbon-oxygen double bond of a carbonyl group.[4][5][6]
Core Principles:
-
Nucleophilic Addition: The reaction is a nucleophilic addition to the carbonyl carbon of formaldehyde.
-
The Role of the Base: Diethyl phosphite, while containing a P-H bond, is not sufficiently nucleophilic to attack formaldehyde directly. A base is required to deprotonate the phosphite, generating a highly nucleophilic phosphonate anion.
-
Tautomerism: Diethyl phosphite exists in tautomeric equilibrium, with the phosphonate form, (CH₃CH₂O)₂P(O)H, being the predominant and reactive species in this context.[7]
Step-by-Step Mechanism:
-
Activation (Deprotonation): A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base such as potassium carbonate, deprotonates the diethyl phosphite to form the diethyl phosphite anion.
-
Nucleophilic Attack: The highly reactive phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a new phosphorus-carbon bond and generates an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated, either by the conjugate acid of the base (e.g., triethylammonium ion) or by another molecule of diethyl phosphite, to yield the final product, this compound, and regenerate the catalyst.
Caption: The base-catalyzed mechanism for the synthesis of DEHMP.
Validated Experimental Protocols
Two common protocols are presented below, utilizing either an organic or an inorganic base. The choice of catalyst and conditions can influence reaction time, yield, and purification strategy.
Protocol 1: Triethylamine-Catalyzed Synthesis
This method is widely used in laboratory settings due to the simplicity of using a soluble organic base.[8][9]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine (TEA)
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (0.5 mol, 69 g) and paraformaldehyde (0.5 mol, 15 g).
-
Catalyst Addition: Add triethylamine (0.05 mol, 5.1 g) to the stirred mixture.
-
Reaction: Heat the mixture in an oil bath to 90-100°C. The suspension should become a clear, refluxing solution. Maintain this temperature for 3-4 hours.[9][10]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of diethyl phosphite.
-
Work-up: After cooling to room temperature, remove the excess triethylamine under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a colorless oil. Due to its thermal instability, purification by standard vacuum distillation can lead to significant decomposition.[9] Kugelrohr distillation at approximately 125°C and low pressure (0.05 mm Hg) is highly recommended to obtain the pure product.[9]
Protocol 2: Potassium Carbonate-Catalyzed Synthesis in Toluene
This protocol is suitable for larger scales and often provides high yields and purity that may allow the product to be used directly in subsequent steps without distillation.[3][10]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
Setup: In a reaction flask equipped with a mechanical stirrer, thermometer, and condenser, add diethyl phosphite (0.554 mol, 76.6 g), a portion of the paraformaldehyde (approx. 15% of total, 20 g total), potassium carbonate (used to adjust pH), and toluene (277 mL).
-
Initiation: Heat the mixture to 60°C. The reaction is exothermic; once initiated, the remaining paraformaldehyde should be added in batches over ~15 minutes to control the temperature.
-
Reaction: Maintain the reaction at 60°C for 2 hours. During this time, add the remaining potassium carbonate in portions to keep the reaction mixture's pH between 7.5 and 8.0.
-
Work-up: Upon completion, cool the mixture and filter to remove the inorganic salts.
-
Isolation: Remove the toluene from the filtrate by distillation under reduced pressure. This yields the crude this compound.
-
Analysis: The product is typically obtained as a light-yellow liquid with high purity (≥96% by GC), often suitable for direct use in the next synthetic step.[3][10]
Data Summary: Comparison of Protocols
| Parameter | Protocol 1 (TEA) | Protocol 2 (K₂CO₃) |
| Catalyst | Triethylamine (TEA) | Potassium Carbonate |
| Formaldehyde Source | Paraformaldehyde | Paraformaldehyde |
| Solvent | Typically neat (solvent-free) | Toluene |
| Temperature | 90-120°C[9][10] | 60°C[3][10] |
| Reaction Time | 3-4 hours | ~2.5 hours |
| Typical Yield | 49–65% (after distillation)[9] | ~95% (crude)[3][10] |
| Purification | Kugelrohr or molecular still distillation is critical[9] | Filtration and solvent removal; often used crude[10] |
Experimental Workflow & Key Scientific Insights
Caption: A generalized workflow for the synthesis of DEHMP.
Expertise & Experience: Causality Behind Experimental Choices
-
Source of Formaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, is commonly used as it is easier to handle than gaseous formaldehyde and avoids introducing water into the reaction, which can be problematic for some work-ups.[8][9][11] The depolymerization to monomeric formaldehyde occurs in situ upon heating. Aqueous formaldehyde can also be used, but requires different work-up procedures and may lead to different side-product profiles.[11]
-
Thermal Instability: The primary challenge in obtaining high-purity DEHMP is its tendency to decompose at elevated temperatures.[9] This is why specialized, low-temperature distillation techniques like Kugelrohr or wiped-film molecular stills are essential for purification, as they minimize the thermal stress on the molecule by reducing its residence time at high temperatures.[9]
-
Catalyst Selection: Triethylamine is a homogeneous catalyst, making the reaction mixture clear but requiring its removal by evaporation.[9] Potassium carbonate is a heterogeneous catalyst that can be easily removed by filtration, simplifying the work-up. Its use also allows for fine control of the pH, which is crucial for minimizing side reactions and maximizing yield.[10]
Trustworthiness: A Self-Validating System
The integrity of this synthesis relies on careful control and monitoring.
-
Temperature Control: The reaction is exothermic. For the TEA-catalyzed method, a gradual increase to the target temperature is advised. For the K₂CO₃ method, batch-wise addition of paraformaldehyde is a critical control to prevent a thermal runaway.[10]
-
pH Monitoring: In the potassium carbonate protocol, maintaining a slightly basic pH (7.5-8.0) is key. A pH that is too high can promote side reactions, while a pH that is too low will result in an incomplete reaction.[10]
-
Analytical Verification: The purity of the final product should be confirmed by analytical methods. ¹H and ³¹P NMR spectroscopy are invaluable for structural confirmation, while Gas Chromatography (GC) is excellent for assessing purity.[9][10]
Safety and Handling
This synthesis must be performed with appropriate safety measures due to the hazardous nature of the reagents.
-
Diethyl Phosphite: Combustible liquid and skin/eye irritant.
-
Paraformaldehyde: Toxic upon inhalation and ingestion. It is a source of formaldehyde, which is a known carcinogen.
-
Triethylamine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor.
-
General Precautions: Always conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of this compound via the Pudovik reaction is a robust and scalable method for producing a valuable chemical intermediate. By understanding the underlying mechanism, carefully selecting the catalyst and reaction conditions, and employing the proper purification techniques, researchers can reliably produce high-quality material. The protocols and insights provided in this guide offer a solid foundation for laboratory synthesis, enabling further research and development in medicinal chemistry and other fields that rely on this versatile organophosphorus building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 3084-40-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Pudovik Reaction: Mechanism and Synthesis of Diethyl (hydroxymethyl)phosphonate
Introduction: The Significance of the Pudovik Reaction and α-Hydroxyphosphonates
The Pudovik reaction, a cornerstone of organophosphorus chemistry, represents a powerful and atom-economical method for the formation of carbon-phosphorus (C-P) bonds. At its core, the reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across an unsaturated bond, most notably a carbonyl group. This process, also known as hydrophosphonylation, yields α-hydroxyphosphonates, a class of compounds with significant applications in medicinal chemistry and materials science. Diethyl (hydroxymethyl)phosphonate, the product of the Pudovik reaction between diethyl phosphite and formaldehyde, is a particularly valuable intermediate in the synthesis of pharmaceuticals, including antiviral agents, and serves as a versatile building block for more complex molecules.[1]
This technical guide provides an in-depth exploration of the mechanism of the Pudovik reaction for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction's catalytic pathways, experimental considerations, and optimization strategies.
Core Mechanism: A Tale of Two Catalytic Pathways
The synthesis of this compound via the Pudovik reaction is most commonly achieved through base catalysis, although a Lewis acid-catalyzed pathway also exists. Understanding the nuances of each mechanism is critical for reaction optimization and control.
Base-Catalyzed Mechanism: The Predominant Route
The base-catalyzed Pudovik reaction is the most frequently employed method for the synthesis of this compound. The mechanism proceeds through three key steps:
-
Deprotonation of Diethyl Phosphite: The reaction is initiated by a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), which deprotonates the diethyl phosphite. This step is crucial as it generates the highly nucleophilic phosphite anion. The choice of base can influence the reaction rate and yield.[2]
-
Nucleophilic Attack: The newly formed phosphite anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a new C-P bond and a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Proton Transfer: The reaction concludes with a proton transfer to the negatively charged oxygen of the tetrahedral intermediate. This proton is typically supplied by the protonated base catalyst or another molecule of diethyl phosphite, regenerating the catalyst and yielding the final product, this compound.[3][4]
Catalytic Cycle of the Base-Catalyzed Pudovik Reaction
Caption: Base-catalyzed Pudovik reaction mechanism.
Lewis Acid-Catalyzed Mechanism: An Alternative Pathway
While less common for this specific transformation, Lewis acids can also catalyze the Pudovik reaction. The mechanism differs significantly from the base-catalyzed route:
-
Activation of Formaldehyde: The Lewis acid (e.g., Al(III) complex) coordinates to the oxygen atom of the formaldehyde carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Nucleophilic Addition: The neutral diethyl phosphite molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms the C-P bond and generates a zwitterionic intermediate.
-
Proton Transfer and Catalyst Regeneration: A proton is transferred from the phosphorus to the oxygen atom, and the Lewis acid catalyst is released, yielding the final product.
Catalytic Cycle of the Lewis Acid-Catalyzed Pudovik Reaction
Caption: Lewis acid-catalyzed Pudovik reaction mechanism.
Experimental Considerations and Optimization
Choice of Formaldehyde Source: Formalin vs. Paraformaldehyde
The Pudovik reaction can be carried out using either an aqueous solution of formaldehyde (formalin) or its solid polymer, paraformaldehyde.
-
Formalin: While convenient, the presence of water can lead to side reactions and complicate product isolation.
-
Paraformaldehyde: This is often the preferred source for laboratory-scale synthesis as it is an anhydrous form of formaldehyde.[6] However, it requires depolymerization to monomeric formaldehyde in situ. This is typically achieved by heating the reaction mixture in the presence of the catalyst.[6][7] The depolymerization is an equilibrium process, and the consumption of monomeric formaldehyde by the Pudovik reaction drives the equilibrium towards further depolymerization.[8]
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the yield and purity of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Neat | 90 | 3 | 96 | [9] |
| Triethylamine | Neat | 120-130 | 4 | 49-65 | [10] |
| Potassium Carbonate | Toluene | 60 | 2 | 95 | [9] |
| Sodium Carbonate | Aqueous | 60 | 2 | 83-89 | [11] |
As the table indicates, both amine bases and inorganic bases can effectively catalyze the reaction. The choice may depend on the desired reaction temperature, solvent system, and work-up procedure. For instance, the use of a heterogeneous catalyst like potassium carbonate can simplify purification as it can be removed by filtration.[9]
Potential Side Reactions and Mitigation Strategies
While the Pudovik reaction is generally efficient, several side reactions can occur, impacting the yield and purity of the desired product.
-
Phosphonate-Phosphate Rearrangement: Under certain conditions, particularly with stronger bases or higher temperatures, the initially formed α-hydroxyphosphonate can rearrange to a phosphate ester.[7][10] This is more prevalent with α-oxo phosphonates but can be a consideration. Using milder bases and controlled temperatures can minimize this side reaction.
-
Formation of Methylenebisphosphonates: If an excess of diethyl phosphite is used or if the reaction is allowed to proceed for an extended period, a second molecule of diethyl phosphite can react with the product to form a methylenebisphosphonate. Careful control of stoichiometry is essential to prevent this.
-
Formaldehyde Polymerization: If the depolymerization of paraformaldehyde is not efficiently coupled with the Pudovik reaction, formaldehyde can re-polymerize, reducing the concentration of the active monomer.[8] Ensuring the reaction temperature is sufficient for depolymerization and that the catalyst is active can mitigate this.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound using triethylamine as a catalyst.
Materials and Equipment
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for vacuum distillation (e.g., Kugelrohr)
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).[10]
-
Heating: Place the flask in a preheated oil bath at 100-120°C. Increase the temperature to 120-130°C and stir the mixture at this temperature for 4 hours.[10] The initially cloudy suspension should become a clear solution as the paraformaldehyde depolymerizes and reacts.
-
Work-up: After the reaction is complete, remove the stirring bar and transfer the flask to a rotary evaporator. Remove most of the triethylamine under reduced pressure at a bath temperature of approximately 80°C.[10]
-
Purification: Purify the crude product by vacuum distillation. Kugelrohr distillation at 125°C (0.05 mm) is recommended to avoid decomposition that can occur with standard vacuum distillation at higher temperatures.[10] This should yield this compound as a colorless oil.
Conclusion
The Pudovik reaction is a highly effective and versatile method for the synthesis of this compound. A thorough understanding of the underlying base-catalyzed and Lewis acid-catalyzed mechanisms allows for the rational selection of reaction conditions to maximize yield and purity. By carefully considering the choice of formaldehyde source, catalyst, and reaction parameters, and by being mindful of potential side reactions, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol provided serves as a practical starting point for the successful implementation of this important transformation in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. asynt.com [asynt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 5. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pudovik reaction - Wikipedia [en.wikipedia.org]
Introduction: The Unassuming Versatility of a Key Organophosphorus Building Block
An In-depth Technical Guide to Diethyl (hydroxymethyl)phosphonate: A Cornerstone Chemical Intermediate
In the vast landscape of organic synthesis, certain molecules stand out for their exceptional utility and versatility. This compound (DEHMP), a seemingly simple organophosphorus compound, is one such cornerstone intermediate.[1] Characterized by a reactive hydroxymethyl group directly attached to a phosphonate core, DEHMP serves as a highly adaptable building block for chemists across diverse industries.[1][2] Its unique structural features allow for a wide array of chemical transformations, making it an indispensable starting material for the synthesis of more complex molecules with tailored properties.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, core reactivity, and multifaceted applications of DEHMP. We will explore the causality behind its synthetic utility, from its role in constructing carbon-carbon bonds to its incorporation into life-saving pharmaceuticals, advanced flame retardants, and potent agrochemicals.[2][3][4][5] By grounding our discussion in established reaction mechanisms and providing practical, field-proven protocols, we aim to deliver a comprehensive resource that is both authoritative and immediately applicable in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 3084-40-0 | [2][6][7] |
| Molecular Formula | C₅H₁₃O₄P | [2][6][8] |
| Molecular Weight | 168.13 g/mol | [2][6][7] |
| Appearance | Clear colorless to yellow viscous liquid | [2][9][10] |
| Boiling Point | 124-126 °C at 3 mmHg | [2][7][9][11] |
| Density | 1.14 g/mL at 25 °C | [2][7][9] |
| Refractive Index (n²⁰/D) | 1.444 | [2][7][11] |
| Water Solubility | 500 g/L at 20 °C | [10] |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place | [2][10][11][12] |
Synthesis and Purification: Mastering the Pudovik Reaction
The most common and atom-economical method for preparing DEHMP is the base-catalyzed addition of diethyl phosphite to formaldehyde, a classic example of the Pudovik reaction.[1][4] This reaction is a cornerstone of organophosphorus chemistry for forming α-hydroxyphosphonates.[13][14][15]
Reaction Mechanism
The mechanism is initiated by the deprotonation of diethyl phosphite by a base (e.g., triethylamine), which generates a highly nucleophilic phosphite anion.[1] This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base or another proton source, yielding the final DEHMP product.[1] Quantum chemical calculations have confirmed that the base plays a crucial role in promoting the proton transfer from the P(O)H group to the carbonyl, significantly lowering the activation energy of the reaction.[16]
Caption: Mechanism of the base-catalyzed Pudovik reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures and offers a high-yield synthesis.[6]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine (or Potassium Carbonate)
-
Toluene (optional, as solvent)
Procedure:
-
To a stirred suspension of paraformaldehyde (1.00 equiv) in diethyl phosphite (1.00 equiv), add triethylamine (0.10 equiv) as a catalyst.[6]
-
Heat the resulting suspension to 90-100 °C. The mixture will become a clear solution and may begin to reflux.[6][17]
-
Maintain this temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by TLC.[6][17]
-
After the reaction is complete, remove the excess triethylamine under reduced pressure.[17]
-
Purification: Direct vacuum distillation of the crude product can lead to extensive decomposition.[17] Purification is best achieved using Kugelrohr distillation (125 °C, 0.05 mm) or a wiped-film molecular still to minimize thermal degradation and obtain the product as a colorless oil.[17] Yields of 95-96% have been reported using optimized procedures.[6]
Table 2: Comparison of Synthesis Conditions for DEHMP
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Neat | 90 | 3 | 96 | [6] |
| Potassium Carbonate | Toluene | 60 | 2 | 95 | [6][11] |
| Triethylamine | Neat | 120-130 | 4 | 49-65 | [17] |
| Al₂O₃ / KF | Neat | Room Temp. | 0.5-2 | ~95 | [16] |
The Reactive Core: DEHMP as a Versatile Chemical Intermediate
DEHMP's utility stems from two primary reactive sites: the nucleophilic hydroxyl group and the potentially acidic proton on the carbon adjacent to the phosphorus atom. This duality allows it to participate in a wide range of transformations.
Reactions of the Hydroxyl Group
The hydroxyl moiety is a key functional handle for derivatization.[1]
-
O-Acylation and O-Alkylation: The hydroxyl group can be readily acylated or alkylated to produce α-acyloxy- and α-alkoxyphosphonates.[1][15][16] These derivatives are not merely extensions of the DEHMP scaffold; many exhibit significant biological activities, including herbicidal and antifungal properties.[15][16][18]
-
Mitsunobu Reaction: DEHMP is a suitable substrate for the Mitsunobu reaction, enabling the conversion of the hydroxyl group to other functionalities under mild conditions.[9][10][11]
-
Protection Chemistry: To perform chemistry elsewhere on a molecule containing the DEHMP moiety, the hydroxyl group can be protected. A common strategy involves reaction with dihydropyran to form a stable tetrahydropyranyl (THP) ether, which can be easily removed later.[17]
Reactions Involving the α-Carbon
The proximity of the electron-withdrawing phosphonate group acidifies the α-carbon proton.[19][20]
-
Masked Acyl Anion Synthesis: Deprotonation of the α-carbon generates a potent nucleophile, effectively a masked acyl anion. This anion is a workhorse in C-C bond formation, readily participating in alkylation and olefination reactions.[3][19][20]
-
Horner-Wadsworth-Emmons (HWE) Reaction: While DEHMP itself isn't a direct HWE reagent, its derivatives are. For example, oxidation of the hydroxyl group to an aldehyde, followed by reaction with a phosphonate ylide, or derivatization of the hydroxyl group into a leaving group, opens pathways for olefination. The protected form, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, is particularly useful in the Wittig-Horner synthesis of enol ethers.[17]
Caption: Core reactivity and synthetic applications of DEHMP.
Applications in High-Value Synthesis
The true measure of an intermediate is its impact on the synthesis of valuable final products. In this regard, DEHMP excels.
Pharmaceutical Synthesis
DEHMP is a critical intermediate in the pharmaceutical industry, most notably in the production of antiviral drugs.[21]
-
Tenofovir Synthesis: It is a key building block for Tenofovir, a cornerstone medication used to treat HIV/AIDS and hepatitis B.[21][22] One synthetic route involves the reaction of an appropriate purine derivative with a tosylated form of DEHMP.[23] The commercial availability and reliability of DEHMP are crucial for the supply chain of this life-saving drug.[21][23]
-
Bioactive Phosphonates: Its role extends to the synthesis of various phosphonates with potential anti-HIV-1 activity and compounds targeting neurological disorders.[2][7] The phosphonate moiety can act as a stable mimic of phosphate esters or carboxylates, enabling it to interact with and inhibit various enzymes.[1][13]
Flame Retardant Technology
The intrinsic phosphorus content of DEHMP makes it a valuable precursor for flame retardants.[2]
-
Mechanism of Action: During combustion, phosphorus-containing compounds can act in both the gas phase (radical quenching) and the condensed phase (promoting the formation of a protective char layer).[24] This char layer insulates the underlying material from heat and oxygen, effectively suppressing the fire.[5]
-
Applications: DEHMP is incorporated into formulations for materials like plastics and textiles to enhance fire resistance, a crucial safety feature in many industries.[2] It also serves as a starting material for synthesizing more complex and efficient phosphonate-based flame retardants.[5]
Agrochemical Development
DEHMP is a valuable intermediate in the synthesis of modern agrochemicals.[2]
-
Herbicides and Pesticides: It is a building block for various herbicides and insecticides, contributing to enhanced crop protection.[2] Many α-acyloxyphosphonates derived from DEHMP have shown significant herbicidal activity.[16]
Spectroscopic Data and Safety
Accurate characterization and safe handling are paramount in any research setting.
Table 3: Spectroscopic Data for this compound
| Technique | Peak Assignments | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 6H, OCH₂CH ₃), 3.91 (t, 2H, HOCH ₂P), 4.13-4.24 (m, 4H, OCH ₂CH₃), 4.81-4.86 (m, 1H, H OCH₂P) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 16.35 (d, OCH₂C H₃), 56.87 (d, HOC H₂P), 62.51 (d, OC H₂CH₃) | [6] |
| ³¹P NMR (175 MHz, CDCl₃) | δ 24.52 | [6] |
| FTIR (Neat, KBr) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2980 cm⁻¹), strong P=O stretch (~1230 cm⁻¹), P-O-C stretch (~1020 cm⁻¹) | [25] |
Safety and Handling
DEHMP is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[10][26]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][12]
-
Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of vapors or mists.[10][27]
-
Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.[10][12]
Conclusion
This compound transcends its simple structure to serve as a powerful and versatile intermediate in modern organic synthesis. Its accessible synthesis via the Pudovik reaction, combined with the dual reactivity of its hydroxyl and phosphonate moieties, provides chemists with a reliable platform for C-C bond formation and functional group interconversion. From the synthesis of blockbuster antiviral drugs like Tenofovir to the development of advanced flame retardants and agrochemicals, DEHMP's impact is both broad and profound. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers and scientists aiming to leverage the unique advantages of organophosphorus compounds in drug discovery and material science.
References
- 1. This compound | 3084-40-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound technical grade 3084-40-0 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound CAS#: 3084-40-0 [m.chemicalbook.com]
- 10. This compound | 3084-40-0 [amp.chemicalbook.com]
- 11. This compound | 3084-40-0 [chemicalbook.com]
- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates - ProQuest [proquest.com]
- 15. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Abramov reaction - Wikipedia [en.wikipedia.org]
- 20. wikiwand.com [wikiwand.com]
- 21. nbinno.com [nbinno.com]
- 22. veeprho.com [veeprho.com]
- 23. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. spectrabase.com [spectrabase.com]
- 26. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3084-40-0 Name: this compound [xixisys.com]
- 27. capotchem.cn [capotchem.cn]
The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of α-Hydroxyphosphonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α-hydroxyphosphonate moiety, a cornerstone in modern medicinal chemistry and materials science, boasts a rich and fascinating history. This guide delves into the seminal discoveries that first brought this versatile functional group to light, tracing its origins from the pioneering work of Russian chemists Arkady N. Pudovik and Vasilii S. Abramov. We will explore the fundamental synthetic pathways—the Pudovik and Abramov reactions—providing detailed mechanistic insights and practical, field-proven experimental protocols. Furthermore, this guide will illuminate the profound impact of α-hydroxyphosphonates across various scientific disciplines, substantiated by quantitative data on their biological activities. This comprehensive narrative aims to provide researchers and drug development professionals with a thorough understanding of the historical context, synthetic intricacies, and broad applicability of this remarkable class of organophosphorus compounds.
A Serendipitous Discovery: The Genesis of α-Hydroxyphosphonates
The story of α-hydroxyphosphonates is intrinsically linked to the exploratory era of organophosphorus chemistry in the mid-20th century. The initial synthesis of these compounds is credited to the seminal work of two prominent Russian scientists, Arkady N. Pudovik and Vasilii S. Abramov, through reactions that now bear their names.
The Pudovik reaction , first reported in the early 1950s, involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or ketone, under basic conditions.[1] This reaction, elegant in its simplicity and high atom economy, provided the first accessible route to α-hydroxyphosphonates.[2]
Almost concurrently, Vasilii Semenovich Abramov (1904–1968) developed a similar transformation, which was later named the Abramov reaction in 1957.[3][4] This reaction utilizes a trialkyl phosphite, which adds to a carbonyl compound to yield the corresponding α-hydroxyphosphonate.[3]
These discoveries laid the foundational groundwork for the synthesis of a vast library of α-hydroxyphosphonate derivatives, paving the way for the exploration of their unique chemical and biological properties.
The Core Syntheses: A Mechanistic Exploration
The enduring legacy of the Pudovik and Abramov reactions lies in their reliability and versatility. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding their synthetic utility.
The Pudovik Reaction: A Base-Catalyzed Nucleophilic Addition
The Pudovik reaction proceeds via a base-catalyzed mechanism. The base, typically an amine like triethylamine or an alkoxide, deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product.[5]
Caption: Base-catalyzed mechanism of the Pudovik reaction.
The Abramov Reaction: The Role of Trialkyl Phosphites
The Abramov reaction, while similar in outcome, follows a distinct mechanistic pathway. It involves the direct nucleophilic attack of the neutral trialkyl phosphite on the carbonyl carbon. This forms a zwitterionic intermediate. The reaction is then completed by an intramolecular alkyl group transfer from one of the phosphite ester groups to the newly formed alkoxide, yielding the α-hydroxyphosphonate.[4]
Caption: Mechanism of the Abramov reaction.
From Benchtop to Application: The Broad Utility of α-Hydroxyphosphonates
The initial discoveries of Pudovik and Abramov have blossomed into a vast field of research, with α-hydroxyphosphonates finding applications in diverse areas, most notably in medicinal chemistry and agriculture. Their structural analogy to α-amino acids and phosphate esters allows them to act as potent enzyme inhibitors.
Quantitative Biological Activity
The following table summarizes some of the reported biological activities of α-hydroxyphosphonate derivatives, highlighting their potential as therapeutic and agricultural agents.
| Compound Class | Target/Application | Quantitative Data | Reference |
| α-Hydroxyphosphonate Derivatives | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 17.41 ± 0.22 µM | [6] |
| Coumarin-based α-Aminophosphonates | Antibacterial (E. coli, S. aureus) | MIC = 0.25 to 4.0 µM | [7] |
| Pyrimidine/Quinoline α-Hydroxyphosphonates | Herbicidal (Amaranthus retroflexus) | Good activity reported | [8] |
| Diethyl anthracen-9-yl(hydroxy)methylphosphonate | Antioxidant | Potent free radical scavenger | [9] |
Experimental Protocols: A Practical Guide to Synthesis
To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for the synthesis of a representative α-hydroxyphosphonate using the Pudovik reaction.
Synthesis of Diethyl (hydroxy)(phenyl)methylphosphonate via the Pudovik Reaction
This protocol is a robust and reproducible method for the synthesis of a common α-hydroxyphosphonate.
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Toluene (or other suitable solvent)
-
Drying agent (e.g., anhydrous CaCl₂)
-
Hexane
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and a stoichiometric amount of diethyl phosphite in toluene.[10]
-
Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.[10]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for approximately 3 hours.[10]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11]
-
Work-up: After completion, cool the reaction mixture and wash with water. Dry the organic layer over an anhydrous drying agent.[11]
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from hexane.[11]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[12]
Conclusion
The discovery of α-hydroxyphosphonates by Arkady N. Pudovik and Vasilii S. Abramov marked a pivotal moment in organophosphorus chemistry. The elegant and efficient reactions they developed have provided chemists with a powerful tool for the synthesis of a diverse array of compounds with significant biological and industrial applications. From their humble beginnings in mid-20th century Soviet laboratories to their current status as key building blocks in modern drug discovery and materials science, the journey of α-hydroxyphosphonates is a testament to the enduring power of fundamental chemical research. This guide has aimed to provide a comprehensive overview of this journey, equipping researchers with the historical context, mechanistic understanding, and practical knowledge to continue to innovate in this exciting field.
References
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Abramov reaction - Wikipedia [en.wikipedia.org]
- 4. Abramov reaction - Wikiwand [wikiwand.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIETHYL(4-HYDROXYPHENYL)PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Diethyl (hydroxymethyl)phosphonate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Diethyl (hydroxymethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (CAS No. 3084-40-0) is a versatile organophosphorus compound that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its unique hydroxymethyl group provides a reactive site, making it an essential building block for more complex phosphonate derivatives.[2] In the pharmaceutical and agrochemical industries, it is frequently utilized in the development of novel compounds, including pesticides and therapeutics targeting neurological disorders.[1] Furthermore, its phosphorus content makes it a valuable component in the formulation of flame retardants.[1][2]
Given its broad utility, researchers and drug development professionals will likely encounter this reagent. While indispensable, its handling necessitates a thorough understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and an understanding of its chemical nature.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks are associated with direct contact and inhalation.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| GHS Classification | Hazard Class and Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[4][5] | Warning[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[4][5] | Warning[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[4][5] | Warning[3][3] |
This table summarizes the GHS classification for this compound.
The causality behind these classifications stems from the compound's chemical reactivity. The phosphonate group and the reactive hydroxymethyl group can interact with biological macromolecules, leading to irritation at the site of contact.
Toxicological Profile: An Area for Caution
A critical point of awareness is that the toxicological properties of this compound have not been fully investigated.[3][6] Safety data sheets consistently note a lack of comprehensive data on acute toxicity, carcinogenicity, and reproductive toxicity.[3][6]
However, the broader class of organophosphonates warrants a cautious approach. Studies on related compounds, such as dimethyl hydrogen phosphite (DMHP), have been conducted to assess genotoxicity and other effects.[7] While this compound itself is not listed as a carcinogen by IARC, the absence of data should not be interpreted as an absence of risk.[6]
Expert Insight: In research and development, where novel applications of a reagent are explored, the "unknowns" in the toxicological profile represent a significant variable. Therefore, the most trustworthy safety paradigm is to handle the compound with a higher degree of caution than the current classifications might suggest, assuming the potential for uncharacterized long-term health effects.
Physical and Chemical Properties
Understanding the physical properties is crucial for safe handling and storage.
| Property | Value |
| Appearance | Clear colorless to yellow viscous liquid[3] |
| Molecular Formula | C₅H₁₃O₄P[4] |
| Molecular Weight | 168.13 g/mol [4] |
| Boiling Point | 124-126 °C @ 3 mmHg[8] |
| Density | 1.14 g/mL at 25 °C[8] |
| Flash Point | > 400 °C (> 752.0 °F) - closed cup |
| Refractive Index | n20/D 1.444[8] |
| Solubility | Soluble in water (500 g/L at 20°C)[5] |
| Stability | Stable under recommended storage conditions[9] |
| Hygroscopic | Yes, avoid moisture[6] |
This table summarizes key physical and chemical properties.
The high flash point indicates it is not highly flammable, but it is a combustible liquid.[10] Its hygroscopic nature is a key handling consideration, as absorbed moisture can affect reagent purity and potentially lead to slow hydrolysis.[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazard.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for any procedure that could generate aerosols or vapors, such as heating, sonicating, or transferring large volumes.[9][11]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the workstation.[3]
Caption: Hierarchy of controls for managing chemical exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required for all personnel handling the reagent, even for small quantities.[11]
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[11] It is critical to inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[9]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.[11]
-
-
Respiratory Protection: While not typically required for small-scale use in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (e.g., type ABEK-P2) should be used if there is a risk of inhalation, such as during a large spill or when working outside of a fume hood.[6]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is the cornerstone of a self-validating and trustworthy safety system.
General Handling Protocol
-
Preparation: Before handling, consult the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[11] Clearly label all containers.
-
Work Area: Designate a specific, uncluttered area within a chemical fume hood for the procedure.
-
Dispensing: As a viscous liquid, use a positive displacement pipette or weigh the reagent directly into the reaction vessel. Avoid creating aerosols.
-
Avoidance of Contact: Do not allow the chemical to come into contact with skin or eyes.[9] Avoid breathing any mists or vapors.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[3][12] Clean the work area and any contaminated equipment.
-
Waste: All contaminated materials (e.g., pipette tips, gloves) must be disposed of as hazardous waste according to institutional and local regulations.
Caption: Standard workflow for safely handling the reagent.
Storage Requirements
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Location: Store in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigeration and storage under an inert gas.[4]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6]
Section 4: Emergency Procedures
Pre-planning for emergencies is crucial for a rapid and effective response.
First Aid Measures
Immediate action is vital in the event of an exposure.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][6]
Spill Response Protocol
The response to a spill depends on its scale. Always prioritize personnel safety.[8]
Caption: Decision workflow for responding to a chemical spill.
Protocol for a Minor Spill (<100 mL):
-
Alert Personnel: Notify others in the immediate area.[13]
-
Ensure Ventilation: Ensure the fume hood is operating correctly.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[11]
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3] Start from the outside and work inwards to prevent spreading.[13]
-
Collection: Once fully absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[14]
-
Disposal: Dispose of the sealed container and all contaminated PPE through your institution's environmental health and safety (EHS) office.[3]
For any major spill, evacuate the laboratory immediately, alert others, and contact your institution's EHS or emergency response team.[15]
Section 5: Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[3]
-
Segregation and Labeling: Do not mix this compound waste with other waste streams unless compatible. Collect all waste in a clearly labeled, sealed, and appropriate container.[11]
-
Licensed Contractor: The most common and recommended method of disposal is through a licensed professional waste disposal company.[6] Your institution's EHS office will manage this process.
-
In-Lab Neutralization (for small quantities, where permissible): For very small quantities, chemical hydrolysis can be a viable option to break down the compound into less hazardous materials, but this should only be performed by trained personnel following a validated and approved institutional protocol.[11]
-
Alkaline Hydrolysis: This involves treating the phosphonate with an excess of a basic solution (e.g., 2M NaOH) and heating to facilitate the reaction. The resulting mixture must then be cooled and neutralized before disposal as aqueous chemical waste.[11][16]
-
Acidic Hydrolysis: This process uses an acid (e.g., HCl) to break down the ester linkages. The reaction mixture must also be neutralized (e.g., with sodium bicarbonate) before disposal.[11][16]
-
Expert Insight: While in-lab treatment is technically feasible, it creates a new set of risks and waste streams. For most research labs, consolidating waste for pickup by a professional contractor is the safest and most compliant method.[11]
References
- 1. agilent.com [agilent.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 3084-40-0 [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rainbowtech.net [rainbowtech.net]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. kalstein.eu [kalstein.eu]
- 11. benchchem.com [benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. risk.uni.edu [risk.uni.edu]
- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Diethyl (hydroxymethyl)phosphonate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl (hydroxymethyl)phosphonate (DEHP), a versatile organophosphorus compound with significant applications in pharmaceutical development, agrochemicals, and material science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of DEHP's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, present available qualitative and quantitative data, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This guide emphasizes the causality behind experimental choices and is grounded in established scientific principles to ensure trustworthiness and reproducibility.
Introduction to this compound (DEHP)
This compound (CAS No: 3084-40-0) is an organophosphorus compound featuring a key hydroxymethyl group, which imparts unique reactivity and solubility properties.[1] It serves as a critical intermediate in the synthesis of a wide array of molecules, including agrochemicals, flame retardants, and pharmaceuticals.[1][2] Its utility in biochemical research, particularly in the study of phosphonate metabolism, further underscores its importance in the scientific community.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
The molecular structure of DEHP, with its polar hydroxymethyl and phosphonate groups and nonpolar ethyl ester moieties, results in an amphiphilic nature that dictates its interaction with different solvents.[3]
Physicochemical Properties of DEHP
A foundational understanding of DEHP's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃O₄P | [2][3] |
| Molecular Weight | 168.13 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3][4][5] |
| Density | 1.14 g/mL at 25 °C | [4][6][7] |
| Boiling Point | 124-126 °C at 3 mmHg | [4][6][7] |
| Refractive Index | n20/D 1.444 | [2][7] |
| Water Solubility | 500 g/L at 20 °C | [3] |
Principles of Solubility and the Role of DEHP's Structure
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[8] For DEHP, several key structural features influence its solubility profile:
-
Hydrogen Bonding: The presence of the hydroxymethyl group (-CH₂OH) allows DEHP to act as a hydrogen bond donor, while the phosphoryl group (P=O) and ether oxygens act as hydrogen bond acceptors.[3] This capability is the primary reason for its high solubility in protic, polar solvents like water and alcohols.
-
Polarity: The P=O bond is highly polar, contributing significantly to the molecule's overall polarity and its affinity for polar solvents.
-
Amphiphilicity: The two ethyl groups (-CH₂CH₃) introduce a degree of nonpolar character, allowing for some interaction with less polar organic solvents.[3]
The interplay of these factors determines DEHP's solubility across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities.
Solubility Profile of DEHP in Organic Solvents
While precise quantitative solubility data for DEHP in a wide range of organic solvents is not extensively published, a qualitative assessment can be made based on its use in various chemical processes described in the literature.
| Solvent | Solvent Type | Expected Solubility | Rationale & Supporting Evidence |
| Methanol/Ethanol | Polar Protic | High/Miscible | The hydroxyl group of the alcohols can readily form hydrogen bonds with DEHP's hydroxyl and phosphonate groups. The structurally similar Diethyl phosphite is soluble in ethanol.[2][4] |
| Acetone | Polar Aprotic | Soluble | Acetone's polar carbonyl group can act as a hydrogen bond acceptor for DEHP's hydroxyl group. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Used as a co-eluent with methanol in TLC for DEHP, indicating good solubility.[9] |
| Ethyl Acetate | Polar Aprotic | Soluble | Used as an eluent for TLC of DEHP, indicating solubility.[9] |
| Toluene | Nonpolar Aromatic | Soluble | DEHP is synthesized in toluene, and the product is recovered after distillation of the solvent, which implies it is soluble in this medium.[10] |
| Diethyl Ether | Slightly Polar | Soluble | Used in reaction mixtures and workups involving DEHP, suggesting solubility.[9] |
| Hexane | Nonpolar Aliphatic | Sparingly Soluble/Insoluble | The significant polarity of DEHP makes it unlikely to be highly soluble in a nonpolar solvent like hexane. |
Experimental Protocol for Determining the Solubility of DEHP
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of DEHP in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of DEHP's solubility.
Caption: Workflow for the experimental determination of DEHP solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of DEHP to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vial securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved DEHP. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
For viscous solvents or fine particles, centrifuge the vial at a moderate speed to achieve clear separation of the liquid and solid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any remaining microparticles.
-
Determine the weight of the transferred saturated solution.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of DEHP in the diluted sample using a validated analytical method, such as GC-FID or HPLC, against a calibration curve prepared with known concentrations of DEHP.
-
-
Calculation:
-
Calculate the concentration of DEHP in the undiluted saturated solution.
-
The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Conclusion
This compound is a compound of significant interest in various fields of chemical research and development. Its solubility is a critical parameter for its practical application. This guide has synthesized the available information on its physicochemical properties and provided a strong qualitative assessment of its solubility in common organic solvents based on its molecular structure and documented chemical behavior. The high water solubility of 500 g/L at 20°C is a key benchmark. For applications requiring precise knowledge of its solubility in organic media, the detailed experimental protocol provided herein offers a robust and reliable methodology. This guide serves as a valuable resource for scientists and researchers, enabling them to handle and utilize this compound with greater efficiency and predictability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 762-04-9: Diethyl phosphite | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 3084-40-0 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. Diethyl phosphite CAS#: 762-04-9 [m.chemicalbook.com]
- 8. Diethyl phosphite [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 3084-40-0 [chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability of Diethyl (hydroxymethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (hydroxymethyl)phosphonate (DEHMP) is a versatile organophosphorus compound with significant applications as a synthetic intermediate and in the formulation of flame retardants.[1] Its efficacy in these roles is intrinsically linked to its thermal stability. This guide provides a comprehensive analysis of the thermal behavior of DEHMP, addressing its decomposition profile, the mechanistic pathways of its degradation, and the analytical methodologies employed for its characterization. While direct experimental data for DEHMP is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the fundamental principles of organophosphorus chemistry to provide a robust and scientifically grounded overview.
Introduction: The Significance of Thermal Stability in the Application of DEHMP
The utility of this compound (DEHMP) in various chemical processes hinges on its thermal behavior. In organic synthesis, it is crucial to understand the temperature limits within which the molecule remains intact to ensure reaction specificity and prevent the formation of impurities. When used as a flame retardant, the decomposition profile of DEHMP is paramount; its controlled degradation at elevated temperatures can release phosphorus-containing species that interfere with the combustion cycle in the gas or solid phase.[2]
This guide will delve into the critical aspects of DEHMP's thermal stability, providing a foundational understanding for its effective and safe use. We will explore the theoretical underpinnings of its decomposition, supported by experimental evidence from analogous compounds, and outline the key analytical techniques for its thermal characterization.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of DEHMP is essential before delving into its thermal stability.
| Property | Value | Source |
| Molecular Formula | C5H13O4P | [1][3] |
| Molecular Weight | 168.13 g/mol | [1][3] |
| Appearance | Colorless to pale yellow viscous liquid | [1][3] |
| Boiling Point | 124-126 °C at 3 mmHg | [3][4] |
| Density | 1.14 g/mL at 25 °C | [3][4] |
It is critical to note that the boiling point is reported under reduced pressure. Attempted distillation at atmospheric pressure would likely lead to significant decomposition before boiling. This is substantiated by reports indicating that standard vacuum distillation can cause "extensive decomposition" of DEHMP.[5]
Analytical Techniques for Thermal Stability Assessment
The thermal stability of a compound like DEHMP is typically investigated using a suite of thermoanalytical techniques.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides crucial information about the onset of decomposition, the temperature of maximum mass loss, and the amount of residual char.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves the thermal fragmentation of a sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile products by gas chromatography and their identification by mass spectrometry.[6][7] This provides a detailed picture of the decomposition products.
Below is a conceptual workflow for the comprehensive thermal analysis of DEHMP.
References
Diethyl (hydroxymethyl)phosphonate molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Diethyl (hydroxymethyl)phosphonate
Abstract
This compound (DEHMP), a key organophosphorus compound, serves as a highly versatile building block in modern organic synthesis. Its unique molecular architecture, characterized by a central phosphorus atom bonded to a phosphoryl group, two ethoxy substituents, and a reactive hydroxymethyl group, dictates its chemical behavior and broad utility. This guide provides a comprehensive analysis of the synthesis, molecular structure, and chemical bonding of DEHMP. We delve into spectroscopic techniques for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Through an examination of its electronic properties and intermolecular forces, this document offers field-proven insights into the causality behind its reactivity, providing an authoritative resource for researchers, scientists, and professionals in drug development and materials science.
Introduction: A Versatile Organophosphorus Intermediate
Organophosphorus compounds, defined by the presence of a stable phosphorus-carbon bond, are a cornerstone of chemical and biological sciences.[1] Their applications are remarkably diverse, ranging from vital agrochemicals to therapeutic agents targeting cancer, viral infections, and bone diseases.[1][2] this compound, with the chemical formula HOCH₂P(O)(OC₂H₅)₂, stands out as a particularly valuable synthetic intermediate.[1] Its significance stems from the hydroxymethyl group, which provides a reactive handle for a multitude of chemical transformations, enabling the construction of more complex phosphonate derivatives.[1][2]
DEHMP is a crucial precursor in the synthesis of various biologically active molecules and functional materials.[3] It is employed in the development of pharmaceuticals, particularly as a building block for compounds targeting neurological disorders and for phosphonates with anti-HIV-1 activity.[2][4][5] Furthermore, its derivatives are utilized in creating flame retardants, pesticides, and as reagents in analytical chemistry.[2] The accessibility of DEHMP through straightforward synthetic routes, combined with its versatile reactivity, makes it an indispensable tool for chemists.[1]
Synthesis and Spectroscopic Characterization
The structural integrity and purity of DEHMP are paramount for its successful application. Therefore, understanding its synthesis and the analytical techniques used for its validation is essential.
Core Synthesis: The Pudovik Reaction
The most common and efficient method for preparing DEHMP is the Pudovik reaction, which involves the base-catalyzed addition of diethyl phosphite to formaldehyde.[1][6][7]
The mechanism is initiated by the deprotonation of diethyl phosphite by a base (e.g., triethylamine), generating a highly nucleophilic phosphite anion. This anion subsequently attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is then protonated to yield the final α-hydroxyphosphonate product.[1]
Caption: Mechanism of the base-catalyzed Pudovik reaction.
Experimental Protocol: Synthesis of DEHMP
This protocol is adapted from established solvent-free methods that enhance safety and reduce environmental impact.[1][8]
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl phosphite (1.0 equiv) and paraformaldehyde (1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of triethylamine (0.1 equiv) to the stirred suspension.[8]
-
Reaction: Heat the mixture to 90-100°C. The suspension will become a clear, homogeneous solution. Maintain this temperature for 3-4 hours.[8][9]
-
Work-up: After cooling to room temperature, remove the excess triethylamine under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation is required. However, DEHMP can decompose at high temperatures, so specialized techniques like Kugelrohr or wiped-film molecular still distillation are recommended to achieve high yields (89-94%).[9]
-
Validation: Confirm the structure and purity of the isolated colorless oil using NMR, IR, and MS, as detailed below.
Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of DEHMP.
Caption: Workflow for the structural elucidation of DEHMP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the phosphorus environment.
-
¹H NMR: The proton NMR spectrum provides distinct signals confirming the structure.[9] The methylene protons of the ethoxy groups (-OCH₂-) are coupled to both the adjacent methyl protons and the phosphorus atom, resulting in a complex doublet of quartets pattern.[10] The methylene protons adjacent to the phosphorus (P-CH₂-OH) appear as a doublet due to coupling with the phosphorus atom.
-
¹³C NMR: The carbon spectrum shows distinct signals for the methyl, methylene, and hydroxymethyl carbons, with C-P coupling constants providing further structural confirmation.
-
³¹P NMR: As a technique specific to phosphorus, ³¹P NMR shows a single resonance at a characteristic chemical shift, confirming the presence of a single phosphonate species and its oxidation state.
| ¹H NMR Data (Typical, in CDCl₃) | ¹³C NMR Data (Typical, in CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~1.3 (triplet) | -O-CH₂-CH₃ |
| ~3.9 (doublet) | P-CH₂ -OH |
| ~4.1 (doublet of quartets) | -O-CH₂ -CH₃ |
| ~5.3 (broad singlet) | -OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[11]
-
O-H Stretch: A strong, broad absorption band typically appears in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions around 2980-2850 cm⁻¹ correspond to the stretching vibrations of the alkyl C-H bonds.
-
P=O Stretch: A very strong and sharp absorption band is observed around 1250-1230 cm⁻¹, which is definitive for the phosphoryl group.
-
P-O-C Stretch: Strong absorptions in the 1050-1020 cm⁻¹ region are characteristic of the P-O-C linkages.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns that act as a molecular fingerprint.[1]
-
Molecular Ion: The molecular ion peak [M]⁺ is observed at an m/z of 168, corresponding to the molecular formula C₅H₁₃O₄P.[1][11][12]
-
Fragmentation Analysis: The fragmentation pattern provides robust structural confirmation.
| Key Fragment Ions (m/z) | Identity | Plausible Origin |
| 168 | [M]⁺ | Molecular Ion |
| 140 | [M - C₂H₄]⁺ | Loss of ethylene via rearrangement |
| 137 | [M - CH₂OH]⁺ | Cleavage of the P-C bond |
| 123 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
Molecular Structure and Intermolecular Bonding
While a single-crystal X-ray diffraction structure for DEHMP itself is not publicly available, extensive data from closely related α-hydroxyphosphonates, such as Diethyl [hydroxy(phenyl)methyl]phosphonate, provide critical insights into its three-dimensional structure and intermolecular interactions.[1][13]
The central phosphorus atom adopts a tetrahedral geometry, bonded to four substituents: one oxygen atom via a double bond (the phosphoryl group), two oxygen atoms of the ethoxy groups, and the carbon atom of the hydroxymethyl group.
Key Structural Features:
-
P=O Bond: This is the shortest and strongest bond connected to the phosphorus atom, with significant double-bond character and high polarity due to the large difference in electronegativity between phosphorus and oxygen.
-
P-O and P-C Bonds: These single bonds form the core of the phosphonate structure. The P-C bond is chemically robust and defines the compound as an organophosphorus species.
-
Conformation: The two P-O-C-C linkages and the P-C-O-H chain have rotational freedom. The overall conformation in the condensed phase is heavily influenced by the formation of intermolecular hydrogen bonds.
Hydrogen Bonding: The Key to Supramolecular Assembly
The most significant intermolecular force governing the properties of DEHMP is hydrogen bonding. The hydroxyl group (-OH) acts as an excellent hydrogen bond donor, while the highly polarized phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor.
This donor-acceptor interaction leads to the formation of extended networks in the liquid and solid states. In the crystal structure of analogous compounds, these O-H···O=P hydrogen bonds link molecules into well-defined chains or helices, significantly influencing physical properties like boiling point and viscosity.[13]
Caption: O-H···O=P hydrogen bonding between DEHMP molecules.
Chemical Bonding and Electronic Properties
The reactivity of DEHMP is a direct consequence of its underlying electronic structure.
-
Phosphoryl (P=O) Bond: This bond is best described as a combination of a σ-bond and a π-bond, with significant charge separation (Pᵟ⁺-Oᵟ⁻). The high polarity of this bond makes the oxygen atom nucleophilic and a strong hydrogen bond acceptor. The phosphorus atom is electrophilic and susceptible to nucleophilic attack in certain reactions.
-
P-C Bond: This covalent bond is strong and relatively non-polar, providing the stable backbone of the molecule.
-
Hydroxymethyl Group (-CH₂OH): This is the primary site of reactivity for synthetic transformations. The oxygen atom's lone pairs make it nucleophilic, allowing for reactions like O-alkylation and O-acylation.[1] The entire group can also be transferred in reactions like the Mitsunobu reaction.[1][4] The presence of this group is what makes DEHMP a valuable "hydroxymethylating agent."[1]
Conclusion
This compound is a cornerstone intermediate whose utility is fundamentally derived from its molecular structure and bonding. The tetrahedral phosphorus center, the highly polar phosphoryl group, and the strategically positioned hydroxymethyl moiety create a molecule with a well-defined and predictable reactivity profile. Spectroscopic methods such as NMR, IR, and MS provide a robust and self-validating system for its synthesis and characterization. A deep understanding of its potent hydrogen bonding capabilities and the electronic nature of its key functional groups allows researchers and drug development professionals to fully harness its synthetic potential in creating novel and impactful chemical entities.
References
- 1. This compound | 3084-40-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 3084-40-0 [chemicalbook.com]
- 5. This compound technical grade 3084-40-0 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Diethyl hydroxymethylphosphonate [webbook.nist.gov]
- 12. Diethyl hydroxymethylphosphonate [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantum Chemical Calculations of Phosphonate Addition Reactions
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the mechanisms of phosphonate addition reactions, with a particular focus on the Pudovik and Abramov reactions. As the synthesis of α-functionalized phosphonates, key precursors for biologically active compounds, continues to be a critical area of research, computational chemistry offers an indispensable toolkit for understanding and optimizing these reactions. This document details the theoretical underpinnings, practical computational workflows, and interpretive frameworks necessary for researchers, chemists, and drug development professionals to leverage these powerful in-silico techniques. We will explore the nuances of selecting appropriate computational methods, basis sets, and solvent models, and demonstrate how to translate calculated energetic and structural data into chemically meaningful insights regarding reaction feasibility, stereoselectivity, and the role of catalysts.
The Chemical Imperative: Why Model Phosphonate Additions?
Phosphonate addition reactions, such as the hydrophosphonylation of imines (the Pudovik reaction) and aldehydes/ketones (the Abramov reaction), are cornerstone methodologies in organophosphorus chemistry. Their products, particularly α-aminophosphonates, are recognized as potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents. The stereochemical outcome of these reactions is often paramount to their biological efficacy.
Traditional experimental approaches provide invaluable data on reaction outcomes, but they often leave the transient, high-energy world of transition states and reaction intermediates unexplored. This is where quantum chemical calculations provide a decisive advantage. By modeling the reaction at the molecular level, we can:
-
Elucidate Reaction Mechanisms: Distinguish between proposed stepwise and concerted pathways.
-
Predict Stereoselectivity: Understand the energetic origins of diastereoselectivity and enantioselectivity by comparing the transition state energies leading to different stereoisomers.
-
Analyze Catalyst Function: Quantify the effect of a catalyst on activation barriers and its role in stabilizing key intermediates.
-
Rationalize Reactivity: Explain why certain substrates react more readily than others and predict the feasibility of new transformations.
This guide will walk you through the process of setting up, executing, and interpreting these calculations to achieve these goals.
Theoretical Foundations: The Computational Toolkit
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For phosphonate addition reactions, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable balance between computational cost and accuracy.
Choosing the Right Functional
The "functional" in DFT is the component that approximates the complex electron exchange-correlation energy. The choice of functional is critical and should be guided by the specific chemical question at hand.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a robust starting point for geometric optimizations and frequency calculations. It is known for its reliability across a broad range of organic reactions.
-
M06-2X: A high-nonlocality hybrid meta-GGA functional that generally performs better for thermochemistry, kinetics, and non-covalent interactions. It is often recommended for calculating more accurate activation energies.
The Importance of the Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G*): These are commonly employed for reactions of this type.
-
6-31G : A good choice for initial geometry optimizations. The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the bonding in phosphorus compounds.
-
6-311+G **: A larger, more flexible basis set often used for single-point energy calculations on optimized geometries to obtain more refined energetic data. The plus sign (+) adds diffuse functions to heavy atoms, important for describing anions or lone pairs, while the second asterisk adds polarization functions to hydrogen atoms.
-
Accounting for the Solvent
Most phosphonate additions are performed in a solvent, which can significantly influence the reaction pathway by stabilizing charged intermediates or transition states. Explicitly modeling solvent molecules is computationally prohibitive. Therefore, implicit solvent models are the standard approach.
-
Polarizable Continuum Models (PCM) / Solvation Model based on Density (SMD): These models treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity in which the solute resides. The solute polarizes the solvent, which in turn polarizes the solute, capturing the bulk electrostatic effects of the solvent. The choice of solvent in the model (e.g., methanol, THF, water) should match the experimental conditions.
The Computational Workflow: From Reactants to Products
A typical computational investigation of a phosphonate addition reaction follows a structured workflow. The goal is to locate all relevant stationary points on the potential energy surface (PES), including reactants, intermediates, transition states, and products.
Experimental Protocol: A Standard Computational Workflow
-
Initial Structure Generation: Build 3D structures of the reactants (e.g., phosphite, imine, catalyst) using a molecular builder.
-
Reactant Complex Optimization: Perform a geometry optimization of the pre-reaction complex. For a catalyzed reaction, this would be the complex of the catalyst with the reactants.
-
Transition State (TS) Search: This is the most challenging step.
-
Use a method like the Berny algorithm (OPT=TS) in Gaussian or a similar quantum chemistry package.
-
An initial guess for the TS geometry is required. This can often be estimated from the reaction coordinate or by using a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
The goal is to find a first-order saddle point on the PES.
-
-
TS Verification (Frequency Calculation): Once a stationary point is located, a frequency calculation must be performed at the same level of theory. A true transition state will have exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the P-C bond forming and the H-O bond breaking).
-
Intermediate and Product Optimization: Perform geometry optimizations for any proposed intermediates and the final product complex.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactants and products (or intermediates), an IRC calculation is performed. This calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions.
-
Refined Energy Calculations: Perform single-point energy calculations on all optimized geometries using a higher level of theory (e.g., a larger basis set like 6-311+G**) to obtain more accurate relative energies.
-
Thermochemical Analysis: Use the results from the frequency calculations to obtain Gibbs free energies (ΔG) at the experimental temperature. The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant complex.
Visualization: Computational Workflow Diagram
Caption: A standard workflow for the quantum chemical investigation of a reaction mechanism.
Case Study: The Uncatalyzed Pudovik Reaction
Let's apply this framework to the uncatalyzed reaction between dimethyl phosphite and ethanimine. Studies have investigated both concerted and stepwise mechanisms.
The Competing Pathways
A key question is whether the P-C and N-H bond formations occur simultaneously (concerted) or sequentially (stepwise). A stepwise mechanism would involve a zwitterionic intermediate.
Visualization: Pudovik Reaction Pathways
Caption: Competing concerted and stepwise mechanisms for the Pudovik reaction.
Interpreting the Energetics
Computational studies consistently show that for the uncatalyzed Pudovik reaction, the concerted pathway is significantly favored energetically over the stepwise mechanism. The stepwise pathway proceeds through a high-energy zwitterionic intermediate that is poorly stabilized in the absence of a catalyst or a polar protic solvent.
| Pathway | Species | Relative Gibbs Free Energy (ΔG) in kcal/mol (Illustrative) |
| Concerted | Reactant Complex | 0.0 |
| TS (Concerted) | +25.4 | |
| Product Complex | -15.2 | |
| Stepwise | Reactant Complex | 0.0 |
| TS1 (P-C formation) | +35.8 | |
| Intermediate | +30.1 | |
| TS2 (H-transfer) | +32.5 | |
| Product Complex | -15.2 |
Data is illustrative, based on typical values reported in the literature for similar systems.
The key takeaway from this data is the activation energy (ΔG‡). The rate-determining step for the stepwise pathway is the formation of the intermediate, with a barrier of +35.8 kcal/mol. This is significantly higher than the +25.4 kcal/mol barrier for the concerted pathway. Therefore, the calculation predicts that the reaction will proceed overwhelmingly via the concerted mechanism.
The Role of Catalysis
The high activation barrier for the uncatalyzed reaction explains why catalysts are often necessary. A catalyst, such as a Lewis acid or a base, can change the reaction mechanism entirely. For example, a base can deprotonate the phosphite, forming a more nucleophilic phosphite anion. This anion can then attack the imine, proceeding through a different, lower-energy stepwise pathway.
Quantum chemical calculations are exceptionally well-suited to exploring these catalytic cycles. By modeling the catalyst's interaction with the reactants, one can calculate the new activation barriers and demonstrate precisely how the catalyst lowers the overall energy profile of the reaction. Studies have shown that catalysts can reduce the activation barrier of the Pudovik reaction significantly, making the reaction feasible under milder conditions.
Conclusion and Future Outlook
Quantum chemical calculations, particularly DFT, provide a powerful, predictive framework for understanding the mechanisms of phosphonate addition reactions. They allow for the direct investigation of transient species and provide quantitative data on reaction energetics that are often inaccessible through experimental means alone. By following a systematic computational workflow—from choosing appropriate methods to carefully analyzing the potential energy surface—researchers can gain deep insights into reaction feasibility, selectivity, and the role of catalysis.
As computational resources continue to grow and theoretical methods become more refined, the application of these techniques will become even more integral to the rational design of novel synthetic routes for pharmacologically important phosphonates. The synergy between computational prediction and experimental validation represents the future of efficient and innovative drug development.
Diethyl (hydroxymethyl)phosphonate (DEHMP): A Versatile Organophosphorus Building Block for Advanced Industrial Applications
An In-depth Technical Guide
Abstract
Diethyl (hydroxymethyl)phosphonate (DEHMP), CAS No: 3084-40-0, is a reactive and versatile organophosphorus compound that has emerged as a critical intermediate and functional molecule across a spectrum of industries.[1][2] Its unique structure, featuring a reactive hydroxymethyl group directly attached to a phosphonate moiety, imparts a desirable combination of properties that are leveraged in pharmaceuticals, agrochemicals, flame retardants, and advanced materials science.[1][3][4] This technical guide provides an in-depth analysis of DEHMP, detailing its synthesis, core chemical properties, and proven industrial applications. We will explore the mechanistic underpinnings of its utility, present detailed experimental protocols, and offer insights into its role in the development of next-generation products for researchers, chemists, and drug development professionals.
Core Molecular Profile and Synthesis
Physicochemical Properties
DEHMP is a colorless to pale yellow, viscous liquid under standard conditions.[2][5] Its key properties are summarized in the table below, providing a foundational dataset for its application in various synthetic and formulation contexts.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃O₄P | [2][6] |
| Molecular Weight | 168.13 g/mol | [6] |
| CAS Number | 3084-40-0 | [6] |
| Appearance | Clear colorless to yellow viscous liquid | [5] |
| Boiling Point | 124-126 °C at 3 mmHg | [5][7] |
| Density | 1.14 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.444 | [7] |
| Flash Point | > 400 °C (> 752.0 °F) - closed cup |
Synthesis Pathway: The Pudovik Reaction
The primary and most efficient industrial synthesis of DEHMP is achieved through the Pudovik reaction.[8][9] This reaction involves the base-catalyzed nucleophilic addition of a dialkyl phosphite (in this case, diethyl phosphite) to an aldehyde (formaldehyde).[8][10] The choice of a base catalyst, such as triethylamine or potassium carbonate, is critical for deprotonating the diethyl phosphite, thereby generating the phosphite anion, which is the active nucleophile that attacks the electrophilic carbonyl carbon of formaldehyde. This methodology is renowned for its high yields and directness in forming the crucial C-P bond.[8]
Caption: The Pudovik reaction pathway for DEHMP synthesis.
Application in Flame Retardant Systems
The incorporation of phosphorus-containing compounds is a cornerstone of modern halogen-free flame retardant technology. DEHMP serves as a highly effective reactive flame retardant, particularly for textiles, coatings, and polymers.[1][4]
Mechanism of Action
DEHMP's efficacy is rooted in a condensed-phase mechanism. Upon exposure to high temperatures, the phosphonate moiety undergoes thermal decomposition to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration of the underlying polymer or cellulosic substrate, promoting the formation of a stable, insulating layer of char. This char layer serves two primary functions:
-
It acts as a physical barrier, insulating the virgin material from the heat source.
-
It reduces the release of flammable volatile compounds that would otherwise fuel the fire.
This process, known as intumescence, is a highly effective method for interrupting the combustion cycle.[11]
Caption: Condensed-phase flame retardant mechanism of DEHMP.
Application in Textile Finishing
DEHMP and its derivatives can be applied to textiles, such as cotton and its blends, using conventional pad-dry-cure finishing techniques.[12][13] The reactive hydroxymethyl group can form covalent bonds with the hydroxyl groups of cellulose or crosslink with other resins in the finishing formulation, imparting durable and wash-resistant flame retardancy.[12] Formulations incorporating DEHMP can significantly increase the Limiting Oxygen Index (LOI) of treated fabrics, a key metric of fire resistance.[12]
Keystone Intermediate in Organic Synthesis
DEHMP is a valuable C1 building block, prized for its dual functionality which allows for a wide array of chemical transformations.[3][14]
Wittig-Horner Synthesis of Enol Ethers
A classic application of DEHMP is in the Wittig-Horner reaction to synthesize enol ethers, which are themselves versatile intermediates for one-carbon homologations of carbonyl compounds.[15] The protocol involves the protection of the reactive hydroxymethyl group, followed by deprotonation to form the phosphonate carbanion, which then reacts with an aldehyde or ketone.
Caption: Experimental workflow for enol ether synthesis using DEHMP.
Precursor to Complex Phosphonates
The hydroxymethyl group is a versatile handle for further functionalization. It can undergo substitution reactions, for instance, conversion to diethyl phosphonomethyltriflate, which readily reacts with various nucleophiles to yield a diverse range of substituted phosphonates.[3] This makes DEHMP a gateway molecule for creating libraries of novel phosphonate compounds for screening in drug discovery and materials science.[1]
Applications in Pharmaceutical and Agrochemical Sectors
Pharmaceutical Intermediate
DEHMP is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably antiviral drugs.[4][16] Its most prominent role is as a key building block for Tenofovir, a nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B.[16] The phosphonate group provided by DEHMP is essential for the drug's mechanism of action. Derivatives of DEHMP are also explored for their potential therapeutic benefits in treating neurological disorders and for their antiproliferative activity against cancer cells.[1][3][7]
Agrochemical Synthesis
In the agricultural sector, DEHMP serves as an intermediate for the synthesis of various agrochemicals, including herbicides and insecticides.[1][2][4] The phosphonate structure is a known pharmacophore in certain classes of pesticides.[1][4] By incorporating the DEHMP scaffold, chemists can develop novel active ingredients designed to enhance crop protection and yield.[1] While phosphonate-based products are used in agriculture, it's important to note that the phosphite ion (derived from phosphonates) is not a direct substitute for phosphate as a phosphorus nutrient for plants.[17]
Experimental Protocol: Synthesis of DEHMP
This protocol is an adaptation of established methods for the base-catalyzed addition of diethyl phosphite to paraformaldehyde.[6][7][15]
Objective: To synthesize this compound with high yield and purity.
Materials:
-
Diethyl phosphite (0.554 mol)
-
Paraformaldehyde (0.667 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1 mol, catalytic)
-
Toluene (277 mL)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Thermometer
Procedure:
-
Setup: Equip the 500 mL flask with a magnetic stirrer, condenser, and thermometer.
-
Initial Charge: To the flask, add diethyl phosphite (76.6 g, 0.554 mol), a portion of the paraformaldehyde (20 g, 0.667 mol total, add ~15% initially), a portion of the potassium carbonate (catalyst), and toluene (277 mL).[6][7]
-
Initiation: Begin stirring and gently heat the reaction mixture to approximately 60 °C.[6][7] An exothermic reaction should be observed.
-
Controlled Addition: Once the exotherm begins, add the remaining paraformaldehyde in batches over approximately 15 minutes, maintaining the temperature around 60 °C.[6][7]
-
Reaction: Continue stirring the reaction at 60 °C for 2 hours. During this period, add the remaining potassium carbonate in portions to maintain the pH of the system between 7.5 and 8.0.[6][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate.
-
Isolation: Transfer the filtrate to a rotary evaporator and remove the toluene under reduced pressure. The resulting crude product is this compound.[6]
-
Purification (Optional): Attempted standard vacuum distillation can lead to decomposition.[15] For higher purity, Kugelrohr distillation at approximately 125 °C (0.05 mm) is recommended to yield the final product.[15]
Expected Outcome: A high yield (>90%) of DEHMP with purity ≥96% as determined by gas chromatography.[6][7]
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a versatile and enabling molecule with significant industrial value. Its utility spans from enhancing the safety of everyday materials through flame retardancy to forming the structural core of life-saving pharmaceuticals.[1][4][16] The dual reactivity of its phosphonate and hydroxymethyl groups provides a rich platform for synthetic innovation. Future research will likely focus on developing novel DEHMP-derived polymers with tailored properties, creating more effective and environmentally benign agrochemicals, and exploring new classes of phosphonate-based therapeutics. As industries continue to demand high-performance, functional, and safe chemical solutions, the importance of foundational building blocks like DEHMP is set to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3084-40-0: Diethyl P-(hydroxymethyl)phosphonate [cymitquimica.com]
- 3. Buy this compound | 3084-40-0 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 3084-40-0 [amp.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 3084-40-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. nbinno.com [nbinno.com]
- 17. extension.psu.edu [extension.psu.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antiviral Compounds Utilizing Diethyl (hydroxymethyl)phosphonate
Introduction: The Strategic Importance of Diethyl (hydroxymethyl)phosphonate in Antiviral Drug Discovery
This compound (DEHMP) has emerged as a cornerstone intermediate in the synthesis of a critical class of antiviral agents known as acyclic nucleoside phosphonates (ANPs).[1][2][3] These compounds are potent inhibitors of viral DNA polymerases and reverse transcriptases, exhibiting broad-spectrum activity against a range of devastating viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[1][2][3][4]
Unlike traditional nucleoside analogs that require an initial phosphorylation step catalyzed by viral or cellular kinases—a step that can be inefficient and a locus for drug resistance—ANPs feature a stable phosphonate group directly linked to the acyclic side chain via a C-P bond.[1][3][5] This structural feature allows them to bypass the initial phosphorylation, effectively acting as pre-activated nucleotide mimics.[1][3] DEHMP provides the essential hydroxymethylphosphonate moiety that is a hallmark of many successful ANP drugs, including Tenofovir and Cidofovir.[4][6][7][8]
This guide provides a detailed exploration of the synthetic pathways leveraging DEHMP for the creation of novel antiviral candidates. We will delve into the core chemical transformations, provide validated experimental protocols, and discuss the underlying mechanistic principles that govern these syntheses. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic utility of DEHMP in the quest for next-generation antiviral therapeutics.
Core Synthetic Strategies: From DEHMP to Bioactive Acyclic Nucleoside Phosphonates
The journey from DEHMP to a potent antiviral agent involves a multi-step synthetic sequence. The primary strategy involves the activation of the hydroxyl group of DEHMP, followed by the nucleophilic substitution with a heterocyclic base (purine or pyrimidine). The resulting diethyl phosphonate ester is then deprotected to yield the final phosphonic acid.
Activation of this compound
The hydroxyl group of DEHMP is not a good leaving group. Therefore, it must be converted into a more reactive species to facilitate nucleophilic attack by the nucleobase. The most common and effective method is the conversion to a sulfonate ester, typically a tosylate or mesylate. This transformation generates a potent electrophile ready for coupling with the chosen nucleobase.
Protocol 1: Synthesis of Diethyl (p-toluenesulfonyloxymethyl)phosphonate (DETMP)
This protocol details the tosylation of DEHMP, a critical activation step.[9][10]
Materials:
-
This compound (DEHMP) (CAS: 3084-40-0)[11]
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Diethyl (p-toluenesulfonyloxymethyl)phosphonate by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.
-
Base: Triethylamine or pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.
Coupling of Activated DEHMP with Nucleobases
The synthesized DETMP is a potent alkylating agent for the nitrogen atoms of purine and pyrimidine nucleobases. The choice of base and solvent is critical for achieving regioselectivity (N9 vs. N7 alkylation in purines) and maximizing yield.
Protocol 2: N-Alkylation of Adenine with DETMP for the Synthesis of a Tenofovir Precursor
This protocol outlines the synthesis of the diethyl ester of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), a precursor to Adefovir, and is conceptually similar to the synthesis of Tenofovir precursors.[4][9]
Materials:
-
Adenine
-
Diethyl (p-toluenesulfonyloxymethyl)phosphonate (DETMP)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add adenine (1.0 eq.) and anhydrous DMF.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, cesium carbonate (1.5 eq.) can be used at room temperature.
-
Stir the suspension at room temperature for 1 hour to form the sodium or cesium salt of adenine.
-
Add a solution of Diethyl (p-toluenesulfonyloxymethyl)phosphonate (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with methanol or water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N9-alkylated product.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like NaH are used to deprotonate the N9 position of adenine, making it a potent nucleophile. Cs₂CO₃ is a milder and often more effective base for N-alkylation of purines, leading to higher yields and better regioselectivity.[5]
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Visualizing the Synthetic Workflow
The following diagram illustrates the key synthetic transformations from DEHMP to a generic acyclic nucleoside phosphonate.
Caption: Key stages in the synthesis of acyclic nucleoside phosphonates from DEHMP.
Deprotection of the Diethyl Phosphonate Ester
The final step in the synthesis is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This is a crucial step as the free phosphonic acid is the biologically active form of the drug. This is often achieved using strong acids or silylating agents followed by hydrolysis.
Protocol 3: Hydrolysis of the Diethyl Ester to the Phosphonic Acid
This protocol describes a common method for the dealkylation of the phosphonate ester.[10][12]
Materials:
-
Acyclic Nucleoside Phosphonate Diethyl Ester
-
Bromotrimethylsilane (TMSBr)
-
Acetonitrile, anhydrous
-
Methanol
-
Water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the Acyclic Nucleoside Phosphonate Diethyl Ester (1.0 eq.) in anhydrous acetonitrile in a dry round-bottom flask under a nitrogen atmosphere.
-
Add bromotrimethylsilane (2.5 - 3.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy to confirm the disappearance of the starting material.
-
Upon completion, carefully add methanol to quench the excess TMSBr.
-
Remove the volatile components under reduced pressure.
-
Dissolve the residue in water and purify by ion-exchange chromatography or recrystallization to obtain the final Acyclic Nucleoside Phosphonate.
Causality Behind Experimental Choices:
-
TMSBr: Bromotrimethylsilane is a highly effective reagent for the mild and selective cleavage of phosphonate esters. The reaction proceeds via the formation of a silyl ester intermediate, which is readily hydrolyzed.
-
Quenching: Methanol is used to react with and neutralize the excess TMSBr.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of an acyclic nucleoside phosphonate. Actual yields may vary depending on the specific nucleobase and reaction conditions.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Activation | This compound | Diethyl (p-toluenesulfonyloxymethyl)phosphonate | 85-95% |
| Coupling | DETMP + Adenine | Diethyl PMEA | 60-75% |
| Deprotection | Diethyl PMEA | PMEA (Adefovir) | 70-85% |
Mechanism of Action: How Acyclic Nucleoside Phosphonates Inhibit Viral Replication
Once the synthesized ANP enters a host cell, it is phosphorylated by cellular kinases to its active diphosphate form. This diphosphate then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral polymerase.
Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.
The incorporation of the ANP-diphosphate into the viral DNA leads to chain termination because the acyclic side chain lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral replication.[1][5]
Conclusion and Future Perspectives
This compound is a versatile and indispensable building block for the synthesis of antiviral acyclic nucleoside phosphonates. The synthetic routes described in this guide provide a robust framework for the development of novel antiviral agents. The future of this field lies in the development of more efficient and stereoselective synthetic methodologies, as well as the design of novel ANPs with improved activity against drug-resistant viral strains and emerging viral threats. The exploration of prodrug strategies to enhance oral bioavailability and tissue targeting will also continue to be a major focus of research.[1][6][13][14]
References
- 1. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. Portico [access.portico.org]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Cidofovir, GS-0504, GS-504, HPMPC, Forvade, Vistide-药物合成数据库 [drugfuture.com]
- 11. Diethyl (hydroxymethyl) phosphonate(DEHMP)-FUERTAL PHARMACEUTICAL | The Antiviral Drug Tenofovir [en.fuertaichem.com]
- 12. CN101525352A - Preparation method of Cidofovir and intermediate thereof - Google Patents [patents.google.com]
- 13. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Peptidomimetic Conjugates of Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethyl (hydroxymethyl)phosphonate in Flame Retardant Synthesis
Introduction: The Pivotal Role of Diethyl (hydroxymethyl)phosphonate (DEHMP)
In the pursuit of advanced, safer materials, the development of effective, halogen-free flame retardants is a paramount objective for researchers in polymer science and material chemistry. This compound (DEHMP) has emerged as a highly versatile and valuable organophosphorus intermediate in this field.[1] Its unique bifunctional nature, possessing both a phosphonate group and a reactive hydroxymethyl moiety, allows for its integration into a wide array of polymer systems, including polyurethanes and epoxy resins.[1][2][3]
Unlike traditional additive flame retardants which can migrate out of the polymer matrix over time, DEHMP's hydroxyl group provides a reactive handle to chemically bond it into the polymer backbone. This "reactive" approach ensures permanence, overcoming issues of leaching and preserving the material's long-term safety and performance. This guide provides an in-depth exploration of DEHMP, from its fundamental synthesis to its application in creating high-performance, flame-retardant polymers, grounded in established mechanisms and validated protocols.
The Dual-Phase Mechanism of Phosphorus-Based Flame Retardancy
The efficacy of DEHMP-derived flame retardants stems from the multifaceted action of phosphorus during combustion. The mechanism is not singular but operates in both the gas phase (flame inhibition) and the condensed phase (char promotion), creating a comprehensive fire defense system.[4][5]
-
Gas Phase Action (Flame Inhibition): Upon thermal decomposition, phosphorus-containing fragments are released into the gas phase. These fragments, particularly highly reactive phosphorus-containing radicals like PO• and PO₂•, act as potent scavengers.[2][4] They intercept and quench the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction in the flame.[4][5] By replacing these highly reactive species with less reactive ones, the flame chemistry is interrupted, the flame cools, and combustion is suppressed.[2][6]
-
Condensed Phase Action (Char Formation): Simultaneously, in the solid (condensed) phase, the phosphorus compounds act as catalysts for dehydration and cross-linking of the polymer.[4][7] This process promotes the formation of a thermally stable, insulating layer of char on the material's surface.[4][8] This char layer serves as a physical barrier that:
This synergistic action makes phosphorus compounds exceptionally efficient at retarding flame spread and reducing heat release.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Diethyl (hydroxymethyl)phosphonate in Pesticide Development
Abstract
Diethyl (hydroxymethyl)phosphonate (DHMP) is a versatile organophosphorus compound that serves as a critical intermediate in the synthesis of a wide array of biologically active molecules, particularly within the agrochemical sector.[1][2] Its unique structure, featuring a reactive hydroxymethyl group attached to a phosphonate core, makes it an ideal building block for developing novel pesticides, including insecticides, fungicides, and herbicides.[1][2] This document provides an in-depth guide to the application of DHMP in pesticide development, detailing its synthesis, mechanism of action, and protocols for derivatization and biological evaluation. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their discovery and development workflows.
Introduction: The Strategic Importance of DHMP
This compound (CAS No: 3084-40-0, Molecular Formula: C₅H₁₃O₄P) is a colorless liquid that has gained significant traction as a synthetic intermediate.[1][3][4] While not typically an active pesticide itself, its value lies in its role as a precursor for more complex phosphonate derivatives.[1][5] The phosphonate moiety is a key feature in many commercial pesticides due to its ability to mimic the transition state of enzymatic reactions or act as a phosphate analogue, thereby inhibiting critical biological processes in target pests.[5][6]
The general workflow for utilizing DHMP in a pesticide discovery program is outlined below. It begins with the synthesis of the core DHMP molecule, followed by strategic chemical modification to generate a library of candidate compounds, which are then subjected to rigorous biological screening.
Caption: Overall workflow for pesticide development using DHMP.
The Mechanistic Rationale: Targeting Acetylcholinesterase
Many organophosphorus insecticides function by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[6] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[6]
Derivatives of DHMP are designed to act as potent, irreversible inhibitors of AChE. The phosphorus atom of the phosphonate is electrophilic and reacts with a serine residue in the active site of the enzyme, forming a stable, covalent bond. This effectively deactivates the enzyme.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
Core Protocols: Synthesis and Application
This section provides detailed, field-proven protocols for the synthesis of DHMP and its subsequent evaluation as a pesticide precursor.
Protocol 1: Synthesis of this compound (DHMP)
The most common and efficient method for synthesizing α-hydroxyphosphonates like DHMP is the Pudovik reaction , which involves the addition of a dialkyl phosphite to a carbonyl compound—in this case, formaldehyde.[7][8][9] The reaction is typically base-catalyzed.
Principle: A basic catalyst (e.g., triethylamine) deprotonates diethyl phosphite to form a nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of formaldehyde. A subsequent protonation step yields the final α-hydroxyphosphonate product.[5]
Materials:
-
Diethyl phosphite (C₄H₁₁O₃P)
-
Paraformaldehyde ((CH₂O)n)
-
Triethylamine (TEA, Et₃N) or another suitable base (e.g., K₂CO₃)[3]
-
Anhydrous Toluene (or solvent-free conditions can be explored)[3][10]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and condenser, add diethyl phosphite (e.g., 76.6 g, 0.554 mol).[3]
-
Reagent Addition: Under stirring, add paraformaldehyde (e.g., 20 g, 0.667 mol) and a catalytic amount of triethylamine (e.g., 1 mL, 7 mmol).[3] Note: The reaction can be exothermic.
-
Reaction Conditions: Heat the mixture to 90-100°C.[3] The suspension should become a clear solution. Maintain heating and stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting diethyl phosphite is consumed. The α-hydroxyphosphonate product will have a different chemical shift compared to the starting material.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
If necessary, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution and then with brine to neutralize the catalyst.[12]
-
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound as a colorless liquid.[12] Yields typically range from 80-95%.[3]
Troubleshooting Common Synthesis Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (hydrated); Steric hindrance; Low temperature. | Use fresh, anhydrous catalyst. Increase reaction temperature and/or time.[11] |
| Phosphate Byproduct | Base-catalyzed rearrangement (Phospha-Brook rearrangement). | Use milder basic catalysts or acidic work-up conditions. Avoid prolonged reaction times at high temperatures.[11] |
| Reaction Stalls | Reversibility of the reaction; Insufficient catalyst. | Remove any water formed during the reaction. Consider adding more catalyst incrementally.[11] |
Protocol 2: Bioassay for Insecticidal Activity Evaluation
Once novel derivatives of DHMP are synthesized, their biological activity must be assessed. The residue film (or glass vial) bioassay is a standard method for evaluating the toxicity of contact insecticides.[13][14]
Principle: A known concentration of the test compound is applied evenly to the inner surface of a container (e.g., a glass vial or petri dish). Target insects are then introduced into the container, and their mortality is recorded over time. This method allows for the determination of the lethal concentration required to kill 50% of the test population (LC₅₀).[14]
Caption: Workflow for a standard residue film insecticide bioassay.
Materials:
-
Synthesized DHMP derivative (test compound)
-
Technical grade acetone
-
Glass scintillation vials (20 mL) or petri dishes
-
Micropipettes
-
Test insects (e.g., second or third instar larvae of Spodoptera litura)[13]
-
Control insects (from the same cohort)
-
Incubator set to appropriate conditions (e.g., 25°C, 65% RH)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 1% stock solution of the test compound in acetone.
-
Perform serial dilutions to obtain at least 5-7 different concentrations for the assay. Also prepare an acetone-only control.
-
-
Coating the Vials:
-
Pipette 1 mL of each concentration into a separate glass vial.
-
Coat the entire inner surface by rolling the vial until the acetone evaporates, leaving a thin, uniform film of the test compound.[14] Prepare at least 3-4 replicate vials per concentration.
-
Prepare control vials using only acetone.
-
-
Insect Exposure:
-
Once the vials are completely dry, introduce a set number of healthy, active insect larvae (e.g., 10) into each vial.
-
Cap the vials with perforated lids to allow for air exchange.
-
-
Incubation and Observation:
-
Place the vials in an incubator under controlled environmental conditions.
-
Assess mortality after a predetermined time, typically 24 hours.[14] Larvae are considered dead if they cannot move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Record the number of dead insects for each concentration.
-
Correct for control mortality using Abbott's formula if necessary (% Corrected Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100).
-
Analyze the dose-response data using probit analysis software to calculate the LC₅₀ value and its 95% confidence limits.[14]
-
Data Presentation:
The results should be tabulated to clearly show the dose-response relationship.
| Concentration (µg/mL) | No. of Insects Tested | No. of Insects Dead (at 24h) | % Mortality |
| 0 (Control) | 30 | 1 | 3.3% |
| 0.1 | 30 | 3 | 10.0% |
| 0.5 | 30 | 11 | 36.7% |
| 1.0 | 30 | 16 | 53.3% |
| 2.5 | 30 | 25 | 83.3% |
| 5.0 | 30 | 29 | 96.7% |
Conclusion
This compound is a cornerstone intermediate for the rational design of novel organophosphorus pesticides. Its straightforward synthesis via the Pudovik reaction and the versatile reactivity of its hydroxymethyl group provide a robust platform for generating diverse chemical libraries. By combining efficient synthesis with standardized bioassay protocols, researchers can effectively identify and optimize new lead compounds for agrochemical development. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists aiming to leverage the potential of DHMP in the ongoing search for safer and more effective crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 3084-40-0: Diethyl P-(hydroxymethyl)phosphonate [cymitquimica.com]
- 5. This compound | 3084-40-0 | Benchchem [benchchem.com]
- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ijcmas.com [ijcmas.com]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Detailed Experimental Protocol for the Pudovik Reaction: Synthesis and Application of Diethyl (hydroxymethyl)phosphonate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pudovik Reaction and the Role of Diethyl (hydroxymethyl)phosphonate
The Pudovik reaction is a cornerstone of organophosphorus chemistry, providing a powerful and direct method for the formation of a carbon-phosphorus (C-P) bond.[1][2] This reaction typically involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the double bond of an unsaturated electrophile, most commonly the carbonyl group of an aldehyde or ketone.[3][4] The resulting α-hydroxyphosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids and α-hydroxy carboxylic acids, often exhibiting potent biological activity as enzyme inhibitors.[5][6][7]
A common misconception is the use of this compound as a starting material in a Pudovik reaction. In fact, this compound is a classic product of this transformation, synthesized via the base-catalyzed addition of diethyl phosphite to one of the simplest aldehydes, formaldehyde.[8][9] This application note will provide a comprehensive, field-proven protocol for the synthesis of this compound via the Pudovik reaction, explain the underlying mechanism, and briefly discuss the subsequent utility of this important synthetic intermediate.
Reaction Mechanism: A Base-Catalyzed Nucleophilic Addition
The base-catalyzed Pudovik reaction proceeds through a well-established three-step mechanism. The choice of base is critical and can range from amines like triethylamine (TEA) or diethylamine (DEA) to inorganic bases such as potassium carbonate.[3][9] While strong bases can promote the reaction, they may also lead to a competing side reaction known as the phospha-Brook rearrangement, making the selection of a milder base often preferable for achieving high yields of the desired α-hydroxyphosphonate.[10]
The mechanism unfolds as follows:
-
Deprotonation: The base removes the acidic proton from the hydrophosphoryl compound (diethyl phosphite), generating a highly nucleophilic phosphite anion.
-
Nucleophilic Attack: This phosphite anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde (formaldehyde). This step forms the crucial C-P bond and creates a new alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final α-hydroxyphosphonate product.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from diethyl phosphite and paraformaldehyde, a solid polymer of formaldehyde. This method avoids the handling of gaseous formaldehyde.
Materials and Equipment
| Reagent/Equipment | Details |
| Reagents | |
| Diethyl phosphite | (EtO)₂P(O)H, CAS: 762-04-9 |
| Paraformaldehyde | (CH₂O)n, CAS: 30525-89-4 |
| Triethylamine (TEA) | Et₃N, CAS: 121-44-8 (Anhydrous) |
| Solvents & Reagents (Work-up) | |
| Diethyl ether (Et₂O) | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) |
| Saturated Sodium Chloride | NaCl (aq), Brine |
| Magnesium Sulfate | MgSO₄ (Anhydrous) |
| Equipment | |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | Capable of reaching 130°C |
| Rotary evaporator | |
| Kugelrohr distillation apparatus | Crucial for purification |
Step-by-Step Methodology
-
Reaction Setup: To a 250-mL, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl phosphite (69 g, 0.5 mol), paraformaldehyde (15 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol).[8]
-
Scientist's Insight: Triethylamine acts as a mild base catalyst. Using it in catalytic amounts (10 mol%) is sufficient to initiate the reaction without promoting significant side reactions. Ensure all glassware is dry.
-
-
Heating: Place the flask in an oil bath and heat the mixture to 120–130°C. Stir the reaction at this temperature for 4 hours.[8] The initially cloudy suspension should become a clear, homogeneous solution as the paraformaldehyde depolymerizes and reacts.
-
Work-up and Concentration: After 4 hours, remove the flask from the heat and allow it to cool to room temperature. Remove the magnetic stir bar. Most of the triethylamine catalyst is removed by heating the flask on a rotary evaporator under reduced pressure (approx. 15 mm Hg) with a bath temperature of about 80°C.[8]
-
Purification:
-
Critical Step: Standard vacuum distillation often leads to extensive decomposition of the product.[8] Purification must be performed using a Kugelrohr apparatus or a wiped-film molecular still to minimize thermal stress.
-
Transfer the crude residue to the Kugelrohr apparatus. Distill the product at an oven temperature of 125°C and a pressure of 0.05 mm Hg.[8]
-
This will yield 41–55 g (49–65%) of this compound as a clear, viscous liquid of sufficient purity for subsequent reactions.[8]
-
Safety Precautions
-
Paraformaldehyde: Is a source of formaldehyde, which is a suspected carcinogen and an irritant. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Phosphite: Can cause skin and eye irritation. Handle with care.
-
Triethylamine: Is flammable and has a strong, unpleasant odor. Work in a fume hood.
-
Heating: The reaction is conducted at high temperatures. Use caution with the hot oil bath and glassware.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., old or hydrated TEA). | Use a fresh, anhydrous bottle of triethylamine.[10] |
| Insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 120-130°C and monitor by TLC or ¹H NMR until starting material is consumed.[10] | |
| Product Decomposition | Purification via standard distillation. | Crucially, use Kugelrohr distillation or a similar short-path technique to minimize thermal decomposition.[8] |
| Overheating during reaction. | Maintain the temperature strictly within the recommended range. | |
| Phosphate Byproduct Formation | Use of a very strong base. | The use of a mild base like triethylamine generally suppresses the phospha-Brook rearrangement.[10] |
Applications of this compound
The synthesized this compound is not merely an endpoint but a versatile intermediate.[11] The presence of both a phosphonate group and a reactive hydroxyl moiety allows for further functionalization.
-
Wittig-Horner Reactions: The hydroxyl group can be protected (e.g., as a tetrahydropyranyl ether), and the resulting phosphonate can be used in Wittig-Horner reactions to synthesize enol ethers, which are valuable for one-carbon homologations of carbonyl compounds.[8]
-
Building Block for Complex Phosphonates: It serves as a key building block for more complex phosphonate derivatives with potential applications as flame retardants, agrochemicals, or pharmaceuticals.[11][12] For example, it is a reactant in the synthesis of compounds studied for anti-HIV-1 activity and FBPase inhibition.[12]
References
- 1. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 3084-40-0 [chemicalbook.com]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl (Hydroxymethyl)phosphonate Derivatives
Introduction: The Strategic Advantage of α-Hydroxyphosphonates in Olefination Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds, particularly with a strong preference for the formation of (E)-alkenes.[1][2] This olefination strategy offers significant advantages over the classical Wittig reaction, most notably the enhanced nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[3][4]
This guide focuses on a specific, highly versatile class of HWE reagents: derivatives of diethyl (hydroxymethyl)phosphonate. The introduction of a hydroxymethyl group provides a synthetic handle for the creation of valuable allylic alcohols, which are pivotal structural motifs in numerous natural products and pharmaceutical agents. However, the free hydroxyl group is incompatible with the strongly basic conditions required for the HWE reaction. Therefore, a protection-olefination-deprotection strategy is essential.
Herein, we provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed, field-tested protocols for the successful application of this compound derivatives in the Horner-Wadsworth-Emmons reaction. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic tool.
Mechanistic Rationale and Strategic Considerations
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate at the α-carbon to generate a stabilized carbanion.[1][5] This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone, forming a transient betaine intermediate. This intermediate subsequently cyclizes to a four-membered oxaphosphetane, which then collapses to yield the desired alkene and a water-soluble dialkyl phosphate salt.[2][6] The stereochemical outcome of the reaction, which typically favors the (E)-isomer, is largely determined by the thermodynamic stability of the intermediates.[1][4]
The presence of a hydroxyl group on the phosphonate reagent necessitates a strategic approach. The acidic proton of the hydroxyl group would be readily abstracted by the strong base used for carbanion formation, quenching the reagent and preventing the desired olefination. Consequently, the hydroxyl group must be masked with a suitable protecting group that is stable to the basic reaction conditions and can be selectively removed post-olefination.
Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals such as the tetrahydropyranyl (THP) ether. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. For the purpose of this guide, we will focus on the use of the THP protecting group due to its ease of installation and mild acidic deprotection conditions.[3][7]
Experimental Workflow: A Three-Stage Approach
The successful synthesis of allylic alcohols using this compound derivatives via the HWE reaction can be conceptualized as a three-stage process:
Figure 1: A three-stage experimental workflow for the synthesis of allylic alcohols.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an allylic alcohol using this compound and a representative aldehyde.
Part 1: Protection of this compound with a Tetrahydropyranyl (THP) Group
This procedure details the formation of diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, a key intermediate for the subsequent HWE reaction.[8]
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Phosphorus oxychloride (POCl₃) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
To this solution, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq.).
-
Add a catalytic amount of phosphorus oxychloride (a few drops) or pyridinium p-toluenesulfonate (PPTS, 0.05 eq.). The use of PPTS is recommended for acid-sensitive substrates.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Part 2: Horner-Wadsworth-Emmons Reaction with an Aldehyde
This protocol describes the olefination of a representative aldehyde (e.g., benzaldehyde) with the protected phosphonate.[9]
Materials:
-
Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (1.1 eq.) in anhydrous THF to the NaH suspension via the dropping funnel. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the THP-protected allylic alcohol.
Part 3: Deprotection of the THP-Protected Allylic Alcohol
This protocol describes the removal of the THP protecting group to yield the final allylic alcohol.[3][10]
Materials:
-
THP-protected allylic alcohol
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., PPTS)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected allylic alcohol in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The deprotection is typically complete within 1-3 hours.
-
Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allylic alcohol.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes for the HWE reaction with O-protected this compound derivatives.
| Aldehyde/Ketone Substrate | Protecting Group | Base/Solvent System | Typical Yield (%) | E/Z Selectivity |
| Benzaldehyde | THP | NaH / THF | 75-90 | >95:5 |
| Cyclohexanecarboxaldehyde | THP | NaH / THF | 70-85 | >95:5 |
| Acetophenone | TBDMS | n-BuLi / THF | 60-75 | >90:10 |
| Cinnamaldehyde | THP | KHMDS / THF | 70-85 | >95:5 |
Representative Spectroscopic Data for (E)-3-Phenylprop-2-en-1-ol (product from benzaldehyde):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.62 (d, J = 15.9 Hz, 1H, Ar-CH=), 6.35 (dt, J = 15.9, 5.5 Hz, 1H, =CH-CH₂), 4.30 (d, J = 5.5 Hz, 2H, -CH₂OH), 1.60 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.8, 131.0, 128.6, 127.7, 126.5, 128.8, 63.8.
Troubleshooting and Key Considerations for Success
-
Anhydrous Conditions: The Horner-Wadsworth-Emmons reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
Base Selection: Sodium hydride is a strong and commonly used base. For substrates sensitive to strong bases, milder conditions such as lithium chloride and DBU (Masamune-Roush conditions) can be employed.[4]
-
Stereoselectivity: The HWE reaction generally provides high (E)-selectivity. To obtain the (Z)-isomer, modified phosphonate reagents (e.g., Still-Gennari or Ando conditions) are typically required.[1][2]
-
Purification: The dialkyl phosphate byproduct is water-soluble and can be largely removed during the aqueous workup. However, careful chromatographic purification is often necessary to obtain highly pure products.
Conclusion
The use of this compound derivatives in the Horner-Wadsworth-Emmons reaction offers a powerful and versatile strategy for the synthesis of allylic alcohols. By employing a straightforward protection-olefination-deprotection sequence, researchers can access a wide range of these valuable building blocks with high stereoselectivity and in good yields. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this methodology in diverse synthetic applications, from natural product synthesis to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. THP Protection - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Diethyl (hydroxymethyl)phosphonate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Diethyl (hydroxymethyl)phosphonate (DEHMP) is a versatile organophosphorus compound and a critical intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anti-cancer agents.[1][2] Its high polarity, stemming from the hydroxymethyl and phosphonate moieties, presents a significant challenge for purification. This document provides a comprehensive guide to the purification of DEHMP using column chromatography, addressing common challenges and offering detailed, field-proven protocols. The methodologies described herein are designed to ensure high purity and yield, critical for downstream applications in research and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DEHMP is fundamental to developing an effective purification strategy. Its high polarity and hydrophilicity are the primary determinants of its chromatographic behavior.[3]
| Property | Value | Source |
| CAS Number | 3084-40-0 | [1][4][5][6] |
| Molecular Formula | C₅H₁₃O₄P | [1] |
| Molecular Weight | 168.13 g/mol | [1][6] |
| Appearance | Clear, colorless to yellow viscous liquid | [2][4] |
| Boiling Point | 124-126 °C at 3 mmHg | [1][4][5] |
| Density | 1.14 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D 1.444 | [1][6] |
| Polarity | High | [3] |
| Solubility | Miscible with water in any ratio | [3] |
The Challenge of Purifying a Highly Polar Phosphonate
The purification of DEHMP is often complicated by byproducts from its synthesis, which typically involves the reaction of diethyl phosphite with paraformaldehyde.[5][7][8] Common impurities may include unreacted starting materials and other polar side products. The high polarity of DEHMP can lead to several issues during standard silica gel chromatography:
-
Streaking or Tailing: The strong interaction between the polar phosphonate and hydroxyl groups of DEHMP with the acidic silanol groups on the silica surface can lead to broad, streaking bands and poor separation.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the stationary phase that it fails to elute, even with highly polar mobile phases.
-
Decomposition: The acidic nature of silica gel can potentially cause the degradation of sensitive compounds.[9] While DEHMP is relatively stable, this is a consideration for similar phosphonate derivatives.
To overcome these challenges, a carefully optimized chromatographic method is essential.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system and assess the separation using Thin-Layer Chromatography (TLC).
Protocol: TLC Analysis of DEHMP
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve the crude DEHMP in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Carefully spot the dissolved sample onto the TLC plate baseline.
-
Solvent System Development: Test various solvent systems to achieve a retention factor (Rf) for DEHMP between 0.2 and 0.4. This range generally provides the best separation in column chromatography.
-
Starting Point: Begin with 100% ethyl acetate. A reported Rf value for DEHMP in this system is approximately 0.1, suggesting it is a good starting eluent for observing the compound's movement.
-
Increasing Polarity: If the Rf is too low, gradually increase the mobile phase polarity by adding methanol to dichloromethane or ethyl acetate. A 5-10% methanol/dichloromethane mixture is a common choice for polar compounds.[1]
-
-
Visualization:
-
Primary Method: Use a phosphomolybdic acid stain followed by gentle heating. DEHMP will appear as a dark spot.
-
Alternative Stains: Potassium permanganate or iodine vapor can also be used for visualization.
-
Column Chromatography Protocol for DEHMP Purification
This protocol details a gradient elution method, which has been found to be highly effective for separating DEHMP from less polar and more polar impurities.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluents: Hexanes, Ethyl Acetate, Methanol (all HPLC grade)
-
Collection tubes
-
TLC plates and developing chamber
-
Visualization stain (e.g., phosphomolybdic acid)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for DEHMP Purification.
Step-by-Step Methodology
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Drain the solvent until it is just level with the sand.
-
-
Sample Loading:
-
Dissolve the crude DEHMP in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to absorb completely into the silica.
-
-
Gradient Elution:
-
Begin elution with a low-polarity solvent system to remove non-polar impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
Step 1: Elute with increasing concentrations of ethyl acetate in hexanes (e.g., from 20% to 100% ethyl acetate). This will remove impurities of intermediate polarity.
-
Step 2: Once all less polar spots (as determined by TLC) have eluted, switch to 100% ethyl acetate. DEHMP will likely begin to elute in this phase.[7]
-
Step 3: If DEHMP is eluting slowly or tailing is observed, a small amount of methanol can be added to the ethyl acetate (e.g., 1-5% methanol in ethyl acetate) to increase the mobile phase polarity further.
-
-
-
Fraction Collection and Monitoring:
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing with a phosphomolybdic acid stain.
-
Combine the fractions that contain the pure DEHMP.
-
-
Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified DEHMP as a viscous liquid.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound at Baseline (Rf = 0) | Solvent system is not polar enough. | Increase the polarity of the eluent. For highly polar compounds like DEHMP, a mixture of methanol in dichloromethane (e.g., 5-10% MeOH in DCM) can be effective.[1] Be cautious, as high concentrations of methanol (>10%) can dissolve the silica gel.[1] |
| Streaking/Tailing of Spots | 1. Column overloading.2. Strong interaction with acidic silica. | 1. Reduce the amount of sample loaded onto the column.2. Deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent system. This neutralizes the acidic silanol groups.[1] |
| Poor Separation of DEHMP from Impurities | Inappropriate solvent system or gradient. | Refine the gradient elution. A shallower gradient around the elution point of DEHMP can improve resolution. |
| Compound Decomposition | Sensitivity to the acidic nature of silica gel. | Test for stability by spotting the compound on a TLC plate, waiting for an hour, and then eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1] |
Logical Flow for Method Optimization
Caption: Method Optimization Flowchart.
Conclusion
The successful purification of this compound by column chromatography hinges on a systematic approach that begins with careful TLC analysis to determine the optimal solvent system. Due to its high polarity, a gradient elution from a less polar to a more polar mobile phase is recommended for effective separation from synthesis-related impurities. By anticipating and addressing common issues such as streaking and poor mobility through techniques like silica gel deactivation, researchers can consistently obtain high-purity DEHMP, ensuring the integrity of subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. purkh.com [purkh.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Purification of Diethyl (hydroxymethyl)phosphonate: A Guide to High-Purity Isolation for Research and Development
Abstract
This comprehensive application note provides a detailed guide to the purification of Diethyl (hydroxymethyl)phosphonate (DEHMP), a critical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Recognizing the compound's thermal sensitivity, this document moves beyond traditional recrystallization techniques, focusing instead on advanced vacuum distillation methods, including Kugelrohr and wiped-film molecular distillation. We will explore the scientific principles underpinning these techniques, provide detailed protocols, and discuss the characterization of DEHMP purity, with a particular emphasis on the common impurities encountered during its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require high-purity DEHMP for their work.
Introduction: The Critical Need for High-Purity this compound
This compound (DEHMP) is a versatile organophosphorus compound that serves as a key building block in a multitude of synthetic pathways. Its significance is particularly pronounced in the pharmaceutical industry, where it is an essential precursor for the synthesis of antiviral drugs.[1] The purity of DEHMP is paramount, as impurities can lead to side reactions, the formation of unwanted byproducts, and ultimately, a compromise in the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
Commercial grades of DEHMP often contain residual starting materials, catalysts, and byproducts from its synthesis. Common impurities include unreacted diethyl phosphite, residual formaldehyde or paraformaldehyde, and the amine catalyst, typically triethylamine. Furthermore, the synthesis can yield other phosphorus-containing byproducts that are difficult to remove by simple purification methods. This necessitates a robust and reliable purification strategy to obtain DEHMP of a purity suitable for demanding applications (typically ≥99.0%).[1]
This application note provides a detailed exploration of the most effective purification techniques for DEHMP, a viscous liquid at room temperature.[2][3][4] Given its propensity to decompose at elevated temperatures, traditional distillation is often unsuitable.[5] Therefore, we will focus on specialized vacuum distillation techniques that minimize thermal stress on the molecule.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of DEHMP and its potential impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility |
| This compound (DEHMP) | 168.13[6] | 124-126 °C / 3 mmHg[2][6] | 1.14[2][6] | 500 g/L at 20°C[2][3] |
| Diethyl Phosphite | 138.10 | 50-51 °C / 2 mmHg[7][8] | 1.072[7] | Miscible (with hydrolysis)[9] |
| Triethylamine | 101.19 | 88.8 °C (atmospheric)[10] | 0.7255[10] | 112.4 g/L at 20°C[11] |
The significant difference in boiling points between DEHMP and its common volatile impurities under reduced pressure forms the basis for purification by fractional vacuum distillation.
The Challenge of Thermal Instability: Why Standard Distillation Fails
Organophosphorus compounds, particularly esters, can be susceptible to thermal degradation.[4][5] For phosphonates, this decomposition can occur through various pathways, including the elimination of a phosphorus acid, which can catalyze further decomposition.[4] Attempted purification of DEHMP by standard vacuum distillation techniques can lead to extensive decomposition, resulting in low yields and a product of inferior purity. This necessitates the use of specialized distillation methods that minimize the residence time of the compound at high temperatures.
Recommended Purification Technique: High-Vacuum Fractional Distillation
To overcome the challenge of thermal instability, high-vacuum fractional distillation is the method of choice for purifying DEHMP. Two highly effective apparatus for this purpose are the Kugelrohr and the wiped-film molecular still.
Kugelrohr Distillation: A Short-Path Solution for Lab-Scale Purification
The Kugelrohr apparatus is a short-path distillation unit ideal for purifying small to moderate quantities of thermally sensitive liquids.[12] Its design minimizes the distance the vapor has to travel from the heated surface to the collection surface, thereby reducing the required temperature and heating time.
Principle of Operation: The sample is placed in a series of connected glass bulbs. The entire assembly is rotated under vacuum while being heated. The more volatile components evaporate first and condense in the cooler, adjacent bulb. By carefully controlling the temperature and vacuum, a fractional separation of the components can be achieved.[12][13]
Diagram: Kugelrohr Distillation Workflow
Caption: Workflow for Kugelrohr Distillation of DEHMP.
Wiped-Film Molecular Still: Continuous Purification for Larger Scales
For larger-scale purification, a wiped-film molecular still offers a continuous and highly efficient solution.[2][3][6] This technique is particularly advantageous for viscous liquids like DEHMP.
Principle of Operation: The crude DEHMP is fed onto the inner surface of a heated cylinder under high vacuum. Rotating wipers spread the liquid into a thin, turbulent film.[3][6] This maximizes the surface area for evaporation and minimizes the residence time, thus preventing thermal decomposition.[1][2] The vaporized components travel a very short distance to an internal condenser, from which the purified distillate is collected.[2]
Diagram: Wiped-Film Distillation Principle
Caption: Principle of Wiped-Film Molecular Distillation.
Detailed Protocol: Kugelrohr Distillation of this compound
This protocol provides a step-by-step guide for the laboratory-scale purification of DEHMP using a Kugelrohr apparatus.
Materials:
-
Crude this compound
-
Kugelrohr apparatus with multiple collection bulbs
-
High-vacuum pump (capable of <1 mmHg)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath for the Kugelrohr oven
-
Inert gas source (e.g., nitrogen or argon)
-
Schlenk line or similar manifold for inert gas and vacuum control
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of any cracks or defects.
-
Charge the first Kugelrohr bulb with the crude DEHMP. Do not fill the bulb more than halfway.
-
Assemble the Kugelrohr apparatus, connecting the bulb with the sample and at least two empty collection bulbs.
-
Connect the apparatus to the vacuum manifold, ensuring a cold trap is placed between the Kugelrohr and the vacuum pump.
-
-
Initial Evacuation and Removal of Volatile Impurities:
-
Slowly and carefully apply vacuum to the system. The crude DEHMP may bubble as residual volatile solvents are removed.
-
Once a stable vacuum is achieved (e.g., < 1 mmHg), begin gentle heating of the oven.
-
The first fraction to distill will be the most volatile impurities, primarily residual diethyl phosphite and triethylamine. The boiling point of diethyl phosphite is 50-51 °C at 2 mmHg.[7][8]
-
Collect this first fraction in the first empty bulb, which should be cooled with an ice bath or a stream of cool air.
-
-
Distillation of DEHMP:
-
Once the first fraction has been collected, carefully advance the next empty bulb to the collection position.
-
Gradually increase the oven temperature. DEHMP will begin to distill at approximately 124-126 °C at 3 mmHg.[2][6]
-
Maintain a steady distillation rate by carefully controlling the temperature and vacuum. The purified DEHMP will condense in the cooled collection bulb as a clear, viscous liquid.
-
-
Shutdown and Collection:
-
Once the distillation of DEHMP is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system with an inert gas.
-
Disassemble the apparatus and collect the purified DEHMP from the collection bulb.
-
-
Storage:
-
Store the purified DEHMP in a tightly sealed container under an inert atmosphere to prevent moisture absorption and degradation.
-
Purity Assessment: Ensuring the Quality of Purified DEHMP
The purity of the distilled DEHMP should be assessed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of DEHMP and to detect proton-containing impurities.
-
³¹P NMR: This is a particularly powerful technique for assessing the purity of organophosphorus compounds.[14][15] DEHMP will show a characteristic chemical shift. Impurities such as diethyl phosphite and other phosphorus-containing byproducts will have distinct chemical shifts, allowing for their detection and quantification.[14] The chemical shift range for phosphonates is typically different from that of phosphates, which could be potential byproducts.[16][17]
-
-
Gas Chromatography (GC): Can be used to determine the percentage purity of the DEHMP and to quantify volatile impurities.
-
Karl Fischer Titration: To determine the water content of the purified product.
Conclusion
The purification of this compound requires careful consideration of its thermal instability. Standard distillation methods are often inadequate and can lead to significant product degradation. This application note has detailed the use of advanced high-vacuum distillation techniques, namely Kugelrohr and wiped-film molecular distillation, as superior methods for obtaining high-purity DEHMP. By following the outlined principles and protocols, researchers and scientists can reliably produce DEHMP of the quality required for demanding applications in pharmaceutical and chemical synthesis, thereby ensuring the integrity and success of their downstream processes.
References
- 1. Vacuum Distillation Using Wiped Film Evaporators and Short Path Evaporators | InChem [inchemcorp.com]
- 2. What Is The Principle Of Wiped Film Molecular Still? Preserve And Purify Heat-Sensitive Compounds - Kintek Solution [kindle-tech.com]
- 3. wkielab.com [wkielab.com]
- 4. Thermal Degradation of Organophosphorus Flame Retardants | MDPI [mdpi.com]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. How it Works: Wiped Film Molecular Cannabinoid & Terpene Distillation - Pope Inc [popeinc.com]
- 7. Diethyl phosphite CAS#: 762-04-9 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. chemistry-online.com [chemistry-online.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 15. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. osti.gov [osti.gov]
- 17. On Phosphorus Chemical Shift Anisotropy in Metal (IV) Phosphates and Phosphonates: a 31P NMR Experimental Study.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note & Protocols: Strategic Synthesis of α-Aminophosphonates Using Diethyl (hydroxymethyl)phosphonate
Abstract: α-Aminophosphonates are preeminent structural analogs of α-amino acids, where a tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This substitution imparts unique physicochemical properties, making them potent enzyme inhibitors and key pharmacophores in drug discovery, with applications as antiviral, anticancer, antibacterial, and herbicidal agents.[1][2][3] While the one-pot Kabachnik-Fields reaction is a cornerstone for their synthesis, utilizing a stable, pre-formed precursor like Diethyl (hydroxymethyl)phosphonate offers a strategic and controlled alternative. This application note details the mechanistic rationale and provides robust protocols for the synthesis of α-aminophosphonates via nucleophilic substitution, leveraging the unique reactivity of this compound for researchers in medicinal chemistry and pharmaceutical development.
Introduction: The Strategic Value of a Stepwise Approach
The synthesis of α-aminophosphonates is dominated by the elegant, three-component Kabachnik-Fields reaction, which condenses an amine, a carbonyl compound, and a dialkyl phosphite in a single pot.[4][5] This reaction can proceed through two primary mechanistic routes: the "imine pathway" or the "α-hydroxyphosphonate pathway".[6][7]
-
Imine Pathway: The amine and carbonyl compound first form an imine, which is subsequently attacked by the dialkyl phosphite.[8]
-
α-Hydroxyphosphonate Pathway: The carbonyl and dialkyl phosphite react to form an α-hydroxyphosphonate intermediate, which then undergoes nucleophilic substitution by the amine.[7][9]
While efficient, the one-pot nature of the Kabachnik-Fields reaction involves multiple competing equilibria, which can be challenging to control with sensitive substrates. The methodology presented here isolates the second step of the α-hydroxyphosphonate pathway. By starting with This compound , a stable and commercially available α-hydroxyphosphonate, we bypass the in-situ generation from formaldehyde and diethyl phosphite. This offers a more controlled and deliberate synthetic strategy, particularly advantageous when working with precious amines or when seeking to minimize side reactions associated with free formaldehyde.[10][11]
This guide provides the foundational chemistry and actionable protocols for leveraging this compound as a direct and versatile precursor to a diverse range of α-aminophosphonates.
Mechanistic Rationale: Nucleophilic Substitution at the α-Carbon
The core transformation involves the substitution of the hydroxyl group of this compound by a primary or secondary amine. The hydroxyl group is a poor leaving group, so the reaction typically requires activation, which can be achieved through protonation under acidic conditions or by using a catalyst that facilitates the process.
The generally accepted mechanism under acidic catalysis proceeds as follows:
-
Protonation: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O).
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic α-carbon.
-
Departure of Leaving Group: This attack displaces the water molecule in a concerted or stepwise fashion.
-
Deprotonation: The resulting ammonium species is deprotonated to yield the final α-aminophosphonate product.
This controlled, two-component reaction provides a clear and predictable pathway to the desired product.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 3084-40-0 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Diethyl (hydroxymethyl)phosphonate in Mitsunobu Reactions
Introduction: A Versatile C1 Building Block for Phosphonate Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, phosphonates represent a critical class of compounds. Their structural resemblance to phosphates allows them to act as stable mimics of phosphate esters or transition states of enzymatic reactions, making them invaluable scaffolds for drug design.[1][2] Diethyl (hydroxymethyl)phosphonate is an especially useful C1 building block, providing a reactive hydroxyl group for synthetic elaboration.[3][4]
The Mitsunobu reaction stands as a cornerstone of organic chemistry for its ability to achieve the stereospecific conversion of primary and secondary alcohols to a wide array of functional groups under mild conditions.[5][6][7] It facilitates the formation of C-O, C-N, C-S, and even C-C bonds with a predictable inversion of stereochemistry at the alcohol carbon.[8][9]
This guide provides an in-depth exploration of the application of this compound as the alcohol component in the Mitsunobu reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the significance of this transformation for researchers in drug development and synthetic chemistry.
The Mitsunobu Reaction: Mechanistic Framework
The power of the Mitsunobu reaction lies in its ability to convert a poor leaving group (hydroxyl) into a highly reactive one in situ. The mechanism, while complex, can be understood through a sequence of well-defined steps.[5] The reaction is a redox-mediated process where a phosphine (typically triphenylphosphine, PPh₃) is oxidized, and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) is reduced.[6][10]
The key steps are:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a zwitterionic adduct known as a betaine.[5][10]
-
Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (H-Nu), forming an ion pair. For the reaction to proceed efficiently, the nucleophile should generally have a pKa of less than 13.[5][11]
-
Alcohol Activation: The alcohol (in this case, this compound) is activated by the protonated betaine, leading to the formation of a key intermediate: an alkoxyphosphonium salt. This salt contains an excellent leaving group (-OPPh₃).[8]
-
Sₙ2 Displacement: The conjugate base of the nucleophile (Nu⁻) then displaces the activated hydroxyl group via a classic Sₙ2 backside attack. This step is responsible for the characteristic inversion of configuration observed when using chiral secondary alcohols.[5][11]
The driving force for the entire sequence is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[11]
Caption: Figure 1: General Mechanism of the Mitsunobu Reaction.
Application Protocol: Synthesis of Substituted Methylenephosphonates
This section provides a general, robust protocol for the Mitsunobu reaction using this compound as the alcohol substrate. This procedure serves as a reliable starting point that can be optimized for specific nucleophiles.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Experimental Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq), the desired nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) to a dry round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous THF (or another suitable solvent) to dissolve the reagents completely. A typical concentration is 0.2-0.5 M with respect to the limiting reagent.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Azodicarboxylate Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.2 eq) dropwise to the stirred solution over 10-15 minutes.[5] A color change (often to a milky white or yellowish suspension) is typically observed. Caution: This addition can be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes before removing the ice bath and letting the mixture warm to room temperature. Stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[10] The most reliable method for purification is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[1]
Key Parameters and Troubleshooting
The success of the Mitsunobu reaction is highly dependent on several factors. The table below summarizes critical parameters, while the subsequent table provides a guide for troubleshooting common issues.
| Parameter | Recommendation | Rationale & Field Notes |
| Nucleophile Acidity | pKa < 13 | The betaine intermediate is a moderately strong base. Nucleophiles with high pKa values are not acidic enough to be deprotonated, leading to side reactions where the azodicarboxylate acts as the nucleophile.[5] |
| Azodicarboxylate | DIAD or DEAD | DIAD is often preferred as it is more sterically hindered, reducing potential side reactions. Its hydrazine byproduct is sometimes easier to remove via crystallization. DEAD is a classic reagent and highly effective.[5] |
| Phosphine | Triphenylphosphine (PPh₃) | PPh₃ is the most common and cost-effective choice. Modified phosphines exist to simplify byproduct removal (e.g., polymer-supported), but often at a higher cost.[10] |
| Solvent | THF, DCM, Toluene | THF is the most common solvent. All solvents must be anhydrous, as water will be protonated and can lead to hydrolysis of intermediates, reducing the yield. |
| Order of Addition | Standard or Pre-formation | The standard protocol is described above. For sluggish reactions, pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[5] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvent. 2. Nucleophile pKa is too high (>13). 3. Reaction not stirred long enough. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Consider using a stronger base to deprotonate the nucleophile or choose a different synthetic route. 3. Monitor reaction by TLC/LC-MS to confirm completion. |
| Complex Mixture of Products | 1. Nucleophile is not acidic enough, leading to N-alkylation of DEAD/DIAD. 2. Reaction temperature was too high. | 1. Verify the pKa of your nucleophile. 2. Maintain cooling during the azodicarboxylate addition and control the rate of addition carefully. |
| Difficulty in Purification | 1. Co-elution of product with TPPO or hydrazine byproduct. | 1. Try crystallizing the crude mixture from a solvent like diethyl ether to precipitate out some of the TPPO. 2. Use a different phosphine reagent (e.g., polymer-bound PPh₃) that can be removed by filtration.[5] 3. For the hydrazine byproduct of DCAD, it can be filtered and recycled.[5] |
Applications in Research and Drug Development
The products derived from the Mitsunobu reaction of this compound are versatile intermediates for creating sophisticated molecular architectures.
-
Phosphate Mimics: The primary application is in the synthesis of non-hydrolyzable phosphate analogs for enzyme inhibition.[2] By replacing a critical phosphate oxygen with a methylene group (P-CH₂-), researchers can design potent and stable inhibitors for kinases, phosphatases, and polymerases, which are key targets in oncology, virology, and metabolic diseases.[2]
-
Antiviral & Anticancer Agents: The phosphonate moiety is a key feature in many clinically important drugs. This synthetic route provides access to novel phosphonate derivatives that can be screened for biological activity, such as anti-HIV-1 activity.[12][14]
-
Building Blocks: The resulting substituted phosphonates can be further elaborated. For example, the diethyl esters can be hydrolyzed to the corresponding phosphonic acids, which are often the biologically active form.
Conclusion
The Mitsunobu reaction provides a powerful and reliable method for the functionalization of this compound. By leveraging this classic transformation, researchers can efficiently access a diverse range of substituted methylenephosphonates. These compounds are of high value, particularly in the field of medicinal chemistry, where they serve as crucial building blocks for the development of enzyme inhibitors and other therapeutic agents. Understanding the mechanism and paying careful attention to the experimental parameters outlined in this guide will enable scientists to successfully employ this reaction in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | 3084-40-0 [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. 羟甲基膦酸二乙酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
synthesis of phosphonate-containing polymers from Diethyl (hydroxymethyl)phosphonate
Synthesis of Phosphonate-Containing Polymers from Diethyl (hydroxymethyl)phosphonate: A Detailed Guide for Researchers
Abstract
Phosphonate-containing polymers represent a versatile class of materials with significant potential in biomedical applications, such as drug delivery, and as flame retardants.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of these polymers utilizing this compound (DEHMP) as a key building block. We will delve into various polymerization strategies, present detailed, step-by-step protocols, and discuss critical parameters that dictate the final polymer characteristics. This document is tailored for researchers, scientists, and professionals in drug development and materials science aiming to design and synthesize functional phosphonate polymers.
Introduction: The Significance of Phosphonate-Containing Polymers
Phosphorus-containing polymers are a subject of extensive research due to their diverse and advantageous properties, including inherent flame retardancy, biocompatibility, and adhesive characteristics. The phosphonate group (P=O), in particular, imparts unique attributes to the polymer backbone, such as increased polarity, the ability to chelate metal ions, and enhanced thermal stability. In the biomedical field, these polymers are being explored for applications in drug delivery and tissue engineering.[1][3][4] Furthermore, their ability to promote char formation makes them effective, non-toxic alternatives to traditional halogenated flame retardants.[2][5][6][7][8]
This compound (DEHMP) is a valuable and versatile monomer for synthesizing these polymers.[9][10] Its bifunctional nature, featuring both a hydroxyl group and a phosphonate moiety, allows for its incorporation into polymer chains through several polymerization techniques. The reactive hydroxymethyl group enables its participation in step-growth polymerizations, such as polycondensation reactions.
Synthetic Strategies for Phosphonate-Containing Polymers from DEHMP
The synthesis of phosphonate-containing polymers from DEHMP can be accomplished through various methods, with the choice depending on the desired polymer architecture, molecular weight, and functionality. This guide will focus on two prominent and accessible methods: A-B type self-polycondensation and copolymerization with other monomers.
A-B Type Self-Polycondensation of DEHMP
In this approach, the DEHMP monomer, containing two distinct functional groups (hydroxyl and phosphonate), undergoes self-condensation to form a polyester with phosphonate groups in the side chain. This method offers a direct route to producing linear phosphonate-containing polymers. The reaction is typically conducted in the melt or a high-boiling point solvent under vacuum to effectively remove the condensation byproduct, ethanol.
Mechanism Insight: The self-polycondensation of DEHMP occurs through a transesterification reaction. The hydroxyl group of one DEHMP molecule nucleophilically attacks the phosphorus center of another, resulting in the elimination of ethanol and the formation of a P-O-C linkage. This process repeats, leading to the growth of the polymer chain. The use of a catalyst, such as a tin-based compound, can significantly enhance the reaction rate.
Copolymerization of DEHMP with Other Monomers
To tailor the properties of the final polymer, DEHMP can be copolymerized with other monomers. For instance, copolymerization with cyclic esters like ε-caprolactone or lactide via ring-opening polymerization (ROP) can yield biodegradable polyesters with pendant phosphonate groups.[11] This strategy effectively combines the desirable properties of both monomer types.
Mechanism Insight: In ROP, the hydroxyl group of DEHMP can function as an initiator.[11][12] In the presence of a suitable catalyst (e.g., stannous octoate), the hydroxyl group attacks the carbonyl carbon of the cyclic ester, leading to ring opening and subsequent propagation of the polymer chain.[13][14] Consequently, the DEHMP unit is incorporated at the beginning of the polymer chain.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound (DEHMP) | Sigma-Aldrich | ≥95% | Store under an inert atmosphere. |
| Stannous octoate (Sn(Oct)₂) | Sigma-Aldrich | 92.5-100% | Catalyst for polymerization. |
| ε-Caprolactone | Sigma-Aldrich | 99% | Purify by distillation before use. |
| Toluene | Fisher Scientific | Anhydrous | Used as a solvent. |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | Used for polymer precipitation and purification. |
| Methanol | Fisher Scientific | ACS Grade | Used for polymer precipitation. |
Protocol 1: A-B Type Self-Polycondensation of DEHMP
This protocol outlines the synthesis of a linear poly(this compound) via melt polycondensation.
Workflow Diagram:
Caption: Workflow for the self-polycondensation of DEHMP.
Step-by-Step Procedure:
-
Preparation: A 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is thoroughly dried under vacuum and subsequently purged with dry nitrogen.
-
Charging the Reactor: this compound (DEHMP, 16.81 g, 0.1 mol) and stannous octoate (Sn(Oct)₂, 0.08 g, 0.2 mol%) are introduced into the flask.
-
Polymerization - Stage 1 (Nitrogen Atmosphere): The reaction mixture is heated to 160°C under a gentle flow of nitrogen and stirred at this temperature for 2 hours. Ethanol, the condensation byproduct, will begin to distill off.
-
Polymerization - Stage 2 (Vacuum): The nitrogen inlet is replaced with a vacuum line, and the pressure is gradually reduced to below 1 mmHg over 1 hour. The reaction is continued at 160°C under vacuum for an additional 24 hours to drive the equilibrium towards polymer formation by removing the ethanol.
-
Isolation and Purification: The reaction is halted by removing the heat source and allowing the flask to cool to room temperature under a nitrogen atmosphere. The resulting viscous polymer is dissolved in a minimal amount of dichloromethane (DCM). This polymer solution is then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Copolymerization of DEHMP with ε-Caprolactone
This protocol details the synthesis of a phosphonate-functionalized polycaprolactone via ring-opening polymerization, with DEHMP serving as the initiator.
Workflow Diagram:
Caption: Workflow for the copolymerization of DEHMP and ε-caprolactone.
Step-by-Step Procedure:
-
Preparation: A flame-dried Schlenk flask is equipped with a magnetic stir bar.
-
Charging the Reactor: Under a nitrogen atmosphere, ε-caprolactone (11.41 g, 0.1 mol), this compound (DEHMP, 1.68 g, 0.01 mol, acting as the initiator), and stannous octoate (Sn(Oct)₂, 0.04 g, 0.1 mol%) are added to the flask.
-
Polymerization: The flask is sealed and immersed in an oil bath preheated to 130°C. The reaction mixture is stirred at this temperature for 48 hours.
-
Isolation and Purification: The reaction is quenched by cooling the flask to room temperature. The resulting solid polymer is dissolved in a minimal amount of dichloromethane (DCM). The polymer solution is then precipitated into a large excess of cold methanol.
-
Drying: The white, fibrous polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.
Characterization of Phosphonate-Containing Polymers
The successful synthesis of the desired polymers must be confirmed through a range of analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ³¹P NMR are crucial for confirming the chemical structure of the synthesized polymers. For the copolymer from Protocol 2, the presence of signals corresponding to both the polycaprolactone backbone and the phosphonate end-group in the ¹H NMR spectrum will verify successful initiation by DEHMP. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR is used to identify the key functional groups within the polymer. The characteristic P=O stretching vibration (around 1250 cm⁻¹) and the C=O stretching of the ester group (around 1720 cm⁻¹) should be observable.[5][6] |
| Gel Permeation Chromatography (GPC) | GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymers. These parameters are essential for understanding the efficiency of the polymerization and the physical properties of the material. |
| Thermogravimetric Analysis (TGA) | TGA provides information on the thermal stability of the polymers. Phosphonate-containing polymers are expected to exhibit enhanced thermal stability and a higher char yield compared to their non-phosphonated counterparts.[5][6] |
Troubleshooting and Key Considerations
-
Monomer Purity: The purity of the monomers is paramount for achieving high molecular weight polymers. Impurities can act as chain terminators or lead to undesirable side reactions. DEHMP should be handled under an inert atmosphere to prevent moisture contamination.
-
Catalyst Concentration: The concentration of the catalyst influences both the rate of polymerization and the control over the polymer's molecular weight and structure. An excessively high concentration can result in side reactions and a broad molecular weight distribution.
-
Reaction Temperature and Time: These parameters must be optimized for each specific polymerization. While higher temperatures can increase the reaction rate, they may also lead to degradation or side reactions.
-
Vacuum Application: In polycondensation reactions, the efficient removal of the byproduct is critical to drive the reaction to completion and obtain high molecular weight polymers. A gradual application of vacuum is recommended to prevent the loss of volatile monomers.
Conclusion
The synthesis of phosphonate-containing polymers from this compound provides a versatile platform for creating advanced materials with a broad spectrum of potential applications. By carefully selecting the synthetic route and controlling the reaction parameters, researchers can tailor the properties of these polymers to meet the specific demands of applications in fields ranging from biomedicine to materials science. The protocols and insights offered in this guide serve as a foundational starting point for the exploration and optimization of these promising polymer systems.
References
- 1. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins - European Coatings [european-coatings.com]
- 6. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins | Semantic Scholar [semanticscholar.org]
- 7. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 14. Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
analytical methods for quantifying Diethyl (hydroxymethyl)phosphonate
An Application Guide to the Quantitative Analysis of Diethyl (hydroxymethyl)phosphonate
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound (DHMP), a versatile organophosphorus compound with significant applications in chemical synthesis and biochemical research.[1] Accurate quantification of DHMP is critical for quality control in manufacturing, monitoring reaction kinetics, and conducting metabolic studies. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction to this compound (DHMP)
This compound (CAS No: 3084-40-0) is a colorless, viscous liquid with the molecular formula C₅H₁₃O₄P.[1][2] It serves as a crucial intermediate in the synthesis of a variety of compounds, including antiviral agents like Tenofovir and Cidofovir.[3] Its utility also extends to its use as a flame retardant and as a reagent in biochemical studies for understanding phosphonate metabolism.[1] Given its role in these critical applications, the development of reliable and validated analytical methods for its precise quantification is of paramount importance.
This guide explores the primary analytical techniques for DHMP quantification, detailing their principles, advantages, and limitations. We provide validated, step-by-step protocols to serve as a practical resource for laboratory implementation.
Analytical Method Selection: A Strategic Approach
The choice of an analytical method for DHMP is dictated by several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., purity assessment vs. trace quantification). The following diagram outlines a logical workflow for method selection.
Caption: Decision workflow for selecting an appropriate analytical method for DHMP.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For DHMP, which has a relatively high boiling point (124-126 °C at 3 mmHg), GC analysis requires careful optimization of parameters to ensure good chromatographic performance.[1][4]
3.1. Principle & Rationale
In GC, a sample is injected into a heated inlet, vaporized, and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. Mass spectrometry (MS) provides highly sensitive and specific detection, confirming the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern. While direct injection is possible, the polarity and thermal lability of DHMP can lead to peak tailing and decomposition.[5] Derivatization, though adding a process step, can mitigate these issues, but modern, inert GC systems often make it unnecessary.
3.2. Experimental Protocol: GC-MS
This protocol is designed for the quantification of DHMP in a relatively clean solvent matrix, such as monitoring a chemical reaction.
3.2.1. Reagents and Materials
-
This compound (DHMP) reference standard (≥95% purity)[1]
-
Methanol or Acetonitrile (HPLC grade or higher)
-
Internal Standard (IS): Triphenyl phosphate or a suitable stable phosphonate ester.
-
Volumetric flasks, pipettes, and autosampler vials.
3.2.2. Instrument and Conditions
-
GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
DHMP Ions (example): m/z 168 (M+), 139, 111.
-
IS Ions: Select appropriate ions for the chosen internal standard.
-
3.2.3. Procedure
-
Standard Preparation: Prepare a stock solution of DHMP (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each.
-
Sample Preparation: Dilute the test sample with methanol to fall within the calibration range. Add the internal standard at the same concentration used for the standards.
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the ratio of the DHMP peak area to the IS peak area against the DHMP concentration. Determine the concentration of DHMP in the samples from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally versatile technique for separating non-volatile or thermally sensitive compounds. Given DHMP's polarity and high water solubility (500 g/L at 20°C), reversed-phase HPLC is a suitable approach.[2]
4.1. Principle & Rationale
Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and analytes are eluted in order of increasing hydrophobicity. DHMP, being polar, will elute early under standard RP conditions. The primary challenge is detection, as DHMP lacks a strong UV chromophore.[6] Therefore, coupling HPLC with mass spectrometry (HPLC-MS) is the preferred method for achieving high sensitivity and specificity. Using a volatile buffer like formic acid in the mobile phase is crucial for MS compatibility.[7]
Caption: General workflow for HPLC-MS analysis of DHMP.
4.2. Experimental Protocol: HPLC-MS
4.2.1. Reagents and Materials
-
DHMP reference standard (≥95% purity).
-
Water (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Internal Standard (IS): A stable, structurally similar compound if available, or an isotopically labeled standard.
4.2.2. Instrument and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
MS Detector: Agilent 6470 Triple Quadrupole or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 5% B (re-equilibration).
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
MS Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
Gas Temp: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 40 psi.
-
Capillary Voltage: 4000 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity. (Precursor > Product ion transitions would need to be optimized for DHMP and the IS).
-
4.2.3. Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock of DHMP in 50:50 water:acetonitrile. Create calibration standards from 1 ng/mL to 500 ng/mL by serial dilution. Add a constant concentration of IS.
-
Sample Preparation: Dilute samples in the initial mobile phase composition (95:5 A:B) to ensure good peak shape and fall within the calibration range. Add IS.
-
Analysis: Run the calibration curve, followed by samples. Include quality control (QC) samples at low, mid, and high concentrations.
-
Quantification: Generate a calibration curve using the area ratios of the analyte to the IS. Calculate sample concentrations based on this curve.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a primary analytical method that provides both structural and quantitative information. For phosphorus-containing compounds, ³¹P NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[8]
5.1. Principle & Rationale
Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By including a certified internal standard of known concentration, the concentration of the analyte can be determined without the need for an analyte-specific calibration curve. This makes qNMR a highly accurate, "first principles" method for purity assessment and quantification. The key to accuracy is ensuring full spin-lattice relaxation (T₁) between pulses, which is achieved by setting an appropriate relaxation delay (D1).
5.2. Experimental Protocol: ³¹P qNMR
5.2.1. Reagents and Materials
-
DHMP sample.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Methanol-d₄.
-
Internal Standard (IS): A certified reference material containing phosphorus with a known purity and a signal that does not overlap with DHMP, e.g., Triphenyl phosphate.
5.2.2. Instrument and Conditions
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Pulse Program: Standard single-pulse acquisition with proton decoupling.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45° (to reduce T₁ effects).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of interest (for both DHMP and IS). A D1 of 30-60 seconds is often a safe starting point for ³¹P qNMR.
-
Number of Scans: 16 to 64, sufficient for a good signal-to-noise ratio (>250:1).
-
5.2.3. Procedure
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DHMP sample (m_analyte) into a vial.
-
Accurately weigh approximately 10-20 mg of the internal standard (m_std) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire the ³¹P NMR spectrum using the parameters defined above.
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the distinct signals for DHMP (I_analyte) and the internal standard (I_std).
-
-
Calculation: The purity or concentration of DHMP is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area
-
N: Number of phosphorus atoms per molecule (usually 1 for both)
-
M: Molar mass
-
m: Mass
-
P_std: Purity of the internal standard
-
Method Comparison and Validation Summary
All analytical methods used for quantification must be validated to ensure they are fit for purpose.[9] Key validation parameters include linearity, accuracy, precision, and sensitivity (LOD/LOQ).[9][10]
| Parameter | GC-MS | HPLC-MS | ³¹P qNMR |
| Principle | Volatility-based separation | Polarity-based separation | Nuclear spin properties |
| Sensitivity (Typical LOQ) | Low µg/mL (ppm) | Low ng/mL (ppb) | ~0.1% by weight |
| Specificity | High (Mass Fragmentation) | Very High (MRM) | High (Chemical Shift) |
| Sample Throughput | Moderate | High | Low |
| Quantification | External/Internal Standard | External/Internal Standard | Absolute (with IS) |
| Pros | Good for purity of raw materials | Excellent for complex matrices, high sensitivity | No reference standard needed for analyte, high precision |
| Cons | Potential thermal degradation | Higher equipment cost, matrix effects | Lower sensitivity, longer analysis time |
Conclusion
The quantification of this compound can be reliably achieved using several advanced analytical techniques.
-
GC-MS is a robust method suitable for purity assessments and analysis in simple matrices.
-
HPLC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological or environmental samples.
-
Quantitative ³¹P NMR stands out as a primary method for determining purity with high accuracy and precision, requiring no specific DHMP reference standard for calibration.
The selection of the optimal method depends on the specific analytical requirements. The protocols provided herein offer a solid foundation for developing and validating a method that is robust, reliable, and fit for its intended purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 3084-40-0 [m.chemicalbook.com]
- 3. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
- 4. This compound | 3084-40-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Phosphonic acid, (hydroxymethyl)-, diethyl ester | SIELC Technologies [sielc.com]
- 8. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Diethyl (hydroxymethyl)phosphonate in the Synthesis of Enzyme Inhibitors
Abstract
Phosphonate-based compounds are cornerstones in the design of potent enzyme inhibitors, primarily due to their unique ability to act as stable mimics of tetrahedral transition states or isosteres of phosphate groups.[1][2][3] Diethyl (hydroxymethyl)phosphonate (DEHMP) has emerged as an exceptionally versatile and valuable C1 building block in this field.[4][5] Its strategic importance lies in the dual functionality of the phosphonate ester and a reactive hydroxymethyl group, which serves as a handle for extensive synthetic elaboration.[4][5] This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging DEHMP in the rational design and synthesis of inhibitors targeting critical enzyme classes, including serine proteases and metalloproteases.
The Phosphonate Advantage: Why Mimic the Transition State?
Enzymes function by lowering the activation energy of a reaction, a feat achieved by binding more tightly to the reaction's high-energy transition state than to the substrate or product.[1] The design of transition-state analogue inhibitors is a powerful strategy in medicinal chemistry that exploits this principle. Phosphonates are particularly effective in this role for several reasons:
-
Tetrahedral Geometry: The phosphorus center of a phosphonate mimics the tetrahedral geometry of the transition state formed during the hydrolysis of peptide or ester bonds.[1][2][6]
-
Electronic Mimicry: The negatively charged phosphonate group can replicate the charge distribution of the transition state, allowing it to form strong interactions within the enzyme's active site.[1]
-
Enhanced Stability: The carbon-phosphorus (C-P) bond is significantly more resistant to chemical and enzymatic hydrolysis than the phosphorus-oxygen (P-O) bond found in phosphates.[1][3] This metabolic stability is a highly desirable property for therapeutic agents.
Core Synthetic Pathways from this compound
The journey from the simple DEHMP molecule to a complex, targeted enzyme inhibitor involves a series of reliable and well-characterized synthetic transformations. The hydroxyl group is the key point of functionalization, allowing for the strategic construction of diverse molecular architectures.
Foundational Synthesis: The Pudovik Reaction
The most direct and atom-economical method for synthesizing α-hydroxyphosphonates, including DEHMP itself, is the Pudovik reaction.[10][11][12] This reaction involves the base-catalyzed nucleophilic addition of a dialkyl phosphite to a carbonyl compound.[10][13]
The synthesis of DEHMP from diethyl phosphite and paraformaldehyde (a source of formaldehyde) is a quintessential example and the logical starting point for any research program in this area.
Caption: General mechanism of the base-catalyzed Pudovik reaction.
Activating the Hydroxyl Group: Gateway to Derivatization
The true synthetic power of DEHMP is unlocked by converting its hydroxyl group into a good leaving group.[5] This transformation enables subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups necessary for targeting specific enzyme pockets. Tosylation is the most common and effective activation strategy.
Caption: Workflow illustrating the synthetic potential of DEHMP.
Building Peptidomimetic Structures
A primary application of activated DEHMP is the synthesis of α-aminophosphonates. These structures are critical peptidomimetics, where the phosphonate group replaces a carboxylic acid or a peptide bond, and the amino group allows the inhibitor to mimic natural amino acid residues, thereby conferring specificity for a particular protease. The reaction of a tosylated DEHMP derivative with an amine is a key step in building these scaffolds.
Applications in Targeting Key Enzyme Families
The scaffolds derived from DEHMP are used to target a broad range of enzymes implicated in human disease.
Serine Protease Inhibition
Serine proteases, such as trypsin, chymotrypsin, and elastase, are involved in numerous physiological processes, and their dysregulation is linked to many diseases.[14][15] Phosphonate inhibitors, particularly those with good leaving groups like phenols (diaryl phosphonates), act as potent and often irreversible inhibitors.[16] The inhibitor first binds to the active site in a substrate-like manner. The catalytic serine then attacks the electrophilic phosphorus atom, displacing a leaving group and forming a stable, covalent phosphonyl-enzyme adduct, rendering the enzyme inactive.[15][16]
Caption: Covalent inactivation of a serine protease by a phosphonate inhibitor.
Metalloprotease Inhibition
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade extracellular matrix components.[17] Their overactivity is a hallmark of diseases like cancer and arthritis.[18] The phosphonate moiety is an excellent zinc-binding group (ZBG).[17][19] Inhibitors designed from DEHMP precursors can position the phosphonate group to chelate the catalytic Zn²⁺ ion in the MMP active site, effectively blocking substrate access and enzymatic activity.[17]
Experimental Protocols
The following protocols provide detailed, validated procedures for the key transformations discussed. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of this compound (DEHMP)
This protocol is adapted from established literature procedures for the base-catalyzed addition of diethyl phosphite to paraformaldehyde.[20][21]
Materials:
-
Diethyl phosphite (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
Triethylamine (0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, oil bath
Procedure:
-
To a 250-mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (69 g, 0.5 mol), paraformaldehyde (15 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol).[21]
-
Place the flask in an oil bath and heat the mixture to 90-100 °C with vigorous stirring. The suspension should become a clear, homogeneous solution.[20]
-
Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by TLC (100% Ethyl Acetate, Rf ≈ 0.6) or ³¹P NMR spectroscopy (disappearance of diethyl phosphite signal).
-
After completion, allow the reaction to cool to room temperature.
-
Remove the catalyst (triethylamine) and any unreacted starting material under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with 100% ethyl acetate) to yield DEHMP as a colorless oil.[20]
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
-
Purity: Assess purity by GC-MS or HPLC. A purity of >95% is suitable for subsequent steps.
Protocol 2: Synthesis of Diethyl (p-toluenesulfonyloxymethyl)phosphonate
This protocol details the activation of the hydroxyl group of DEHMP, a critical step for further functionalization.[20][22]
Materials:
-
This compound (DEHMP) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Three-neck flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve DEHMP (78.8 g, 0.47 mol) in anhydrous toluene (280 mL) in a three-neck flask under a nitrogen atmosphere. Add triethylamine (90 g, 0.89 mol).[20]
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve p-toluenesulfonyl chloride (90 g, 0.47 mol) in anhydrous toluene (170 mL) and add it dropwise to the reaction mixture via a dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 5-6 hours or until TLC/HPLC analysis indicates the complete consumption of DEHMP.[20]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (from ether/hexane) or flash column chromatography to yield the title compound as a white solid.
Self-Validation:
-
Reaction Monitoring: Track the disappearance of the DEHMP spot and the appearance of the product spot on a TLC plate.
-
Characterization: Confirm the structure via NMR spectroscopy. The appearance of signals corresponding to the tosyl group protons is indicative of success.
Protocol 3: General Protocol for α-Hydroxyphosphonate Synthesis via Pudovik Reaction
This protocol provides a general framework for synthesizing a variety of α-hydroxyphosphonates by reacting aldehydes with diethyl phosphite.[10][13]
Materials:
-
Aldehyde (aromatic or aliphatic) (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
Base catalyst (e.g., DBU, triethylamine, K₂CO₃) (0.1 - 0.2 eq)
-
Solvent (e.g., THF, Toluene, or solvent-free)
Procedure:
-
In a flask, combine the aldehyde (10 mmol) and diethyl phosphite (10 mmol).
-
Add the base catalyst (e.g., DBU, 2 mmol) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 2-24 hours. The optimal time will depend on the reactivity of the aldehyde.
-
Monitor the reaction by TLC or NMR until the starting aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst.
-
Dry the organic layer, concentrate, and purify the resulting α-hydroxyphosphonate by flash chromatography or distillation.
Causality Behind Choices:
-
Catalyst: A base is required to deprotonate the diethyl phosphite, generating the nucleophilic phosphite anion that attacks the carbonyl carbon.[10] The choice of base (from mild amines to stronger alkoxides) can be tuned based on the aldehyde's reactivity.
-
Solvent: Many Pudovik reactions can be run neat (solvent-free), which aligns with green chemistry principles.[23] For less reactive substrates, a solvent may be necessary to ensure homogeneity and control temperature.
Summary Data
The versatility of DEHMP allows for the synthesis of inhibitors against a wide range of enzymes. The table below presents representative data for phosphonate inhibitors, illustrating the potency that can be achieved with scaffolds derived from this chemistry.
| Inhibitor Class | Target Enzyme | P1' Mimic (from DEHMP core) | Potency (Kᵢ or IC₅₀) | Reference Type |
| Peptidyl Phosphonate | Carboxypeptidase A | L-Phenyllactate | 11 pM | [24][25] |
| Peptidyl Phosphonate | Serine Proteases (e.g., Chymotrypsin) | Amino acid side chains | nM to µM range | [14][16] |
| Phosphonate-based | Matrix Metalloproteinases (MMPs) | Zinc-binding headgroup | nM to µM range | [19][26] |
Note: This table is illustrative of the potential of phosphonate inhibitors. Specific potencies are highly dependent on the full inhibitor structure, not just the core derived from DEHMP.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the synthesis of high-value enzyme inhibitors. Its straightforward preparation and the versatile reactivity of its hydroxyl group provide chemists with a reliable and powerful toolkit for drug discovery. By understanding the core synthetic transformations—Pudovik addition, hydroxyl activation, and nucleophilic substitution—researchers can rationally design and construct sophisticated molecules that mimic enzyme transition states with high fidelity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for professionals in medicinal chemistry and drug development to harness the full potential of this essential building block.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 3084-40-0 | Benchchem [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates [ouci.dntb.gov.ua]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 18. Drugs in development: bisphosphonates and metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 23. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 24. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the O-alkylation of Diethyl (hydroxymethyl)phosphonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of O-alkylated Diethyl (hydroxymethyl)phosphonate Derivatives
This compound is a versatile synthetic intermediate, pivotal in the development of a wide array of organophosphorus compounds. Its derivatives are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and material properties[1][2]. The O-alkylation of this compound, a key transformation, allows for the introduction of various organic moieties, thereby enabling the fine-tuning of the molecule's steric and electronic properties. This application note provides a comprehensive guide to the O-alkylation of this compound, focusing on the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful synthesis and purification.
Reaction Mechanism and Key Parameters: A Deep Dive into the Williamson Ether Synthesis
The O-alkylation of this compound is most commonly and efficiently achieved through the Williamson ether synthesis. This venerable yet powerful reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3][4]. The reaction can be conceptually broken down into two critical steps:
-
Deprotonation: The hydroxyl group of this compound is first deprotonated by a suitable base to form a nucleophilic alkoxide. The choice of base is crucial and depends on the acidity of the alcohol and the desired reaction conditions.
-
Nucleophilic Attack: The newly formed alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate), leading to the formation of the desired ether and a salt byproduct.
Figure 1: General workflow for the O-alkylation of this compound via Williamson ether synthesis.
Critical Parameters for Success:
-
Choice of Base: For the deprotonation of the primary alcohol in this compound, a strong, non-nucleophilic base is preferred to ensure complete and irreversible formation of the alkoxide. Sodium hydride (NaH) is an excellent choice as it reacts to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward[5][6]. Other bases like potassium tert-butoxide can also be used.
-
Alkylating Agent: The success of this SN2 reaction is highly dependent on the structure of the alkylating agent. Primary alkyl halides (e.g., benzyl bromide, ethyl iodide) are ideal substrates as they are sterically unhindered and less prone to competing elimination (E2) reactions[3][4]. Secondary alkyl halides may give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.
-
Solvent: A polar aprotic solvent is typically employed to dissolve the reactants and facilitate the SN2 reaction. Anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices. It is imperative to use anhydrous solvents to prevent quenching of the strong base and the alkoxide intermediate.
-
Temperature: The deprotonation step is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Protocols
Protocol 1: Synthesis of Diethyl ((benzyloxy)methyl)phosphonate
This protocol details the O-alkylation of this compound with benzyl bromide, a representative primary alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (nitrogen or argon).
-
Deprotonation: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The resulting suspension is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Alkylation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure diethyl ((benzyloxy)methyl)phosphonate.
Data Presentation: Stoichiometry and Expected Yields
The following table summarizes the typical stoichiometry and expected yields for the O-alkylation of this compound with various primary alkyl halides. Yields are indicative and can vary based on reaction scale and purity of reagents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | NaH | THF | 0 to RT | 4-12 | 85-95 |
| Ethyl iodide | NaH | THF | 0 to RT | 6-16 | 80-90 |
| n-Butyl bromide | NaH | THF | 0 to 50 | 8-24 | 75-85 |
| Allyl bromide | NaH | THF | 0 to RT | 2-6 | 88-96 |
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete deprotonation: Ensure the sodium hydride is fresh and the solvent is strictly anhydrous.
-
Side reactions: If using a secondary alkyl halide, elimination may be a significant side reaction. Consider using a less hindered base or a more reactive primary alkyl halide.
-
Impure starting material: The purity of this compound is crucial for high yields. It can be purified by vacuum distillation prior to use.
-
-
Reaction Monitoring: TLC is an effective tool to monitor the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material, product, and any byproducts.
-
Purification:
-
Column Chromatography: For non-volatile products, flash column chromatography is the preferred method of purification.
-
Vacuum Distillation: For products with sufficient volatility, vacuum distillation can be an effective purification technique. It is important to use a high-quality vacuum pump and to carefully control the temperature to avoid decomposition.
-
Conclusion
The O-alkylation of this compound via the Williamson ether synthesis is a reliable and versatile method for the synthesis of a diverse range of O-alkylated phosphonate derivatives. By carefully controlling the reaction parameters, particularly the choice of base, alkylating agent, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
The Versatile Role of Diethyl (hydroxymethyl)phosphonate in Modern Biochemical Research: Application Notes and Protocols
Introduction: Unveiling the Potential of Diethyl (hydroxymethyl)phosphonate
This compound (DHMP), a structurally simple organophosphorus compound, has emerged from the confines of synthetic chemistry to become a molecule of significant interest in the biochemical and life sciences research landscape. Characterized by a reactive hydroxymethyl group directly attached to a phosphonate core, DHMP offers a unique combination of chemical functionalities that can be exploited for a variety of applications.[1] While traditionally recognized as a valuable intermediate for the synthesis of more complex phosphonate derivatives, including agrochemicals and pharmaceuticals, its direct utility in biochemical research is an area of growing exploration.[1][2]
This guide provides an in-depth exploration of the practical applications of DHMP in biochemical research. Moving beyond its role as a synthetic precursor, we will delve into its potential as a formaldehyde scavenger, a protein cross-linking agent, and a probe for studying enzyme activity. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions, but also the underlying scientific principles to empower rational experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3084-40-0 | [3] |
| Molecular Formula | C₅H₁₃O₄P | |
| Molecular Weight | 168.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 124-126 °C at 3 mmHg | [3][4] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.444 | [3] |
| Solubility | Soluble in water and most organic solvents. |
Application 1: A Novel Formaldehyde Scavenger in Biological Systems
Scientific Principle:
Formaldehyde is a highly reactive aldehyde that can be toxic to cells by cross-linking proteins and nucleic acids. In many biological experiments, such as cell culture or enzymatic assays, uncontrolled levels of formaldehyde can lead to experimental artifacts and misleading results. The synthesis of DHMP involves the base-catalyzed reaction of diethyl phosphite with formaldehyde (or its polymer, paraformaldehyde).[5][6] This reaction is reversible, and under appropriate conditions, DHMP can react with formaldehyde, effectively sequestering it from the solution. This "scavenging" activity makes DHMP a useful tool for controlling formaldehyde levels in sensitive biological systems.
The mechanism relies on the nucleophilic attack of the phosphite on the carbonyl carbon of formaldehyde. The resulting equilibrium can be shifted towards the formation of DHMP, thus reducing the concentration of free formaldehyde.
Protocol 1: Scavenging Formaldehyde in Cell Culture Media
This protocol provides a general guideline for using DHMP to reduce formaldehyde contamination in cell culture media.
Materials:
-
This compound (DHMP)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium of choice
-
Sterile, DNase/RNase-free microcentrifuge tubes and pipette tips
-
Analytical method for formaldehyde quantification (e.g., HPLC-based method or a commercial formaldehyde assay kit)[7]
Procedure:
-
Preparation of DHMP Stock Solution:
-
Prepare a 1 M stock solution of DHMP in sterile PBS.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C for up to one month.
-
-
Determining Optimal DHMP Concentration:
-
To determine the effective concentration of DHMP for your specific application, set up a series of test solutions.
-
In sterile microcentrifuge tubes, add your cell culture medium.
-
Spike the medium with a known concentration of formaldehyde that is relevant to your experimental system (or use the un-spiked medium if you are targeting existing contamination).
-
Add varying final concentrations of DHMP (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) to the tubes. Include a no-DHMP control.
-
Incubate the tubes at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1, 4, and 24 hours).
-
-
Quantification of Formaldehyde:
-
At each time point, take an aliquot from each tube and measure the remaining formaldehyde concentration using your chosen analytical method.[7]
-
Plot the formaldehyde concentration against the DHMP concentration to determine the optimal concentration for scavenging.
-
-
Application in Cell Culture:
-
Once the optimal DHMP concentration is determined, add the appropriate volume of the sterile DHMP stock solution to your cell culture medium before adding it to your cells.
-
Note: It is crucial to perform a cytotoxicity assay to ensure that the chosen concentration of DHMP is not harmful to your specific cell line.
-
Application 2: Protein Cross-Linking via the Hydroxymethyl Group
Scientific Principle:
The hydroxymethyl group of DHMP is chemically reactive and can participate in reactions with nucleophilic groups on proteins, such as the primary amines of lysine residues and the N-terminal amine. This reactivity is analogous to that of other hydroxymethyl-phosphine compounds like β-[tris(hydroxymethyl)phosphino]propionic acid (THPP) and tetrakis(hydroxymethyl)phosphonium chloride (THPC), which are known to be effective protein cross-linking agents.[8][9] The reaction is thought to proceed via a Mannich-type condensation, where the hydroxymethyl group, under appropriate conditions, can form a reactive intermediate that then couples with an amine, forming a stable covalent bond. This property allows DHMP to be used to cross-link proteins, which is a valuable technique for studying protein-protein interactions, stabilizing protein complexes, and preparing protein-based hydrogels.
Protocol 2: In Vitro Cross-Linking of Proteins
This protocol describes a general procedure for the in vitro cross-linking of purified proteins using DHMP.
Materials:
-
This compound (DHMP)
-
Purified protein(s) of interest in a suitable buffer (e.g., PBS or HEPES buffer, pH 7.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents (gels, running buffer, loading dye)
-
Coomassie Brilliant Blue or silver stain for protein visualization
Procedure:
-
Reaction Setup:
-
Prepare a fresh solution of DHMP in the same buffer as your protein sample.
-
In a microcentrifuge tube, mix your protein sample (at a concentration of 1-10 mg/mL) with the desired final concentration of DHMP. A good starting point is to test a range of molar excess of DHMP to protein (e.g., 10:1, 50:1, 100:1, 500:1).
-
Include a negative control with no DHMP.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for a specific time. The optimal incubation time will vary depending on the proteins and DHMP concentration and should be determined empirically (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess DHMP.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading dye to your samples and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to protein dimers, trimers, or larger oligomers, and a decrease in the intensity of the monomeric protein band.
-
Application 3: Probing Enzyme Activity as a Substrate Analog
Scientific Principle:
The phosphonate group in DHMP is a structural mimic of the phosphate group found in many biological substrates. However, the P-C bond in phosphonates is resistant to enzymatic cleavage by many hydrolases that typically act on P-O bonds in phosphates.[10] This property makes phosphonate-containing molecules, including DHMP, excellent candidates as competitive inhibitors or substrate analogs for enzymes that process phosphorylated molecules, such as phosphatases and kinases. By using DHMP or its derivatives in enzymatic assays, researchers can gain insights into the active site architecture and catalytic mechanism of these enzymes. For example, derivatives of phosphonic acids have been shown to act as inhibitors of acid phosphatases.[11][12]
Protocol 3: Screening for Enzyme Inhibition
This protocol outlines a general method for testing the inhibitory potential of DHMP against a target enzyme, such as a phosphatase. This is a foundational step in many drug discovery and development biochemical assays.[13][14]
Materials:
-
This compound (DHMP)
-
Purified enzyme of interest (e.g., acid phosphatase, alkaline phosphatase)
-
Enzyme substrate (e.g., p-nitrophenyl phosphate (pNPP) for phosphatases)
-
Assay buffer appropriate for the enzyme
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHMP in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., pNPP) in the assay buffer.
-
Dilute the enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of DHMP to the wells. Include a no-DHMP control (buffer only) and a positive control with a known inhibitor if available.
-
Add the enzyme to all wells except for the no-enzyme control (blank).
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow DHMP to bind to the enzyme.
-
-
Initiating the Reaction:
-
Start the enzymatic reaction by adding the substrate to all wells.
-
-
Measurement of Enzyme Activity:
-
Immediately begin monitoring the reaction progress using a microplate reader. For pNPP, this involves measuring the increase in absorbance at 405 nm due to the formation of p-nitrophenol.
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each DHMP concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the DHMP concentration.
-
From this dose-response curve, determine the IC₅₀ value, which is the concentration of DHMP required to inhibit 50% of the enzyme's activity.
-
Safety and Handling
This compound should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Perspectives
This compound is more than just a synthetic building block; it is a versatile tool with significant potential in biochemical research. The applications outlined in this guide for formaldehyde scavenging, protein cross-linking, and enzyme activity probing demonstrate its utility in addressing common experimental challenges and exploring fundamental biological questions. As research continues, the development of new derivatives and a deeper understanding of the reactivity of DHMP will undoubtedly unlock further applications, solidifying its place in the modern biochemist's toolkit.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 3084-40-0 [chemicalbook.com]
- 4. This compound CAS#: 3084-40-0 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Table 6-1, Analytical Methods for Determining Formaldehyde and Metabolites in Biological Samples - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 9. Rapid cross-linking of elastin-like polypeptides with (hydroxymethyl)phosphines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 14. How to Design a Biochemical Assay Using GMP-Grade Reagents [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Diethyl (hydroxymethyl)phosphonate Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Diethyl (hydroxymethyl)phosphonate (DEHMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The most common and atom-economical method for synthesizing DEHMP is the base-catalyzed addition of diethyl phosphite to formaldehyde, a variant of the Pudovik reaction.[1][2] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to side reactions and purification difficulties. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My reaction yield is very low, or the reaction has stalled. What are the probable causes and how can I fix this?
Answer: Low yields are a frequent issue stemming from several factors related to reaction equilibrium, reagent quality, and catalyst activity.
-
Probable Cause 1: Reversible Reaction: The addition of phosphites to carbonyls can be reversible.[3] Under certain conditions, the equilibrium may favor the starting materials, especially if the temperature is not optimal or the product is unstable under the reaction conditions.
-
Solution: Ensure your reaction goes to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or ³¹P NMR.[4][5] Driving the reaction forward may require adjusting the temperature or reaction time. Protocols report a range of temperatures from 60°C to 130°C.[4][6]
-
Probable Cause 2: Inactive Catalyst or Insufficient Amount: The base catalyst (commonly triethylamine or potassium carbonate) is crucial for deprotonating the diethyl phosphite, generating the nucleophilic phosphite anion that initiates the attack on formaldehyde.[2] If the catalyst is old, has absorbed moisture, or is used in insufficient quantity, the reaction rate will be significantly reduced.
-
Solution: Use a fresh, anhydrous base catalyst. Typically, 0.1 equivalents of triethylamine are used.[6] Ensure adequate mixing to keep the catalyst dispersed, especially if using a heterogeneous base like potassium carbonate.[6]
-
Probable Cause 3: Impure or Wet Reagents: Water in the reaction mixture can interfere with the catalyst and potentially hydrolyze the phosphite ester. The purity of paraformaldehyde is also critical, as it must depolymerize effectively to generate formaldehyde in situ.
-
Solution: Use anhydrous diethyl phosphite and a high-quality source of paraformaldehyde. If using an aqueous formaldehyde solution, be aware that this introduces water, which may necessitate different catalysts or conditions, such as those outlined in recent patents using sodium carbonate.[5]
Question 2: I obtained a good crude yield, but the product decomposed during vacuum distillation. Why did this happen and what is the correct purification method?
Answer: This is the most critical and frequently cited problem in the purification of DEHMP.
-
Probable Cause: Thermal Decomposition: this compound is thermally labile. Attempting to purify it using standard vacuum distillation at temperatures required to achieve its boiling point (e.g., 124-126 °C at 3 mmHg) often leads to extensive decomposition.[4] This results in a significant loss of product and contamination with degradation byproducts.
-
Solution: Low-Temperature Distillation: The key to successful purification is to distill the product at the lowest possible temperature. This is best achieved using specialized equipment:
-
Kugelrohr Apparatus: This short-path distillation apparatus minimizes the distance the vapor travels, allowing for distillation at lower temperatures and higher vacuum.[4]
-
Wiped-Film Molecular Still: For larger scale reactions, a molecular still is highly effective. It provides a very short residence time on the heated surface, minimizing thermal stress on the molecule. Yields can be significantly higher (89-94%) using this technique.[4]
-
Question 3: My ³¹P NMR spectrum of the crude product shows multiple unexpected signals besides the product and starting material. What are these byproducts?
Answer: The presence of unknown byproducts, often observed as multiple signals in the ³¹P NMR spectrum, points to specific side reactions.[5]
-
Probable Cause 1: Reaction with a Second Equivalent of Formaldehyde: The initial DEHMP product contains a hydroxyl group. The alkoxide intermediate formed during the reaction can potentially react with a second molecule of formaldehyde. This can lead to the formation of more complex adducts, such as cyclic phosphoranes.[3][7]
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess of diethyl phosphite or ensure that the formaldehyde is the limiting reagent to minimize the chance of secondary reactions.
-
Probable Cause 2: Unidentified Side Reactions: Other side reactions can occur depending on the specific base and conditions used. These may involve rearrangements or condensations. A patent on DEHMP synthesis noted 8-10% of unknown byproducts when using certain base catalysts.[5]
-
Solution: If unidentified byproducts are a persistent issue, consider changing the catalyst (e.g., from an organic base like triethylamine to an inorganic one like K₂CO₃ or Na₂CO₃) or adjusting the reaction temperature.[5][6] Purification via flash column chromatography can sometimes isolate the desired product from these impurities if distillation is ineffective.[6]
Question 4: The reaction became very hot and difficult to control. What causes this runaway reaction and how can it be prevented?
Answer: The addition of diethyl phosphite to formaldehyde is an exothermic reaction.
-
Probable Cause: Poor Heat Dissipation: On a larger scale, the heat generated by the reaction can exceed the rate of dissipation, leading to a rapid increase in temperature, or a "runaway" reaction. This is explicitly noted as a risk in established procedures.[4] A runaway reaction not only poses a safety hazard but also promotes byproduct formation and decomposition.
-
Solution:
-
Controlled Heating: Use an oil bath to maintain a consistent temperature and ensure efficient heat transfer away from the flask. Avoid aggressive heating with a mantle.
-
Gradual Addition: For larger-scale reactions, consider adding one of the reagents portion-wise or via a dropping funnel to control the rate of the reaction and heat generation.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common issues in DEHMP synthesis.
Frequently Asked Questions (FAQs)
Question: What is the reaction mechanism for the base-catalyzed synthesis of this compound?
Answer: The reaction follows the Pudovik reaction mechanism.[2]
-
Deprotonation: The base (e.g., triethylamine) removes the acidic proton from diethyl phosphite, which exists in equilibrium with its phosphonate tautomer, (C₂H₅O)₂P(O)H.[8] This generates a nucleophilic diethyl phosphite anion.
-
Nucleophilic Attack: The phosphite anion performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide intermediate is then protonated, often by the conjugate acid of the base catalyst, to yield the final α-hydroxyphosphonate product, DEHMP.[2]
Question: What are the pros and cons of different formaldehyde sources, such as paraformaldehyde vs. aqueous formaldehyde solution?
Answer:
-
Paraformaldehyde: This is the most commonly used source in literature protocols.[4][6][9] It is a solid polymer of formaldehyde that, upon heating, depolymerizes to provide anhydrous formaldehyde gas in situ. This avoids introducing water, which can interfere with the reaction. The main drawback is its slow depolymerization rate, which can sometimes make reaction initiation sluggish.
-
Aqueous Formaldehyde: While convenient, this solution introduces a significant amount of water into the reaction. This can necessitate the use of specific catalysts that are effective in aqueous media, such as sodium or potassium carbonate.[5] The presence of water may promote side reactions and makes removal of the solvent more energy-intensive.
Question: How critical is the choice of base catalyst?
Answer: The catalyst choice is very important and can influence reaction time, yield, and byproduct profile.
-
Triethylamine (Et₃N): A common, mild organic base that functions as a homogeneous catalyst.[4][9] It is easily removed during workup due to its volatility.
-
Potassium/Sodium Carbonate (K₂CO₃/Na₂CO₃): These are inexpensive, inorganic bases that act as heterogeneous catalysts.[5][6] They can be effective but require efficient stirring to ensure good contact with the reactants. They are removed by simple filtration after the reaction.[6] Recent work suggests they can provide high purity DEHMP from aqueous formaldehyde.[5]
Comparison of Catalysts and Conditions for DEHMP Synthesis
| Catalyst | Formaldehyde Source | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Triethylamine | Paraformaldehyde | None | 90 | 3 | 96 | [6] |
| Triethylamine | Paraformaldehyde | None | 120-130 | 4 | 49-65 (up to 94 with molecular still) | [4] |
| Potassium Carbonate | Paraformaldehyde | Toluene | 60 | 2 | 95 | [6] |
| Sodium Carbonate | 32% Aqueous Solution | None | 60 | 2 | ~89 (by ³¹P NMR) | [5] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]
Materials:
-
Diethyl phosphite (0.5 mol)
-
Paraformaldehyde (0.5 mol)
-
Triethylamine (0.05 mol)
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
Procedure:
-
To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (69 g, 0.5 mol), paraformaldehyde (15 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol).
-
Place the flask in an oil bath preheated to 100–120°C.
-
Increase the oil bath temperature to 120–130°C and stir the mixture vigorously at this temperature for 4 hours. The solid paraformaldehyde should gradually dissolve as it depolymerizes and reacts.
-
After 4 hours, remove the flask from the oil bath and allow it to cool.
-
Remove the magnetic stir bar. Most of the triethylamine catalyst can be removed using a rotary evaporator with a bath temperature of approximately 80°C under reduced pressure (ca. 15 mmHg).
-
Purification (Crucial Step): Purify the resulting crude oil via Kugelrohr or molecular still distillation to prevent thermal decomposition.[4]
-
Kugelrohr distillation: 125°C at 0.05 mmHg.
-
Molecular still distillation (larger scale): Wall temperature of 110–120°C at 0.10 mmHg.
-
-
The final product is a colorless oil. The expected yield is highly dependent on the purification method, ranging from 49% with standard methods to over 90% with a molecular still.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3084-40-0 | Benchchem [benchchem.com]
- 3. Abramov reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. wikiwand.com [wikiwand.com]
- 8. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing the Pudovik Reaction for α-Hydroxyphosphonate Synthesis
Welcome to the technical support center for the Pudovik reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of α-hydroxyphosphonate synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve optimal results in your experiments.
Introduction to the Pudovik Reaction
The Pudovik reaction is a fundamental and atom-economical method for forming a carbon-phosphorus bond. It involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde or ketone.[1][2] This reaction is most commonly catalyzed by a base, which deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon, and subsequent protonation yields the target α-hydroxyphosphonate.[1] While seemingly straightforward, the reaction's success is highly dependent on a careful balance of several experimental parameters.
This guide will delve into the critical factors influencing the reaction's outcome, providing you with the knowledge to troubleshoot and optimize your synthetic procedures.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction is showing a low or no yield of the desired α-hydroxyphosphonate. What are the potential causes and solutions?
Low yields are a frequent challenge in the Pudovik reaction and can be attributed to several factors. A systematic approach to troubleshooting is essential.
A1: Potential Causes and Recommended Actions:
-
Inactive or Inappropriate Catalyst: The choice and quality of the catalyst are paramount.
-
Causality: The catalyst's role is to generate the nucleophilic phosphite anion. If the catalyst is inactive or not basic enough to deprotonate the phosphite, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your base catalyst is fresh and anhydrous, as moisture can deactivate it.[3]
-
Screen Different Catalysts: The optimal catalyst can be substrate-dependent. Common bases include triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and diethylamine (DEA).[1][4] In some cases, Lewis acids or even acid catalysts may be more effective.[5][6]
-
Optimize Catalyst Loading: A typical starting point for catalyst loading is 5-20 mol%.[4] However, this may need to be optimized for your specific substrates.
-
-
-
Steric Hindrance: The structure of your starting materials can significantly impact the reaction rate.
-
Causality: Bulky substituents on either the aldehyde/ketone or the dialkyl phosphite can sterically hinder the nucleophilic attack of the phosphite anion on the carbonyl carbon.[3]
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonged reaction times and elevated temperatures may be necessary to drive the reaction to completion.[3]
-
Consider a Less Hindered Phosphite: If possible, using a less sterically demanding phosphite reagent can improve the reaction rate.[3]
-
-
-
Reaction Reversibility: The Pudovik reaction can be a reversible process.[3]
-
Causality: The equilibrium may not favor the product under certain conditions.
-
Troubleshooting Steps:
-
Use an Excess of One Reactant: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the dialkyl phosphite can help shift the equilibrium towards the product side.
-
Product Removal: If the product crystallizes out of the reaction mixture, this can effectively drive the reaction to completion.[3]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Causality: The polarity and protic nature of the solvent can influence the stability of the intermediates and the rate of the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Aprotic solvents such as THF, dichloromethane (DCM), and acetonitrile are commonly used.[4] Experimenting with different solvents is recommended.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and is a greener alternative.[4]
-
-
Q2: I am observing a significant amount of a phosphate byproduct. How can I suppress this side reaction?
The formation of a phosphate byproduct is a well-documented side reaction in the Pudovik reaction.
A2: Understanding and Suppressing the Phospha-Brook Rearrangement:
The most common side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester, known as the phospha-Brook rearrangement.[3][7] This rearrangement is often promoted by the same basic conditions used for the Pudovik reaction.
-
Causality: The alkoxide intermediate formed after the nucleophilic attack can undergo an intramolecular rearrangement where the phosphorus atom migrates from the carbon to the oxygen atom.
-
Troubleshooting Steps to Minimize Rearrangement:
-
Catalyst Choice: While a base is necessary, very strong bases can favor the rearrangement. Consider using a milder base or a Lewis acid catalyst, which can promote the Pudovik reaction without inducing the rearrangement.[6][8][9][10]
-
Temperature Control: The phospha-Brook rearrangement can be temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the formation of the phosphate byproduct.[3]
-
Reaction Time: Monitor the reaction closely using techniques like TLC or ³¹P NMR. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions that can promote the rearrangement.[3]
-
Work-up Procedure: An acidic work-up can help neutralize the base catalyst and prevent further rearrangement during product isolation.[3]
-
Frequently Asked Questions (FAQs)
-
What is the general mechanism of the base-catalyzed Pudovik reaction? The reaction proceeds in three main steps:
-
Deprotonation: The base removes the acidic proton from the dialkyl phosphite, forming a nucleophilic phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon of the carbonyl group, forming a new C-P bond and an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated (often by the protonated base or during work-up) to yield the final α-hydroxyphosphonate.[1]
-
-
Can I use ketones as substrates in the Pudovik reaction? Yes, ketones can be used, but they are generally less reactive than aldehydes due to increased steric hindrance and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic. The synthesis of α-alkyl-α-hydroxyphosphonates often requires more forcing conditions or specialized catalysts.[5]
-
Are there "green" or more environmentally friendly approaches to the Pudovik reaction? Absolutely. Several green chemistry approaches have been developed, including:
-
How do I monitor the progress of my Pudovik reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting aldehyde/ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for observing the formation of the α-hydroxyphosphonate product and any phosphate byproduct, as they will have distinct chemical shifts.[3] ¹H NMR can also be used to monitor the reaction progress.[3]
-
Experimental Protocols
General Protocol for a Base-Catalyzed Pudovik Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 eq.)
-
Dialkyl phosphite (1.0 - 1.2 eq.)
-
Base catalyst (e.g., triethylamine, 10 mol%)
-
Anhydrous solvent (e.g., THF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.) and dissolve it in the chosen anhydrous solvent.
-
Add the dialkyl phosphite (1.0 - 1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base catalyst (e.g., triethylamine, 10 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours).[3]
-
Monitor the reaction progress by TLC or NMR.[3]
-
Once the reaction is complete, quench it by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure α-hydroxyphosphonate.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst | Use a fresh, anhydrous catalyst; consider increasing catalyst loading.[3] |
| Sterically hindered substrates | Increase reaction temperature and/or time; use a less hindered phosphite.[3] | |
| Reversible reaction | Use an excess of one reactant; promote product crystallization.[3] | |
| Significant Phosphate Byproduct | Phospha-Brook rearrangement | Use a milder base or a Lewis acid catalyst; run the reaction at a lower temperature.[3] |
| Prolonged reaction time | Monitor the reaction and work it up as soon as the starting material is consumed.[3] | |
| Basic work-up conditions | Use an acidic work-up to neutralize the catalyst.[3] |
Visualizations
Pudovik Reaction Mechanism
Caption: The general mechanism of the base-catalyzed Pudovik reaction and the competing phospha-Brook rearrangement.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the Pudovik reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 6. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid-catalyzed Pudovik reaction-phospha-Brook rearrangement sequence to access phosphoric esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 10. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the Horner-Wadsworth-Emmons reaction
An essential tool in synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for forming carbon-carbon double bonds, particularly α,β-unsaturated esters, with significant advantages over the traditional Wittig reaction.[1][2][3] However, like any powerful technique, its successful application requires a nuanced understanding of the reaction mechanism and the variables that influence its outcome.
This technical support center, designed for researchers and professionals in drug development, provides a troubleshooting guide and in-depth protocols to navigate the complexities of the HWE reaction. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reactions with confidence.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and its key advantages over the Wittig reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that uses stabilized phosphonate carbanions to react with aldehydes or ketones, producing alkenes.[1][4] It is a widely used modification of the Wittig reaction.
The primary advantages of the HWE reaction include:
-
Enhanced Nucleophilicity : The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1][5][6] This allows them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[7][8]
-
Simplified Purification : A major practical advantage is that the byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble.[1][9][10] This simplifies product purification immensely, as the byproduct can be easily removed with a simple aqueous extraction, a significant improvement over the often difficult-to-remove triphenylphosphine oxide generated in the Wittig reaction.[11][12]
-
Stereochemical Control : The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene (trans).[1][13] Furthermore, specific modifications to the phosphonate reagent and reaction conditions allow for high selectivity for the (Z)-alkene (cis), offering excellent stereochemical control.[1][8][11]
Q2: What are the most common problems encountered during an HWE reaction?
The most frequently reported issues are:
-
Low or no product yield.[6]
-
Poor stereoselectivity, resulting in an undesired mixture of E/Z isomers.[6][9]
-
Difficulties during the reaction workup and purification, despite the water-soluble byproduct.[6][14]
Each of these issues will be addressed in detail in the Troubleshooting Guide below.
Q3: How do I prepare the phosphonate ester starting material?
Phosphonate esters are most commonly synthesized via the Michaelis-Arbuzov reaction.[9][11][15] This well-established method involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an appropriate alkyl halide. For example, reacting triethyl phosphite with an α-haloester yields the corresponding phosphonate ester required for synthesizing α,β-unsaturated esters.[6][11] The byproducts are typically volatile alkyl halides, which can be easily removed.[9]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My HWE reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
Low yield is a common issue that can often be traced back to reagent quality, reaction conditions, or substrate reactivity.[6]
-
Inefficient Deprotonation of the Phosphonate : The reaction cannot proceed if the phosphonate carbanion is not formed efficiently.
-
Causality : The base may be too weak for the specific phosphonate's acidity, or the base may have degraded due to improper storage or handling. Sodium hydride (NaH), a common choice, is highly reactive and can be deactivated by moisture.[16]
-
Solution : Ensure your base is fresh and handled under strictly anhydrous conditions. For NaH dispersions in mineral oil, wash the hydride with anhydrous hexanes before use.[16] If deprotonation is still an issue, consider switching to a stronger base like potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (n-BuLi). For base-sensitive substrates, milder conditions like lithium chloride (LiCl) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1][16]
-
-
Poor Reagent Quality : The aldehyde, ketone, or phosphonate reagent may be impure, degraded, or contain inhibitors.
-
Causality : Aldehydes are prone to oxidation to carboxylic acids upon storage. Any acidic impurities will quench the phosphonate carbanion.
-
Solution : Purify the aldehyde or ketone immediately before use (e.g., by distillation or flash chromatography).[6] Verify the purity of your phosphonate ester by NMR.
-
-
Steric Hindrance : Highly substituted ketones or bulky phosphonates can slow the reaction rate.
-
Causality : The rate-limiting step is the nucleophilic addition of the carbanion to the carbonyl.[1] Steric bulk around either reaction partner will raise the activation energy of this step.
-
Solution : While HWE reagents are more reactive than Wittig ylides, extreme steric hindrance can still be a problem.[7] Increase the reaction temperature or prolong the reaction time. In some cases, using a less sterically demanding phosphonate (e.g., dimethyl or diethyl esters) may be beneficial if the desired stereochemistry can still be achieved.
-
-
Substrate Instability : The starting materials or product may be unstable under the reaction conditions.
-
Causality : Strongly basic conditions (like NaH) can cause side reactions such as enolization, aldol condensation of the carbonyl partner, or decomposition of sensitive functional groups.[1][16]
-
Solution : For base-sensitive substrates, employ milder, non-nucleophilic bases. The Masamune-Roush conditions (LiCl and DBU or triethylamine) are an excellent choice for this purpose.[7][11][17]
-
Issue 2: Poor Stereoselectivity (Undesired E/Z Ratio)
Q: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
The E/Z ratio is highly dependent on the structure of the reactants and the reaction conditions. The HWE reaction's stereoselectivity arises from the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.[1]
-
Phosphonate Reagent Structure : This is the most powerful tool for controlling stereoselectivity.
-
(E)-Alkene Synthesis (Thermodynamic Control) : Standard phosphonates (e.g., triethyl phosphonoacetate) strongly favor the (E)-alkene.[13] This is because the initial addition of the carbanion to the aldehyde is reversible, allowing the system to equilibrate to the more stable anti-intermediate, which then eliminates to form the (E)-alkene.[1]
-
(Z)-Alkene Synthesis (Kinetic Control) : To obtain the (Z)-alkene, the reversibility of the initial addition must be suppressed. This is achieved by accelerating the elimination step. The Still-Gennari modification uses phosphonates with electron-withdrawing groups on the oxygen atoms (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate).[1][8][11] These groups make the phosphorus atom more electrophilic, dramatically speeding up the elimination of the kinetically formed syn-intermediate to yield the (Z)-alkene.[7][8]
-
-
Base and Counterion : The choice of base and its metal counterion significantly impacts selectivity.
-
For (E)-Selectivity : Sodium (Na+) and Lithium (Li+) bases (e.g., NaH, n-BuLi) generally promote equilibration and favor the (E)-product.[8]
-
For (Z)-Selectivity : To favor the kinetic (Z)-product, it is crucial to use conditions that minimize equilibration. This is achieved with strongly dissociating conditions, such as using potassium bases (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF.[1][8] The crown ether sequesters the K+ ion, creating a "naked" and highly reactive enolate that undergoes rapid, irreversible addition and elimination.[8]
-
-
Temperature :
-
Causality : Lower temperatures (-78 °C) typically favor the kinetically controlled product by disfavoring the reverse reaction (retro-addition). Higher temperatures promote equilibration, leading to the thermodynamically favored product.[17][18]
-
Solution : For high (Z)-selectivity using the Still-Gennari modification, the reaction must be run at low temperatures (-78 °C).[7] For (E)-selectivity, running the reaction at 0 °C to room temperature is standard.[16]
-
| Desired Isomer | Phosphonate Reagent | Base / Additives | Solvent / Temp. | Control Type |
| (E)-Alkene | Standard (e.g., Triethyl phosphonoacetate) | NaH, LiHMDS, ⁿBuLi | THF / 0°C to RT | Thermodynamic |
| (Z)-Alkene | Still-Gennari (e.g., Bis(trifluoroethyl) ester) | KHMDS / 18-crown-6 | THF / -78°C | Kinetic |
| (Z)-Alkene | Ando Modification (e.g., Diaryl phosphonoacetate) | NaI / DBU | THF / RT | Kinetic |
Issue 3: Difficult Reaction Workup & Purification
Q: I'm having trouble purifying my product. There are persistent impurities even after an aqueous wash.
While the main phosphate byproduct is water-soluble, other issues can complicate purification.[1]
-
Incomplete Reaction : Unreacted phosphonate ester can be difficult to separate from the desired alkene product.
-
Causality : The phosphonate starting material is often polar and can co-elute with the product during column chromatography.[19]
-
Solution : Ensure the reaction has gone to completion by TLC monitoring. If the reaction has stalled, consider adding more base or aldehyde. A carefully performed aqueous workup should remove the majority of the deprotonated phosphonate.
-
-
Side Products : Base-mediated side reactions can generate impurities.
-
Causality : If the aldehyde can self-condense (aldol reaction) or the product is unstable to the base, complex mixtures can result. Using excess NaH can lead to a very basic quench solution.
-
Solution : Carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous ammonium chloride (NH₄Cl).[16] This neutralizes the excess base and protonates the phosphate byproduct. Ensure the aqueous layer is pH neutral or slightly acidic before extraction. If the product is base-sensitive, consider using the milder Masamune-Roush conditions.[7]
-
-
Emulsion during Extraction : Formation of an emulsion during the aqueous workup can lead to poor recovery.
-
Causality : High concentrations of salts and polar byproducts can lead to emulsions.
-
Solution : Dilute the mixture with more organic solvent and water. Adding brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common HWE variations.
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
This protocol uses sodium hydride (NaH) and is optimized for producing the thermodynamically favored (E)-alkene.[16]
-
Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add NaH (60% dispersion in mineral oil, 1.1 eq.).
-
Preparation : Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the solvent each time under a positive pressure of nitrogen.
-
Deprotonation : Add anhydrous tetrahydrofuran (THF) to create a slurry and cool the flask to 0 °C in an ice bath. Slowly add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 eq.) in anhydrous THF via syringe.
-
Anion Formation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Addition : Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction : Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup : Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol uses a milder base system and is ideal for substrates that cannot tolerate NaH.[7][17]
-
Setup : In a flame-dried flask under nitrogen, dissolve the phosphonate ester (1.0 eq.) and anhydrous lithium chloride (LiCl, 1.2 eq.) in anhydrous acetonitrile.
-
Addition : Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq.) to the solution, followed by the aldehyde (1.0 eq.).
-
Reaction : Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Workup : Quench the reaction with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol is specifically designed to produce the kinetically favored (Z)-alkene with high stereoselectivity.[1][7]
-
Setup : To a flame-dried flask under nitrogen, add the Still-Gennari phosphonate (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate, 1.1 eq.) and 18-crown-6 (1.5 eq.) and dissolve in anhydrous THF.
-
Deprotonation : Cool the solution to -78 °C (dry ice/acetone bath). Add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq., typically as a solution in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Addition : Add a solution of the aldehyde (1.0 eq.) in a small amount of anhydrous THF dropwise to the cold phosphonate anion solution.
-
Reaction : Stir the reaction at -78 °C and monitor by TLC (note: TLC plates should be spotted and then immediately quenched in a beaker of water before eluting to avoid isomerization on the silica). The reaction is typically complete in 1-4 hours.
-
Workup : Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Extraction : Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Part 4: Mechanistic Insights
A deeper understanding of the reaction mechanism is key to effective troubleshooting.
The Horner-Wadsworth-Emmons Reaction Mechanism
The reaction proceeds through a sequence of well-established steps.[1][7][20]
-
Deprotonation : A base removes the acidic proton alpha to the phosphonate and the electron-withdrawing group (EWG), forming a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition : The carbanion adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[1][21]
-
Oxaphosphetane Formation : The alkoxide intermediate attacks the electrophilic phosphorus atom in an intramolecular cyclization to form a four-membered ring, the oxaphosphetane.[21]
-
Elimination : The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the new carbon-carbon double bond (the alkene product) and a stable dialkylphosphate salt.[1]
Controlling E/Z Stereoselectivity: A Deeper Look
The key to stereocontrol lies in influencing the fate of the diastereomeric intermediates.
-
Thermodynamic (E)-Selectivity : In a standard HWE reaction, the initial addition is reversible. The syn adduct, formed faster, can revert to the starting materials. The anti adduct is sterically more favorable and thermodynamically more stable. Over time, the reaction mixture equilibrates to favor this anti intermediate, which then undergoes elimination to yield the (E)-alkene.[13][21]
-
Kinetic (Z)-Selectivity : The Still-Gennari modification fundamentally alters the energy landscape. The electron-withdrawing groups on the phosphonate make the phosphorus so electrophilic that the elimination step becomes very fast and irreversible.[1][8] The reaction is now under kinetic control. The syn adduct is formed more rapidly and, before it has a chance to revert or equilibrate, it is trapped by rapid elimination to give the (Z)-alkene.[8]
By understanding and manipulating these principles, a chemist can confidently steer the Horner-Wadsworth-Emmons reaction to the desired stereochemical outcome, making it a truly versatile tool for modern organic synthesis.[2][17]
Part 5: References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
-
Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
BenchChem. Base Selection for Horner-Wadsworth-Emmons Reactions: Application Notes and Protocols. --INVALID-LINK--
-
Thieme Chemistry. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. --INVALID-LINK--
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. --INVALID-LINK--
-
PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. --INVALID-LINK--
-
Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. --INVALID-LINK--
-
BenchChem. Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting. --INVALID-LINK--
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. --INVALID-LINK--
-
Iowa Research Online. New synthesis and reactions of phosphonates. --INVALID-LINK--
-
Grokipedia. Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
-
BenchChem. Low yield in Horner-Wadsworth-Emmons reaction with Methyl 3-(dimethoxyphosphinoyl)propionate. --INVALID-LINK--
-
University of Wisconsin-Madison. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
Reddit. Question about Horner-Wadsworth-Emmons workup. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphonate. --INVALID-LINK--
-
ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. --INVALID-LINK--
-
National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. --INVALID-LINK--
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. --INVALID-LINK--
-
YouTube. Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. --INVALID-LINK--
-
ResearchGate. (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. --INVALID-LINK--
-
YouTube. Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--
-
YouTube. Horner-Wadsworth-Emmons reaction. --INVALID-LINK--
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Research Portal [iro.uiowa.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Stability of α-Hydroxyphosphonates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-hydroxyphosphonates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of α-hydroxyphosphonate synthesis and prevent their undesired rearrangement to phosphate esters. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Understanding the Challenge: The α-Hydroxyphosphonate to Phosphate Ester Rearrangement
The rearrangement of α-hydroxyphosphonates to their corresponding phosphate esters, often referred to as the phospha-Brook rearrangement, is a critical side reaction that can significantly impact the yield and purity of your desired product.[1] This intramolecular process is typically base-catalyzed and involves the deprotonation of the α-hydroxyl group, followed by a nucleophilic attack of the resulting alkoxide on the adjacent phosphorus atom.[2][3] The stability of the α-hydroxyphosphonate is paramount for its successful application in various fields, including as enzyme inhibitors, herbicides, and antibacterial agents.[4][5][6][7]
This guide will equip you with the knowledge to control this rearrangement, ensuring the integrity of your α-hydroxyphosphonate products.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a phosphate byproduct in my reaction. What is happening and how can I confirm it?
A1: The formation of a phosphate byproduct is a classic sign of the phospha-Brook rearrangement.[1] This base-catalyzed side reaction is a common challenge during the synthesis of α-hydroxyphosphonates, especially when using strong bases.[4]
Confirmation: The most effective way to confirm the presence of the phosphate ester is through ³¹P NMR spectroscopy. The phosphate ester will exhibit a distinct chemical shift compared to the α-hydroxyphosphonate.[1]
Q2: What are the key factors that promote the rearrangement of α-hydroxyphosphonates?
A2: Several factors can accelerate the undesired rearrangement to phosphate esters:
-
Strong Bases: The use of strong bases is the primary driver of this rearrangement.[4] Bases like sodium hydroxide or sodium ethoxide can readily deprotonate the α-hydroxyl group, initiating the rearrangement.[4]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the α-carbon atom can make the α-hydroxyphosphonate more susceptible to rearrangement.[2][8]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the rearrangement to occur, even with weaker bases.[1]
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of the rearrangement.[1]
Q3: Can I synthesize α-hydroxyphosphonates without using a base catalyst to avoid the rearrangement?
A3: Yes, several methods allow for the synthesis of α-hydroxyphosphonates under neutral or even acidic conditions, thereby circumventing the base-catalyzed rearrangement. These include:
-
Catalyst-Free Pudovik Reaction: Under certain conditions, the Pudovik reaction can proceed without a catalyst, particularly with reactive aldehydes.[9]
-
Lewis Acid Catalysis: Lewis acids such as Cu(OTf)₂ can catalyze the Pudovik reaction, providing an alternative to base catalysis.[10]
-
Acid-Catalyzed Abramov Reaction: The reaction of trialkyl phosphites with aldehydes or ketones can be catalyzed by acids, such as hydrogen chloride, to yield α-hydroxyphosphonates.[11]
-
Solvent-Free and "Green" Methods: Techniques like grinding reactants together, sometimes with a mild solid-supported catalyst, can promote the reaction under neutral and solvent-free conditions.[12][13]
Troubleshooting Guide: Preventing the Rearrangement
This section provides a structured approach to troubleshooting and preventing the rearrangement of α-hydroxyphosphonates during your experiments.
Issue 1: Significant Phosphate Formation During Synthesis
If you are observing the formation of the phosphate byproduct during the synthesis of your α-hydroxyphosphonate, consider the following solutions:
The first line of defense is to adjust the reaction parameters to disfavor the rearrangement.
| Parameter | Recommended Action | Rationale |
| Base Selection | Switch to a milder base such as triethylamine (TEA) or piperazine.[7][12] Consider using a solid-supported base for easier removal and better control. | Strong bases are a primary driver of the rearrangement. Milder bases are less likely to deprotonate the hydroxyl group, thus slowing down the rearrangement. |
| Temperature Control | Run the reaction at a lower temperature. Room temperature or even 0 °C should be considered.[1][2] | The rearrangement is often temperature-dependent. Lowering the temperature reduces the kinetic energy available for this side reaction. |
| Reaction Time | Monitor the reaction closely using TLC or NMR and work it up as soon as the starting material is consumed.[1] | Prolonged exposure to even mild bases can lead to the accumulation of the phosphate byproduct. |
| Work-up Procedure | Employ a mildly acidic work-up to neutralize any remaining base catalyst promptly.[1] | This prevents further rearrangement during the product isolation and purification steps. |
If modifying the reaction conditions is not sufficient or feasible, protecting the α-hydroxyl group is a highly effective strategy.
A suitable protecting group should be stable to the reaction conditions required for subsequent steps but readily cleavable under specific, mild conditions.[14][15]
| Protecting Group | Introduction | Stability | Cleavage | Comments |
| Methoxycarbonyl (Moc) | Methoxycarbonyl tetrazole | Stable under phosphotriester condensation conditions.[16] | Mild basic or acidic hydrolysis. | An excellent choice for oligonucleotide synthesis as it does not interfere with coupling steps.[16] |
| Acetyl (Ac) | Acetic anhydride | Unstable in the presence of some condensing agents like TPSCl or MSNT.[16] | Mild basic or acidic hydrolysis. | Use with caution, as its lability can be problematic in multi-step syntheses. |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Generally stable to a wide range of non-acidic conditions. | Fluoride sources (e.g., TBAF) or acidic conditions. | A versatile and widely used protecting group for hydroxyl functionalities. |
Experimental Protocols
Protocol 1: Synthesis of α-Hydroxyphosphonates using a Mild Base (Triethylamine)
This protocol describes a "green" and efficient method for the synthesis of α-hydroxyphosphonates with minimal rearrangement.[7][17]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Dialkyl phosphite (1.0 eq)
-
Triethylamine (0.1 eq)
-
Acetone (minimal amount)
-
n-Pentane
Procedure:
-
In a round-bottom flask, dissolve the benzaldehyde and dialkyl phosphite in a minimal amount of acetone.
-
Add triethylamine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.
-
After completion, add n-pentane to the reaction mixture and cool to 5 °C.
-
The α-hydroxyphosphonate product will crystallize out of the solution.
-
Collect the crystals by filtration and wash with cold n-pentane.
Protocol 2: Protection of the α-Hydroxyl Group with a Methoxycarbonyl (Moc) Group
This protocol is based on the successful protection of α-hydroxyphosphonates in nucleotide analogues.[16]
Materials:
-
α-Hydroxyphosphonate (1.0 eq)
-
Methoxycarbonyl tetrazole (1.2 eq)
-
Pyridine (solvent)
Procedure:
-
Dissolve the α-hydroxyphosphonate in pyridine.
-
Add methoxycarbonyl tetrazole (1.2 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Chemistry
Mechanism of the Phospha-Brook Rearrangement
Caption: Base-catalyzed rearrangement of an α-hydroxyphosphonate.
Workflow for Troubleshooting Phosphate Formation
Caption: Decision tree for addressing unwanted phosphate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Stereochemical Course of the α-Hydroxyphosphonate-Phosphate Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.za [scielo.org.za]
- 10. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]
- 12. acgpubs.org [acgpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Study on reactivity and protection of the alpha-hydroxyphosphonate moiety in 5'-nucleotide analogues: formation of the 3'-O-P-C(OH)-C4' internucleotide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Concentration in Diethyl (hydroxymethyl)phosphonate Synthesis
Introduction: The Critical Role of Catalysis in DEHMP Synthesis
Welcome to the technical support guide for the synthesis of Diethyl (hydroxymethyl)phosphonate (DEHMP). This valuable intermediate, essential for producing pharmaceuticals, flame retardants, and pesticides, is most commonly synthesized via the Pudovik or Abramov reaction.[1][2][3][4] This reaction involves the addition of diethyl phosphite to formaldehyde (typically from paraformaldehyde).[5][6][7] While operationally simple, the success of this synthesis—achieving high yield and purity—is critically dependent on the precise control of the catalyst.
The choice of catalyst and, more importantly, its concentration, governs the reaction kinetics and the profile of potential side reactions.[8][9] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and systematically optimizing catalyst concentration for robust and reproducible results.
Frequently Asked Questions (FAQs): Catalyst Fundamentals
Q1: What type of catalysts are typically used for DEHMP synthesis?
The synthesis of DEHMP is a nucleophilic addition reaction that is most commonly catalyzed by a base.[1][8] The catalyst's role is to deprotonate diethyl phosphite, generating a more potent nucleophile. Common choices include:
-
Organic Amines: Triethylamine (TEA) is widely used due to its efficacy and volatility, which simplifies removal after the reaction.[5][6][10]
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective, inexpensive, and can be used in heterogeneous reaction conditions, allowing for easy filtration.[10][11][12][13]
-
Other Bases: Other options reported for similar hydrophosphonylation reactions include potassium phosphate and various other organic and inorganic bases.[2][11]
Q2: Why is catalyst concentration so important?
Catalyst concentration directly impacts reaction rate, yield, and purity.[14][15]
-
Too Little Catalyst: An insufficient concentration leads to a sluggish or incomplete reaction, resulting in low yields and significant unreacted starting material.
-
Too Much Catalyst: An excessive amount can catalyze undesired side reactions, such as the formation of by-products or decomposition of the desired product, especially at elevated temperatures.[5][16] This can complicate purification and lower the isolated yield.
Q3: What is the typical molar percentage (mol%) for a catalyst in this synthesis?
The optimal concentration varies by catalyst. However, common starting points are:
-
Triethylamine (TEA): Typically in the range of 5-10 mol% relative to the limiting reagent (usually diethyl phosphite).[2][10]
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): Often used in catalytic amounts, for instance, between 1.5 and 4 mol%.[11] In some heterogeneous protocols, it may be used in larger quantities.[10][17]
It is crucial to perform an optimization screen to determine the ideal loading for your specific reaction conditions.[9][18]
Troubleshooting Guide: When Experiments Go Wrong
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Symptom: Analysis of the crude reaction mixture (e.g., by ³¹P NMR, GC, or TLC) shows a large amount of unreacted diethyl phosphite and minimal product formation.[1][8][11]
-
Probable Cause(s) & Solutions:
-
Insufficient Catalyst Loading: The catalytic cycle is too slow to convert the starting materials within the allotted reaction time.
-
Solution: Increase the catalyst concentration incrementally. For example, if you started with 2 mol% of Na₂CO₃, try experiments at 3 mol% and 4 mol%.[11] If using TEA at 5 mol%, increase it to 10 mol%.
-
-
Catalyst Inactivity/Poisoning: The catalyst may be of poor quality, hydrated (in the case of anhydrous bases), or poisoned by acidic impurities in the reagents or solvent.
-
Diagnostic Step: Ensure reagents like diethyl phosphite are pure and solvents are anhydrous. Use a freshly opened bottle of the catalyst.
-
Solution: Use high-purity, anhydrous reagents. For instance, potassium carbonate should be dried in an oven before use.
-
-
Low Reaction Temperature: The activation energy barrier is not being overcome, even with the catalyst present.
-
Problem 2: Reaction Stalls or is Incomplete
-
Symptom: The reaction proceeds initially but stops before the limiting reagent is fully consumed, leaving a mixture of starting materials and product.
-
Probable Cause(s) & Solutions:
-
Catalyst Decomposition/Volatility: At high temperatures, volatile catalysts like triethylamine can be lost from the reaction mixture if the reflux condenser is not efficient, effectively lowering the catalyst concentration over time.[5]
-
Phase Separation (Heterogeneous Catalysts): With solid catalysts like K₂CO₃, poor stirring can lead to inefficient mixing, preventing the catalyst from interacting with the reactants in the liquid phase.
-
Solution: Increase the stirring rate to ensure the solid catalyst is well-suspended throughout the reaction mixture.
-
-
Problem 3: High Levels of Impurities and Low Purity
-
Symptom: The desired product is formed, but significant by-products are observed, complicating purification and reducing the isolated yield.
-
Probable Cause(s) & Solutions:
-
Excessive Catalyst Concentration: Too much base can promote side reactions. For example, it can lead to the formation of condensation products of formaldehyde or catalyze the decomposition of the DEHMP product itself, especially under harsh thermal conditions.[5][16]
-
Solution: Systematically decrease the catalyst concentration. Run parallel reactions with lower catalyst loadings (e.g., 10 mol%, 5 mol%, and 2 mol%) to find a balance between an acceptable reaction rate and minimal by-product formation.
-
-
Runaway Reaction/Poor Temperature Control: The reaction between diethyl phosphite and formaldehyde is exothermic.[7][10] If the heat is not dissipated, localized hot spots can form, leading to thermal decomposition and by-products. An excess of catalyst can exacerbate this exotherm.
-
Visualizing the Process
A logical workflow is essential for effective troubleshooting.
Caption: Troubleshooting workflow for DEHMP synthesis optimization.
Reaction Mechanism: Base-Catalyzed Pudovik Reaction
Understanding the mechanism highlights the catalyst's critical role.
Caption: Simplified mechanism of base-catalyzed DEHMP synthesis.
Experimental Protocol: Catalyst Concentration Screening
This protocol outlines a systematic approach to identify the optimal catalyst concentration for your specific setup.
Objective: To determine the catalyst concentration that provides the highest yield of DEHMP with the highest purity in a reasonable timeframe.
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Selected Catalyst (e.g., Triethylamine or Potassium Carbonate)
-
Anhydrous solvent (optional, e.g., Toluene)[10]
-
Reaction vials/flasks with magnetic stir bars
-
Heating plate/oil bath
-
Analytical tools: TLC plates, GC-MS, or NMR spectrometer
Procedure:
-
Setup: Arrange a parallel set of five reaction vials. Label them according to the catalyst concentration to be tested (e.g., 1, 2, 5, 8, 10 mol%).
-
Reagent Preparation: To each vial, add diethyl phosphite (e.g., 1.0 mmol) and paraformaldehyde (e.g., 1.1 mmol). If using a solvent, add it now (e.g., 2 mL of Toluene).
-
Catalyst Addition: Add the calculated amount of catalyst to each respective vial. For example, for triethylamine (MW: 101.19 g/mol , d: 0.726 g/mL):
-
1 mol% = 0.01 mmol = ~1.4 µL
-
5 mol% = 0.05 mmol = ~7.0 µL
-
10 mol% = 0.1 mmol = ~14.0 µL
-
-
Reaction: Place all vials in the pre-heated oil bath (e.g., 90 °C) and begin stirring.[10]
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h), take a small aliquot from each reaction. Analyze the samples by TLC, GC, or NMR to monitor the consumption of starting materials and the formation of the product.[1]
Data Summary: Catalyst Selection Guide
The table below summarizes common catalysts and typical concentration ranges for the synthesis of DEHMP and related α-hydroxyphosphonates.
| Catalyst | Type | Typical Mol% | Reaction Conditions | Notes |
| Triethylamine (TEA) | Homogeneous (Organic Base) | 5 - 10% | Neat or in solvent, 80-130°C[5][10] | Volatile; easily removed during workup but can be lost at high temperatures without efficient reflux. |
| Potassium Carbonate (K₂CO₃) | Heterogeneous (Inorganic Base) | 2 - 15% (can be higher) | Typically in a solvent (e.g., Toluene), 60-80°C[10][12][13] | Inexpensive and easily removed by filtration. Requires good stirring for efficiency. |
| Sodium Carbonate (Na₂CO₃) | Heterogeneous (Inorganic Base) | 1.5 - 4% | Aqueous formaldehyde or solvent, 45-65°C[11] | A mild and cost-effective option. Yields are reported to be high with low by-products.[11] |
| Potassium Phosphate (K₃PO₄) | Heterogeneous (Inorganic Base) | ~3 - 5% | Aqueous or solvent conditions, ~60°C[2][11] | Another effective inorganic base, reported to give high yields.[2][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 3. Abramov reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound CAS#: 3084-40-0 [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
effect of temperature on the stability of Diethyl (hydroxymethyl)phosphonate
Welcome to the technical support center for Diethyl (hydroxymethyl)phosphonate (DEHMP). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the handling, stability, and use of DEHMP, with a focus on the effects of temperature. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm trying to purify this compound by vacuum distillation, but I'm getting a very low yield and the product seems impure. What's happening?
This is a common issue. This compound is known to be thermally labile and can undergo significant decomposition at the temperatures required for standard vacuum distillation.[1] The elevated temperatures, even under reduced pressure, can initiate a retro-Pudovik reaction, causing the compound to revert to its starting materials, diethyl phosphite and formaldehyde.[2]
Troubleshooting Recommendations:
-
Avoid standard distillation: Whenever possible, use lower-temperature purification techniques.
-
Kugelrohr distillation: This method allows for distillation at lower temperatures over a shorter path, which can significantly reduce thermal stress on the compound.[1]
-
Wiped-film molecular still: For larger scales, a wiped-film molecular still is highly effective, as it minimizes the residence time of the compound on the heated surface.[1]
-
Flash column chromatography: The product can also be purified by flash column chromatography, which avoids heating altogether.[3]
Q2: What are the expected decomposition products of this compound when exposed to high temperatures?
The primary decomposition pathway is believed to be a retro-Pudovik reaction . In this process, this compound reverts to diethyl phosphite and formaldehyde .
Another potential degradation route, especially in the presence of basic residues from synthesis, is a base-catalyzed rearrangement to form a phosphate species.[2][4]
Decomposition Pathway: Retro-Pudovik Reaction
The following diagram illustrates the primary thermal decomposition pathway for this compound.
Caption: Fig. 1: Retro-Pudovik Decomposition Pathway.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[5] While it is a liquid at room temperature, refrigeration is generally not necessary and could increase viscosity. The primary concern is to protect it from prolonged exposure to high temperatures and atmospheric moisture.
Q4: I've noticed new peaks in the 31P NMR spectrum of my this compound sample after heating. What could they be?
If you observe new peaks in the 31P NMR spectrum after heating, it is highly likely that you are seeing decomposition products. A peak corresponding to diethyl phosphite is a strong indicator of a retro-Pudovik reaction.[6] Other minor peaks could represent rearranged phosphate byproducts, particularly if the sample contained any basic impurities.[4][7]
Troubleshooting Guide: Investigating Thermal Stability
If you suspect thermal degradation of your this compound sample, the following experimental workflow can help you assess its stability.
Experimental Workflow: Thermal Stability Assessment
Caption: Fig. 2: Workflow for assessing thermal stability.
Protocol: Thermogravimetric Analysis (TGA) of this compound
Thermogravimetric Analysis (TGA) is a powerful technique to determine the thermal stability of a substance by measuring its change in mass as a function of temperature.[8]
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset temperature of decomposition is determined from the point where significant mass loss begins.
-
Expected Results:
Based on the known thermal lability of this compound, a TGA thermogram would be expected to show a significant mass loss event starting at a moderately elevated temperature. The boiling point under vacuum is reported as 124-126°C / 3 mmHg, and decomposition is known to occur during distillation at these temperatures.[1][9] Therefore, the onset of decomposition under atmospheric pressure in a TGA experiment would likely be observed in a similar or slightly higher temperature range.
| Temperature Range (°C) | Expected Observation | Interpretation |
| 30 - ~120 | Stable baseline (minimal mass loss) | The compound is stable in this range. |
| ~120 - 200 | Significant mass loss | Onset of decomposition (retro-Pudovik reaction) and volatilization. |
| > 200 | Continued mass loss to a plateau | Further decomposition and volatilization of byproducts. |
Note: This table represents a hypothetical scenario based on available data. Actual results may vary depending on the purity of the sample and specific experimental conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 3084-40-0 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
- 7. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. torontech.com [torontech.com]
- 9. This compound | 3084-40-0 [chemicalbook.com]
Technical Support Center: Purification of Diethyl (hydroxymethyl)phosphonate
Welcome to the technical support center for Diethyl (hydroxymethyl)phosphonate (DEHMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile synthetic intermediate. As a compound prone to thermal degradation and often accompanied by synthesis-related impurities, its purification requires careful consideration of methodology to ensure high purity for downstream applications, such as the synthesis of antiviral medications like Tenofovir.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific literature and field expertise.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My DEHMP is decomposing during vacuum distillation, leading to low yields and a discolored product. What's causing this and how can I prevent it?
Answer:
This is the most frequently encountered issue with DEHMP purification. The primary cause is the thermal instability of the molecule at the temperatures required for standard vacuum distillation.[5]
-
Causality: The hydroxymethyl group makes the molecule susceptible to decomposition pathways at elevated temperatures. While the exact mechanism is not always elucidated in literature, it likely involves elimination or rearrangement reactions, leading to volatile byproducts and non-volatile, often colored, polymeric material.
-
Solutions:
-
Kugelrohr Distillation: This is a highly recommended technique as it allows for distillation of viscous liquids at lower temperatures and higher vacuum over a short path.[5] This minimizes the time the compound is exposed to heat, significantly reducing decomposition.
-
Wiped-Film Molecular Still: For larger scale purifications, a wiped-film molecular still is an excellent alternative.[5] It utilizes a very short residence time on a heated surface under high vacuum, which is ideal for thermally sensitive compounds.
-
Avoid High Temperatures: If using a standard distillation setup is unavoidable, ensure the heating mantle temperature is only slightly higher than the boiling point of DEHMP at the achieved vacuum. A clean and efficient vacuum pump is crucial to lower the boiling point as much as possible. The boiling point is reported as 124-126 °C at 3 mmHg.[6][7]
-
Question 2: After an aqueous workup, my crude DEHMP still shows unreacted diethyl phosphite and other byproducts in the ³¹P NMR spectrum. How can I remove these?
Answer:
Aqueous workup is effective for removing water-soluble impurities like salts and the triethylamine catalyst often used in the synthesis, but it may not be sufficient for removing organic byproducts or unreacted starting materials.[5][8]
-
Causality: Diethyl phosphite and other non-polar byproducts have significant solubility in the organic phase and will not be efficiently removed by washing with aqueous solutions. A patent for DEHMP synthesis notes the presence of unknown byproducts, highlighting the need for more robust purification.[2]
-
Solutions:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. For DEHMP, a silica gel column is typically used.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended.[8][9] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Acid/Base Wash: To remove residual basic impurities like triethylamine, a wash with a dilute acid (e.g., 1M HCl) can be effective. Conversely, to remove acidic impurities, a wash with a mild base like saturated sodium bicarbonate solution is recommended.[5][9]
-
Question 3: I'm performing flash column chromatography, but my product is co-eluting with an impurity. What are my options?
Answer:
Co-elution occurs when the impurity has a similar polarity to your product in the chosen solvent system.
-
Causality: The structural similarity between DEHMP and some of its byproducts can lead to very close retention factors (Rf) on TLC, making separation by standard column chromatography challenging.
-
Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems for TLC to achieve better separation. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine, depending on the nature of the impurity) can improve resolution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation.[10] A reverse-phase column is often a good starting point for phosphonates.[10]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting DEHMP purification.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: DEHMP should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from moisture or air oxidation over long periods.
Q: Is DEHMP sensitive to acidic or basic conditions? A: Yes. The phosphonate ester linkages can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. During workup, it is advisable to use mild acidic and basic solutions (e.g., dilute HCl, saturated NaHCO₃) and to avoid prolonged contact times.
Q: What analytical techniques are best for assessing the purity of DEHMP? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
³¹P NMR Spectroscopy: This is particularly useful for identifying phosphorus-containing impurities. The chemical shift of pure DEHMP can be compared to that of potential impurities like diethyl phosphite.
-
¹H NMR Spectroscopy: This can be used to confirm the structure and identify non-phosphorus impurities. The proton spectrum of DEHMP shows characteristic signals for the ethyl groups and the hydroxymethyl group.[5]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying purity and detecting trace impurities.[6][8]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction or column chromatography.[5]
Q: Can I use DEHMP directly after synthesis without purification? A: This depends on the requirements of your next reaction. For some applications, crude DEHMP with a purity of ≥96% may be sufficient.[8] However, for applications in pharmaceutical synthesis or where high purity is critical, further purification is strongly recommended to remove byproducts that could interfere with subsequent steps or introduce impurities into the final product.[3]
Experimental Protocols
Protocol 1: Purification by Kugelrohr Distillation
This protocol is adapted from established procedures for thermally sensitive compounds.[5]
-
Preparation:
-
Ensure the crude this compound has been subjected to an aqueous workup to remove water-soluble impurities and has been thoroughly dried.
-
Set up the Kugelrohr apparatus, ensuring all glass joints are clean and properly greased for a high vacuum.
-
-
Distillation:
-
Transfer the crude DEHMP into the distillation flask of the Kugelrohr apparatus.
-
Slowly and carefully apply a high vacuum (e.g., <1 mmHg).
-
Once a stable vacuum is achieved, begin to slowly heat the oven of the Kugelrohr apparatus.
-
Collect the fraction that distills at approximately 125 °C at 0.05 mmHg.[5] The exact temperature will depend on the vacuum achieved.
-
Monitor the distillation closely. The pure product should be a colorless, viscous liquid.[6] Discontinue heating if the residue in the distillation flask begins to darken significantly, as this indicates decomposition.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Collect the purified product from the receiving bulb.
-
Confirm the purity using an appropriate analytical technique (e.g., NMR, GC).
-
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.[9][11]
-
Preparation:
-
Determine a suitable solvent system using TLC that provides good separation between DEHMP and any impurities. A typical starting point could be a mixture of hexanes and ethyl acetate.
-
Prepare a silica gel slurry in the initial, non-polar eluent and pack the column.
-
-
Sample Loading:
-
Dissolve the crude DEHMP in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent.
-
Gradually increase the polarity of the eluent by adding more of the polar solvent (gradient elution).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Potential Decomposition Pathway of DEHMP
Caption: Thermal decomposition of DEHMP.
References
- 1. nbinno.com [nbinno.com]
- 2. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. veeprho.com [veeprho.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 3084-40-0 [chemicalbook.com]
- 7. thomassci.com [thomassci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Dimethyl (2-hydroxyethyl)phosphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Phosphonate Synthesis
Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during large-scale production. Here, we move beyond simple protocols to explain the underlying principles of thermal management, ensuring your scale-up processes are both safe and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during phosphonate synthesis.
Q1: My reaction temperature is rapidly increasing beyond the set point, even with a cooling bath. What should I do?
This indicates that the rate of heat generation is exceeding the rate of heat removal, a potentially hazardous situation that could lead to a runaway reaction.[1][2]
-
Immediate Action: Immediately cease the addition of the limiting reagent (e.g., alkyl halide in a Michaelis-Arbuzov reaction).[3] Enhance the cooling capacity by switching to a colder bath (e.g., from ice-water to dry ice-acetone). If the situation persists, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[3]
-
Preventative Measures: For future reactions, slow down the reagent addition rate.[3] Utilize a jacketed reactor with a circulating coolant for more effective and uniform temperature control, which is superior to a simple cooling bath for larger scales.[3] Always monitor the internal reaction temperature, not just the bath temperature.
Q2: I'm scaling up a phosphonate synthesis that worked well at the lab bench, but now the exotherm is uncontrollable. Why?
This is a classic scale-up challenge rooted in the principles of heat transfer. As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[3][4] This means that while the total heat generated by the reaction increases cubically with scale, the surface area available to dissipate that heat only increases squarely. Consequently, larger reactors are inherently less efficient at removing heat.[4]
Q3: What are the primary exothermic reactions in phosphonate synthesis I should be aware of?
The most common and often highly exothermic reactions in phosphonate synthesis include:
-
Michaelis-Arbuzov Reaction: The reaction of a trialkyl phosphite with an alkyl halide.[5][6] This SN2 reaction forms a phosphonium salt intermediate, followed by dealkylation, which can be highly energetic, often requiring elevated temperatures to proceed.[5]
-
Pudovik Reaction: The addition of a dialkyl phosphite to an aldehyde or ketone.[7] While often base-catalyzed, this reaction can also generate a significant exotherm, especially upon catalyst addition.
-
Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates.[8]
-
Reactions with Phosphorus Trichloride (PCl₃): The initial synthesis of phosphite esters from PCl₃ and an alcohol can be very exothermic.[9]
Q4: Can I predict the thermal risk of my reaction before scaling up?
Yes, performing calorimetric studies at the lab scale is crucial for predicting thermal behavior at a larger scale. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are indispensable.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10] It can help determine the total heat of reaction (enthalpy) and identify the onset temperature of any undesired decomposition reactions.[11][12]
-
Reaction Calorimetry (RC): An RC study mimics the conditions of a larger reactor on a small scale. It measures the rate of heat evolution in real-time, which is critical for understanding how fast the reaction generates heat and for designing an adequate cooling system.[13][14]
Q5: Are there safer, alternative technologies for running highly exothermic phosphonate syntheses at scale?
Absolutely. Continuous flow chemistry is an increasingly adopted technology that offers superior heat transfer and temperature control compared to traditional batch reactors.[13][15]
-
How it Works: In a flow reactor, reagents are continuously pumped and mixed in a small-diameter tube or channel. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat exchange, effectively quenching exotherms as they occur.[16]
-
Benefits: This enhanced control minimizes the risk of thermal runaway, allows for reactions to be run at higher temperatures and concentrations safely, and can lead to improved yields and purity.[7][13]
Section 2: Troubleshooting Guide for Thermal Runaway Events
A thermal runaway is a situation where an exothermic reaction becomes uncontrollable as the reaction rate increases with temperature, leading to a further, rapid increase in both temperature and reaction rate.[12][17] This positive feedback loop can result in violent boiling, over-pressurization, and even explosion.[17]
Issue: Uncontrolled Temperature Spike During Reagent Addition
| Potential Cause | Explanation | Recommended Action & Prevention |
| Addition Rate Too High | The rate of reagent addition dictates the rate of reaction and, therefore, the rate of heat generation. If this rate exceeds the cooling system's capacity, heat will accumulate.[12] | Action: Immediately stop the addition. Increase cooling. Prevention: Use a syringe pump or a pressure-equalizing dropping funnel for precise, controlled addition.[3] Correlate the addition rate to the real-time internal temperature reading. |
| Accumulation of Unreacted Reagent | If the reaction has a significant induction period or if the reaction temperature is too low, the added reagent may not react immediately, leading to a dangerous accumulation. A subsequent, uncontrolled reaction of this built-up material can cause a violent exotherm.[12] | Action: Stop addition. If safe, gently warm the mixture to initiate the reaction under controlled conditions. Prevention: Perform calorimetric studies to understand reaction kinetics.[12] Ensure the reaction is initiated before adding the bulk of the reagent. |
| Inadequate Cooling | The cooling system (e.g., ice bath, jacketed cooler) may not have sufficient capacity for the scale of the reaction. The heat transfer efficiency may be poor due to reactor geometry or fouling. | Action: Upgrade the cooling system (e.g., switch to a colder cryogen). Prevention: Calculate the required cooling capacity based on the reaction enthalpy and addition rate.[1] Ensure the reactor is clean and the coolant is circulating effectively. |
| Localized Hotspots | Poor mixing can lead to localized areas of high reagent concentration and temperature, which can initiate a runaway.[17] | Action: Increase the stirring rate if possible, but be cautious as this can also increase the reaction rate. Prevention: Use an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) to ensure homogenous mixing. |
Workflow: Decision-Making During a Thermal Event
Below is a diagram illustrating the logical steps to take when faced with an unexpected exotherm.
Caption: Decision workflow for responding to a thermal event.
Section 3: Experimental Protocols for Thermal Hazard Assessment
To safely scale up phosphonate synthesis, a thorough understanding of the reaction's thermal properties is non-negotiable.[2]
Protocol 1: Determining Heat of Reaction using Differential Scanning Calorimetry (DSC)
This protocol provides a simplified workflow for estimating the total heat released by your desired reaction.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the complete, unreacted reaction mixture into a DSC pan. This should include all reactants, solvents, and catalysts at their intended stoichiometric ratios.
-
Seal the pan hermetically to prevent solvent evaporation.
-
Prepare a reference pan of equal weight that is empty.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.[11]
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., 0°C) to a temperature well beyond the expected reaction completion (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[11]
-
Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
The resulting thermogram will show heat flow as a function of temperature.
-
An exothermic reaction will appear as a peak in the heat flow curve.[10]
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH), typically expressed in Joules per gram (J/g).
-
The onset temperature of the exotherm indicates the temperature at which the reaction begins to accelerate significantly.
-
Protocol 2: Simulating Scale-Up with a Reaction Calorimeter (RC1)
This protocol outlines how to measure the rate of heat release under semi-batch (dosing) conditions, which is crucial for safe scale-up.
-
Reactor Setup:
-
Charge the jacketed reactor of the calorimeter with the initial reactants and solvent.
-
Set the reactor temperature to the desired process temperature.
-
Place the reagent to be added (the "limiting reagent") into the automated dosing vessel.
-
-
Calibration:
-
Perform a calibration of the system by applying a known amount of electrical heat and measuring the instrument's response. This step is critical for accurate heat flow measurement.[13]
-
-
Running the Experiment:
-
Start the stirrer to ensure good mixing.
-
Begin dosing the limiting reagent at a pre-determined, controlled rate that mimics the planned large-scale process.
-
The calorimeter will continuously measure the heat flowing from the reactor to the jacket, which corresponds to the heat being generated by the reaction.[14]
-
-
Data Interpretation:
-
The primary output is a plot of heat flow (in Watts) versus time. This shows the instantaneous rate of energy release.
-
Accumulation: By comparing the rate of heat generation to the rate of addition, you can quantify the accumulation of unreacted material.[12] A high accumulation is a significant safety risk.
-
Adiabatic Temperature Rise (ΔT_ad): The total heat of reaction (obtained by integrating the heat flow curve) can be used along with the heat capacity of the reaction mass to calculate the theoretical temperature rise if all cooling were to fail.[12] A high ΔT_ad indicates a severe runaway potential.
-
Visualizing the Process: Thermal Safety Assessment Workflow
This diagram outlines the logical flow from initial idea to a thermally safe large-scale process.
Caption: Workflow for thermal safety assessment in process scale-up.
Disclaimer
The information provided in this guide is for educational and informational purposes only and does not constitute professional advice. All chemical syntheses, especially at large scale, should be conducted with appropriate safety precautions, personal protective equipment, and after a thorough, site-specific risk assessment.
References
- 1. wjarr.com [wjarr.com]
- 2. icheme.org [icheme.org]
- 3. benchchem.com [benchchem.com]
- 4. catsci.com [catsci.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. Phosphite ester - Wikipedia [en.wikipedia.org]
- 10. veeprho.com [veeprho.com]
- 11. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 1: Polymethyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. contractpharma.com [contractpharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 17. Thermal runaway - Wikipedia [en.wikipedia.org]
identifying impurities in Diethyl (hydroxymethyl)phosphonate by TLC and NMR
Welcome to the technical support center for the analysis of Diethyl (hydroxymethyl)phosphonate (DHMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in DHMP using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your synthesis.
Frequently Asked Questions (FAQs) on DHMP Impurities
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of DHMP is intrinsically linked to its synthesis method, most commonly a variation of the Pudovik reaction, where diethyl phosphite is reacted with formaldehyde (or its polymer equivalent, paraformaldehyde) in the presence of a base.[1][2] Therefore, the most common impurities originate from the starting materials, side reactions, or subsequent degradation.
Table 1: Potential Impurities in this compound and Their Origin
| Impurity Name | Chemical Formula | Origin |
|---|---|---|
| Diethyl phosphite | C₄H₁₁O₃P | Unreacted starting material |
| Formaldehyde / Paraformaldehyde | CH₂O / (CH₂O)n | Unreacted starting material |
| Triethylamine / Potassium Carbonate | (C₂H₅)₃N / K₂CO₃ | Residual base catalyst[1] |
| Phosphate rearrangement product | C₅H₁₃O₄P | Base-catalyzed phospha-Brook rearrangement[3] |
| Hydrolysis Products | C₂H₇O₃P / C₂H₅OH | Degradation from harsh acidic or basic work-up[4] |
Q2: Why is it important to use both TLC and NMR for purity analysis?
A2: TLC and NMR are complementary techniques that provide a more complete picture of your sample's purity. TLC is a rapid, cost-effective method for qualitatively assessing the number of components in a mixture and monitoring reaction progress. It excels at separating compounds with different polarities. NMR spectroscopy, on the other hand, provides detailed structural information, allowing for the unambiguous identification and quantification of the main product and any impurities present.[5] Using both ensures that you can quickly screen for impurities with TLC and then confirm their identity and concentration with NMR.
Troubleshooting Guide for Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for the real-time monitoring of the reaction to form DHMP. However, organophosphorus compounds can present unique challenges. This section addresses common issues encountered during the TLC analysis of DHMP.
Q3: My spots are streaking badly on the TLC plate. What's causing this and how do I fix it?
A3: Streaking is a common issue in TLC and can be caused by several factors, especially with polar, acidic, or basic compounds like phosphonates.[6][7]
-
Causality: The silica gel on a standard TLC plate is slightly acidic. The phosphonate group in DHMP can interact strongly with the stationary phase, leading to poor migration and tailing. Furthermore, if your sample is too concentrated (overloaded), it will saturate the stationary phase, causing the spot to elongate.[8]
-
Troubleshooting Steps:
-
Dilute Your Sample: The simplest solution is often the correct one. Prepare a more dilute solution of your reaction mixture and re-spot the plate.
-
Modify the Mobile Phase: If the compound itself is interacting too strongly with the silica, you may need to add a modifier to your eluent.
-
For potentially acidic impurities or the product itself, adding a small amount of acetic or formic acid (0.1–1.0%) to the mobile phase can improve spot shape.[6]
-
If residual basic catalyst (like triethylamine) is causing streaking, adding a small amount of a base like triethylamine (0.1–1.0%) can help.[7]
-
-
Change the Stationary Phase: For highly polar compounds, a standard silica plate may not be suitable. Consider using a reverse-phase plate (like C18) where the separation mechanism is based on hydrophobicity rather than polarity.[6]
-
Q4: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?
A4: The inability to visualize spots is a frequent problem, especially for compounds lacking a strong UV chromophore.
-
Causality: DHMP and its primary starting material, diethyl phosphite, do not contain aromatic rings or extensive conjugation, making them invisible under standard 254 nm or 365 nm UV light.[9] Visualization requires a chemical stain that reacts with the functional groups present.
-
Troubleshooting Steps:
-
Use an Appropriate Stain: The most effective method is to use a chemical stain that reacts with organophosphorus compounds or general functional groups.
-
Phosphomolybdic Acid Stain: This is an excellent general-purpose stain that reacts with many organic compounds, including phosphonates, to give dark blue or green spots upon heating.[10]
-
Iodine Chamber: Placing the developed plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary brown spots. This method is non-destructive, so you can circle the spots with a pencil before they fade.[6]
-
Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized, such as the alcohol group in DHMP. It will appear as a yellow or white spot on a purple background.
-
-
Check Sample Concentration: Your sample may be too dilute. Try spotting the sample multiple times in the same location, ensuring the solvent evaporates completely between applications to concentrate the spot.[8]
-
Verify Solvent Level: Ensure the solvent level in the developing chamber is below the origin line where you spotted your sample. If the origin is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.[8]
-
Experimental Protocol 1: TLC Analysis of DHMP Reaction Mixture
-
Plate Preparation: Use a standard silica gel 60 F₂₅₄ plate. With a pencil, gently draw a light origin line about 1 cm from the bottom.
-
Sample Spotting:
-
Dissolve a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot the sample onto the origin line. Keep the spot as small as possible (1-2 mm diameter).
-
Crucially, co-spot: On the same plate, spot your starting materials (diethyl phosphite and a formaldehyde solution, if stable) alongside your reaction mixture. This provides a direct comparison and helps in identifying unreacted starting materials.
-
-
Development:
-
Prepare a developing chamber with a suitable mobile phase (see Table 2). Place a piece of filter paper inside to ensure the chamber atmosphere is saturated with solvent vapor.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using an appropriate stain (e.g., immerse in phosphomolybdic acid solution followed by gentle heating).
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the Rf values of the spots in the reaction mixture to the starting material standards.
Table 2: Typical TLC Parameters for DHMP Analysis
| Parameter | Recommendation 1 | Recommendation 2 |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 5-10% Methanol in Dichloromethane | 50-70% Ethyl Acetate in Hexanes |
| Visualization | Phosphomolybdic acid stain with heating | Iodine vapor |
| Expected Rf (DHMP) | ~0.3[10] | Varies, typically lower than diethyl phosphite |
| Expected Rf (Diethyl phosphite) | Higher than DHMP | Higher than DHMP |
dot
Caption: TLC Troubleshooting Workflow.
Troubleshooting Guide for Nuclear Magnetic Resonance (NMR) Analysis
NMR is the gold standard for structural elucidation and purity confirmation of DHMP. A clean, well-resolved spectrum is critical for accurate analysis.
Q5: My ¹H NMR spectrum has very broad peaks. What is the cause?
A5: Peak broadening in NMR can obscure important coupling information and make integration unreliable. Several factors can contribute to this issue.
-
Causality:
-
Sample Concentration: An overly concentrated sample can increase the solution's viscosity, leading to broader signals.[11]
-
Particulate Matter: Undissolved solids in the NMR tube disrupt the magnetic field homogeneity, causing poor shimming and broad peaks.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from reagents or spatulas) can cause significant line broadening.[5]
-
Chemical Exchange: The hydroxyl proton (-OH) in DHMP can undergo chemical exchange with residual water or other labile protons in the solvent, often resulting in a broad singlet.
-
-
Troubleshooting Steps:
-
Filter the Sample: Before transferring your solution to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Check Concentration: If the sample is very viscous, dilute it. For a routine ¹H NMR, 1-5 mg of sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]
-
D₂O Shake: To confirm if a broad peak is from the -OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium and the peak will disappear.
-
Use High-Quality Tubes: Ensure you are using clean, high-quality NMR tubes without scratches.[12]
-
Q6: I am not sure which signals in my NMR spectrum correspond to impurities. How can I identify them?
A6: Assigning impurity signals requires a systematic approach combining ¹H and ³¹P NMR data, along with knowledge of the potential impurities.
-
Causality: Impurities will have distinct chemical shifts and coupling patterns compared to the DHMP product. The key is to know what to look for.
-
Troubleshooting & Identification Strategy:
-
Acquire a ³¹P NMR Spectrum: This is one of the most powerful steps. DHMP will have a single characteristic peak in the proton-decoupled ³¹P NMR spectrum. Unreacted diethyl phosphite will appear at a significantly different chemical shift, often as a doublet in the proton-coupled spectrum due to the P-H bond. Other phosphorus-containing byproducts will also have unique shifts.[3][13]
-
Analyze the ¹H NMR Spectrum: Compare the acquired spectrum to the expected pattern for pure DHMP (see Table 3). Look for signals that do not fit this pattern.
-
Spike the Sample: If you suspect the presence of a specific starting material (e.g., diethyl phosphite), add a small amount of the pure starting material to your NMR sample and re-acquire the spectrum. The corresponding impurity peaks will increase in intensity, confirming their identity.
-
Use 2D NMR: If signals are heavily overlapped, a 2D NMR experiment like COSY (to see H-H correlations) or HSQC (to see H-C correlations) can help in assigning structures.
-
Experimental Protocol 2: NMR Sample Preparation for DHMP Analysis
-
Sample Weighing:
-
Solvent Selection:
-
Choose a suitable deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar phosphonates. Deuterium oxide (D₂O) or DMSO-d₆ can be used for more polar samples.[12]
-
-
Dissolution and Transfer:
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulates.
-
-
Referencing:
-
For ¹H and ¹³C NMR: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Many deuterated solvents are available with TMS already added.[13]
-
For ³¹P NMR: 85% phosphoric acid is used as an external standard (0 ppm). A capillary containing the standard can be inserted into the NMR tube, or the instrument can be referenced externally.[13][14]
-
-
Acquisition: Acquire ¹H, ³¹P{¹H} (proton-decoupled), and ¹³C{¹H} spectra as needed.
Table 3: Characteristic ¹H NMR Chemical Shifts for DHMP and Potential Impurities (in CDCl₃)
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| DHMP [10] | CH₃-CH₂-O-P | ~1.31 | Triplet (t) | J(H,H) ≈ 7 |
| P-CH₂-OH | ~3.87 | Doublet (d) | J(P,H) ≈ 7 | |
| CH₃-CH₂-O-P | ~4.13 | Multiplet (m) | - | |
| P-CH₂-OH | ~5.34 | Broad Singlet (br s) | - | |
| Diethyl phosphite | CH₃-CH₂-O-P | ~1.35 | Triplet (t) | J(H,H) ≈ 7 |
| CH₃-CH₂-O-P | ~4.15 | Multiplet (m) | - | |
| P-H | ~6.84 | Doublet of Quartets (dq) | J(P,H) ≈ 680, J(H,H) ≈ 8 | |
| Triethylamine | CH₃-CH₂-N | ~1.03 | Triplet (t) | J(H,H) ≈ 7 |
| | CH₃-CH₂-N | ~2.54 | Quartet (q) | J(H,H) ≈ 7 |
Table 4: Characteristic ³¹P NMR Chemical Shifts for DHMP and Related Species
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| DHMP | CDCl₃ | ~20-22 |
| Diethyl phosphite | CDCl₃ | ~7-8 |
| Phosphate Byproduct | Varies | ~ -1 to -5[3] |
| 85% H₃PO₄ (Reference) | External | 0.0 |
dot
Caption: NMR Analysis Workflow.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. organomation.com [organomation.com]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. 羟甲基膦酸二乙酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Strategies to Minimize Byproduct Formation in Phosphonate Reactions
Welcome to the Technical Support Center for Phosphonate Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phosphonate reactions. The following guides and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide for Common Phosphonate Reactions
This section addresses specific problems encountered during common phosphonate syntheses, such as the Michaelis-Arbuzov, Pudovik, and Horner-Wadsworth-Emmons reactions. Each entry details the issue, probable causes, and scientifically grounded solutions.
Issue 1: Michaelis-Arbuzov Reaction - Formation of Unexpected Byproducts and Low Yield
Question: I am performing a Michaelis-Arbuzov reaction to synthesize a phosphonate ester, but I'm observing low yields and several byproducts. What are the likely causes and how can I optimize the reaction?
Answer:
The Michaelis-Arbuzov reaction, while robust, can be prone to side reactions, especially at the high temperatures often required.[1][2] Understanding the potential pitfalls is key to maximizing the yield of your desired phosphonate.
dot
Caption: Michaelis-Arbuzov reaction pathways.
Probable Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Elimination Side Reactions | Secondary and tertiary alkyl halides are prone to elimination reactions (E2) under the basic and/or thermal conditions of the Arbuzov reaction, leading to alkene byproducts instead of the desired phosphonate.[1] | Prioritize the use of primary alkyl halides. If secondary halides are necessary, explore milder reaction conditions, potentially using a Lewis acid catalyst to lower the reaction temperature.[3] |
| Perkow Reaction | When using α-bromo or α-chloro ketones as substrates, a competing pathway known as the Perkow reaction can occur, leading to the formation of an enol phosphate instead of the expected β-ketophosphonate.[1][4] | If the β-ketophosphonate is the desired product, consider using α-iodo ketones, which are known to favor the Arbuzov product.[1] Alternatively, explore other synthetic routes to β-ketophosphonates. |
| Pyrolysis of Esters | The high temperatures (often 120-160 °C) required for the reaction can lead to the thermal decomposition (pyrolysis) of the phosphite starting material or the phosphonate product, especially with prolonged heating.[1] | Monitor the reaction closely and avoid unnecessarily long reaction times. Use the minimum temperature required for the reaction to proceed at a reasonable rate. Consider using microwave irradiation, which can sometimes reduce reaction times and byproduct formation. |
| Alkyl Exchange | At elevated temperatures, the alkyl halide byproduct (R-X) can react with the phosphonate product in an alkyl exchange reaction, leading to a mixture of phosphonates.[5] | Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation as it forms.[6] Running the reaction with an excess of the starting alkyl halide (R'-X) can also help to drive the equilibrium towards the desired product.[6] |
| Unreactive Halides | Aryl and vinyl halides are generally unreactive in the Michaelis-Arbuzov reaction due to the strength of the C-X bond and the difficulty of SN2 attack on an sp2-hybridized carbon.[4] | For the synthesis of aryl or vinyl phosphonates, consider alternative methods such as palladium-catalyzed cross-coupling reactions (e.g., Hirao reaction). |
Issue 2: Pudovik Reaction - Formation of Phosphate Byproduct
Question: I'm attempting a Pudovik reaction to synthesize an α-hydroxyphosphonate, but I'm consistently isolating a significant amount of a phosphate byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of a phosphate byproduct in the Pudovik reaction is a classic issue arising from the Phospha-Brook rearrangement. This rearrangement is often promoted by the same basic conditions used to catalyze the initial addition of the dialkyl phosphite to the carbonyl compound.
dot
Caption: Pudovik reaction and Phospha-Brook rearrangement.
Probable Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Base Strength | Strong bases can readily deprotonate the hydroxyl group of the α-hydroxyphosphonate product, initiating the Phospha-Brook rearrangement to the more thermodynamically stable phosphate. | Switch to a milder base. Instead of strong bases like sodium hydride or alkoxides, consider using weaker organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] In some cases, Lewis acids can also effectively catalyze the Pudovik reaction with a reduced risk of rearrangement.[7] |
| Reaction Temperature | The Phospha-Brook rearrangement is often accelerated at higher temperatures. | Conduct the reaction at a lower temperature.[8] It may be beneficial to start the reaction at 0 °C or even lower and then allow it to slowly warm to room temperature.[2] |
| Prolonged Reaction Time | The longer the α-hydroxyphosphonate product is exposed to the basic reaction conditions, the greater the opportunity for the rearrangement to occur.[8] | Monitor the reaction progress closely using techniques like TLC or NMR. Once the starting materials are consumed, quench the reaction promptly. |
| Work-up Procedure | A basic work-up can continue to promote the rearrangement even after the reaction is nominally complete. | Quench the reaction with a dilute acid solution (e.g., 2 M HCl) to neutralize the base and protonate the product, thereby preventing further rearrangement during extraction and purification.[6] |
Issue 3: Horner-Wadsworth-Emmons (HWE) Reaction - Low Yield and/or Poor E-Selectivity
Question: My Horner-Wadsworth-Emmons reaction is giving a low yield of the desired alkene, and the stereoselectivity is not as high as expected. What factors should I investigate?
Answer:
The HWE reaction is a powerful tool for alkene synthesis, valued for its ability to produce predominantly E-alkenes and for the ease of byproduct removal.[9][10] However, several factors can lead to suboptimal results.
dot
Caption: Troubleshooting the Horner-Wadsworth-Emmons reaction.
Probable Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inefficient Deprotonation | The reaction requires the formation of a phosphonate carbanion. If the base is not strong enough or has degraded, deprotonation will be incomplete, leading to low yields.[9] | Ensure the base is fresh and anhydrous. Sodium hydride (NaH) is a common choice. For substrates sensitive to strong bases, milder conditions such as a combination of lithium chloride (LiCl) and an amine base (e.g., DBU or TEA) can be effective.[9] |
| Impure Reagents | The purity of the phosphonate ester, aldehyde, or ketone is critical. Impurities can interfere with the reaction or lead to side products. | Purify the carbonyl compound before use, for example, by distillation or chromatography.[9] Ensure the phosphonate ester, often prepared via the Michaelis-Arbuzov reaction, is pure.[11] |
| Suboptimal Reaction Conditions | The choice of solvent and temperature can significantly influence the stereochemical outcome of the HWE reaction. | The stereoselectivity can be tuned by altering the reaction conditions. For example, using diisopropyl phosphonates can enhance E-selectivity.[11] The Still-Gennari modification (using phosphonates with electron-withdrawing groups and specific base/solvent combinations like KHMDS/18-crown-6 in THF) can be employed to favor the formation of Z-alkenes. |
| Steric Hindrance | Highly sterically hindered aldehydes or ketones may react sluggishly. While HWE reagents are more nucleophilic than their Wittig counterparts, extreme steric hindrance can still be a limiting factor.[9] | Increase the reaction temperature or use a more reactive phosphonate. However, be mindful that higher temperatures can sometimes decrease stereoselectivity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of solvent choice in phosphonate reactions?
A1: The solvent plays a crucial role and its effect can be highly reaction-dependent.[12]
-
Solubility: The solvent must solubilize the reactants and any catalysts.
-
Polarity: Solvent polarity can influence reaction rates and mechanistic pathways. For instance, in some Kabachnik-Fields reactions, polar solvents like ethanol or even water can give good yields, while in others, non-polar solvents like toluene are superior.[12] Solvent-free conditions, sometimes assisted by microwave or ultrasound, have also been shown to be highly effective, often providing the best yields and reducing waste.[12]
-
Aprotic vs. Protic: Protic solvents can interfere with reactions involving strong bases or moisture-sensitive intermediates. Aprotic solvents like THF, DCM, and acetonitrile are common choices for reactions like the Pudovik and HWE.[6]
Q2: How can I effectively purify my final phosphonic acid product?
A2: Purifying phosphonic acids can be challenging due to their high polarity and poor solubility in many organic solvents.[13][14]
-
Hydrolysis and Work-up: A common final step is the hydrolysis of a phosphonate ester to the corresponding acid, often using concentrated HCl.[14] After hydrolysis, water and excess acid can be removed by distillation, followed by azeotropic distillation with toluene to remove residual water.[14] The resulting phosphonic acids are often hygroscopic and may appear as sticky oils or solids.[15]
-
Chromatography: Due to their high polarity, standard silica gel chromatography is often ineffective. Reversed-phase chromatography (e.g., C18) is a more suitable option but can be limited to smaller scales.[14]
-
Crystallization/Precipitation: If the phosphonic acid is a solid, crystallization from a suitable solvent system can be an effective purification method. Sometimes, converting the acid to a salt (e.g., a sodium or triethylammonium salt) can facilitate precipitation and purification.[15] Lyophilization from tert-butanol has been reported to yield better solid products than from water.[15]
Q3: Are there "green" or more sustainable approaches to phosphonate synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly methods for phosphonate synthesis. Key strategies include:
-
Solvent-Free Reactions: Many reactions, including the Kabachnik-Fields and Pudovik reactions, can be performed under solvent-free conditions, often with the aid of microwave irradiation or ultrasonication.[12] This approach minimizes solvent waste and can lead to shorter reaction times and simpler work-up procedures.[12]
-
Catalysis: The use of efficient and reusable catalysts can reduce waste and energy consumption. Heterogeneous catalysts, such as silica-supported acids, are particularly attractive as they can be easily separated from the reaction mixture and potentially reused.[16]
-
Alternative Energy Sources: Microwaves and ultrasound are used to transfer energy directly to the reactants, which can be more efficient than conventional heating and lead to faster reactions and higher yields.[12]
Q4: My reaction involves an α-aminophosphonate synthesis. What are the key side reactions to be aware of?
A4: In the synthesis of α-aminophosphonates, particularly through three-component reactions like the Kabachnik-Fields reaction, several side reactions can occur:
-
Hydrolysis: Water formed during the initial condensation of the amine and aldehyde can hydrolyze the phosphite starting material or the phosphonate product, especially in the presence of a Lewis acid catalyst.[17]
-
Aminal Formation: The intermediate imine can react with a second molecule of the amine or carbamate to form a stable aminal, which may be less reactive in the subsequent phosphonylation step.[17]
-
Protecting Group Instability: If using protected amines (e.g., N-Boc), the Lewis or Brønsted acid catalysts used can cause partial deprotection, leading to side products and polymerization.[17] Controlling the reaction conditions, such as reaction time and catalyst choice, is crucial to balance the desired reaction pathway against these potential side reactions.[17]
Section 3: Experimental Protocols
Protocol 1: Optimized Pudovik Reaction with Minimized Rearrangement
This protocol provides a general procedure for the synthesis of α-hydroxyphosphonates while minimizing the Phospha-Brook rearrangement.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Dialkyl phosphite (1.0 - 1.2 eq)
-
Triethylamine (TEA) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (for work-up)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone and dissolve it in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add the dialkyl phosphite to the solution, followed by the dropwise addition of triethylamine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (thin-layer chromatography). Let the reaction warm to room temperature only if necessary and continue monitoring.
-
Quenching: Once the starting material is consumed (typically 2-12 hours), quench the reaction by adding cold 0.5 M HCl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis-Arbuzov_reaction [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 13. Phosphonate - Wikipedia [en.wikipedia.org]
- 14. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]
solvent effects on the rate and yield of the Pudovik reaction
Welcome to the technical support center for the Pudovik reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential C-P bond-forming reaction. Here, we address common issues related to reaction rate and yield, with a specific focus on the critical role of the solvent. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven optimization strategies.
Q1: My reaction is showing low to no yield of the desired α-hydroxyphosphonate. What are the potential solvent-related causes and solutions?
A1: Low yields in the Pudovik reaction are a frequent challenge and can often be traced back to suboptimal solvent selection. The solvent's primary roles are to dissolve reactants and facilitate the desired chemical transformations, but an inappropriate choice can actively hinder the reaction.
Potential Causes & Recommended Actions:
-
Use of Protic Solvents (e.g., Methanol, Ethanol, Water): Protic solvents possess acidic protons (O-H, N-H) that can form strong hydrogen bonds. In the base-catalyzed Pudovik reaction, the active nucleophile is the phosphite anion. Protic solvents can "cage" this anion through hydrogen bonding, severely diminishing its nucleophilicity and slowing down or even halting the reaction.[1][2][3][4]
-
Poor Reactant Solubility: If your aldehyde/ketone or phosphite reagent is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically reducing the effective concentration and collision frequency of reactants.
-
Reaction Reversibility: The Pudovik reaction can be reversible.[9] The solvent can influence the position of the equilibrium.
-
Solution: While solvent choice is a factor, driving the equilibrium is often best achieved by using an excess of one reactant or by choosing conditions where the product precipitates out of the solution as it forms, effectively removing it from the equilibrium.[9]
-
Q2: I am observing a significant amount of a phosphate byproduct. How can solvent and temperature be used to suppress this side reaction?
A2: The formation of a phosphate ester byproduct is most commonly due to the phospha-Brook rearrangement of the initially formed α-hydroxyphosphonate adduct.[9] This rearrangement is often promoted by the same basic catalyst used to initiate the Pudovik reaction and is highly dependent on both solvent and temperature.
Key Factors & Optimization Steps:
-
Temperature Control: The phospha-Brook rearrangement is often accelerated at higher temperatures.[9]
-
Action: Perform the reaction at a lower temperature (e.g., start at 0 °C or room temperature). If the primary Pudovik reaction is too sluggish at lower temperatures, a careful balance must be found. Monitor the reaction closely by TLC or ³¹P NMR to stop it once the starting material is consumed, preventing prolonged exposure to conditions that favor rearrangement.[7][9]
-
-
Solvent Polarity: The rearrangement proceeds through an intermediate where charge separation is involved. The choice of solvent can stabilize or destabilize this transition state.
-
Action: Experiment with less polar solvents. While a certain degree of polarity is needed for the initial Pudovik addition, highly polar solvents may facilitate the rearrangement. Screening solvents like Toluene, THF, and DCM can reveal an optimal medium that favors product formation over rearrangement.[7]
-
-
Catalyst Quenching: Prolonged exposure to the base catalyst is a primary driver of the rearrangement.[9]
-
Action: Upon reaction completion, perform a mild acidic work-up (e.g., with a saturated NH₄Cl solution) to neutralize the base catalyst promptly. This prevents further rearrangement during product isolation.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the role of solvents in the Pudovik reaction.
Q3: What is the general mechanistic role of the solvent in a base-catalyzed Pudovik reaction?
A3: The solvent plays several crucial roles:
-
Solubilization: It creates a homogeneous phase for the reactants (aldehyde/ketone, phosphite) and the catalyst.
-
Activation: In the initial step, the base deprotonates the dialkyl phosphite to form a highly reactive phosphite anion (the nucleophile). The solvent must be able to support these ionic species.
-
Modulation of Nucleophilicity: As detailed in Q1, the solvent's nature dictates the "freedom" and reactivity of the phosphite anion. Polar aprotic solvents are generally ideal as they solvate the cation of the base (e.g., Na⁺, K⁺) but leave the phosphite anion highly reactive.[1] Polar protic solvents hinder the reaction by solvating and deactivating the anion through hydrogen bonding.[2][3]
Diagram 1: The Base-Catalyzed Pudovik Reaction Mechanism
Caption: Key steps of the base-catalyzed Pudovik reaction.
Q4: How do I choose between polar protic, polar aprotic, and nonpolar solvents?
A4: The choice depends on the specific variant of the Pudovik reaction (base-catalyzed, Lewis acid-catalyzed, or thermal) and the nature of your substrates.
| Solvent Type | Examples | Effect on Rate | Effect on Yield | Rationale & Best Use Case |
| Polar Aprotic | THF, Acetonitrile (MeCN), DMF, DCM | Generally Fastest | Often Highest | Solvates ions without hydrogen bonding, maximizing nucleophile reactivity. This is the recommended starting point for most base-catalyzed Pudovik reactions. [1][9] |
| Polar Protic | Water, Methanol, Ethanol | Very Slow / Inhibited | Very Low / None | The solvent's acidic protons form H-bonds with the phosphite anion, "caging" it and severely reducing its nucleophilicity. Generally avoided for base-catalyzed reactions.[2][3][4] |
| Nonpolar | Toluene, Hexane | Variable | Variable | Poor at solvating ionic intermediates required for the base-catalyzed pathway. However, they can be highly effective in Lewis acid-catalyzed or enantioselective variants where a non-coordinating environment is beneficial.[7][8] |
| Solvent-Free | Neat | Often Fast | Can be High | Can be an excellent, "green" option, often accelerated by microwave irradiation or higher temperatures.[5] Requires substrates to be liquid at reaction temperature. |
Diagram 2: Contrasting Solvent Effects on the Nucleophile dot
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Challenges in C-P Bond Formation
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals. The construction of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling access to crucial ligands, pharmaceuticals, and materials. However, when substrates are sterically encumbered, standard protocols often fail, leading to low yields, stalled reactions, and significant project delays.
This guide is designed to serve as a direct line to field-proven expertise. We will move beyond simple protocols to explain the underlying chemical principles governing these challenging transformations. Our goal is to empower you not just to follow steps, but to troubleshoot effectively and rationally design your experiments for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding steric hindrance in C-P bond formation.
Question 1: Why is C-P bond formation, particularly in cross-coupling reactions, so sensitive to steric hindrance?
Answer: The sensitivity arises from the mechanistic steps inherent to the catalytic cycle, primarily in transition metal-catalyzed reactions like the Hirao coupling.[1] The key steps are:
-
Oxidative Addition: The metal catalyst (e.g., Palladium(0)) must insert into the carbon-halide bond of the electrophile. A bulky group, especially in the ortho position of an aryl halide, can physically block the catalyst's approach, dramatically slowing this rate-determining step.[1]
-
Transmetalation/Ligand Exchange: The phosphorus nucleophile must coordinate to the metal center. Steric bulk on either the phosphorus atom or the ligands already on the metal can create repulsive interactions that hinder this association.
-
Reductive Elimination: This is the final, product-forming step where the C and P fragments are joined, regenerating the active catalyst. Steric congestion around the metal center can make it difficult for the groups to orient correctly for bond formation. In fact, appropriately designed bulky ligands are often used to accelerate this step, a crucial strategy for overcoming hindered substrates.[2][3]
For reactions like the Michaelis-Arbuzov, the issue is more straightforward: it proceeds via an SN2 mechanism.[4][5] Sterically hindered electrophiles (e.g., secondary and especially tertiary alkyl halides) prevent the necessary backside attack by the nucleophilic phosphorus atom, effectively shutting down the reaction.[5]
Question 2: What is the general role of a phosphine ligand in overcoming steric challenges in cross-coupling, and isn't it counterintuitive to add more bulk to solve a bulk problem?
Answer: This is an excellent and common question. The role of the ancillary phosphine ligand is multifaceted and its bulk is a tool for precise steric and electronic tuning. While it seems counterintuitive, adding a bulky ligand serves several critical functions:
-
Promoting Reductive Elimination: This is the most important role. Bulky, electron-rich ligands (like dialkylbiarylphosphines) form a sterically demanding "pocket" around the metal center.[2] This crowding destabilizes the planar intermediate and promotes the non-planar transition state required for reductive elimination, effectively "pushing" the product off the metal and turning over the catalyst. This often becomes the key to success when coupling hindered substrates.
-
Preventing Catalyst Decomposition: Bulky ligands typically coordinate strongly to the metal center and limit the formation of inactive catalyst species like palladium black.
-
Modulating Reactivity: The electronic nature of the ligand is just as important. Electron-rich ligands increase the electron density on the metal, which facilitates the initial oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[1]
Therefore, you are not just adding "bulk," but rather a precisely designed steric and electronic environment to favor the productive catalytic pathway over off-cycle or decomposition pathways.
Question 3: When should I consider a Nickel catalyst instead of Palladium for a sterically demanding C-P coupling?
Answer: While Palladium is the workhorse for cross-coupling, Nickel offers unique advantages, particularly for sterically challenging substrates.[6] Consider switching to a Nickel-based system under these circumstances:
-
When using Aryl Chlorides or Triflates: Nickel is generally more effective at activating the stronger C-Cl bond compared to palladium. For hindered aryl chlorides, a nickel catalyst might be the only viable option.[6]
-
Cost-Effectiveness at Scale: Nickel is significantly less expensive than palladium, making it an attractive option for large-scale syntheses.
-
Alternative Mechanistic Pathways: Nickel can access different oxidation states and mechanistic pathways, which can sometimes be more tolerant of steric hindrance than palladium-based systems.[7]
-
When Palladium Fails: If extensive optimization of ligands and conditions with a palladium catalyst fails for a particularly hindered substrate, a nickel system is the logical next step. Systems like Ni(cod)₂ with flexible bidentate phosphine ligands have proven effective for C-S cross-coupling of hindered substrates, and similar principles apply to C-P bond formation.[6]
Part 2: Troubleshooting Guides
Guide A: Transition Metal-Catalyzed C-P Cross-Coupling (e.g., Hirao Reaction)
This guide focuses on the palladium- or nickel-catalyzed coupling of a P(O)H source (like a dialkyl phosphite or a secondary phosphine oxide) with an aryl or vinyl electrophile.
This is the most common failure mode. The issue almost always traces back to the catalyst's inability to efficiently navigate the catalytic cycle due to steric clash.
Troubleshooting Workflow: Low Yield with Hindered Aryl Halide
Caption: A logical workflow for troubleshooting failed C-P coupling reactions with sterically hindered aryl halides.
-
Probable Cause 1: Slow Reductive Elimination.
-
Explanation: The final product-forming step is often inhibited by steric hindrance more than the initial oxidative addition. The bulky groups on both the aryl and phosphorus fragments must orient themselves properly to form the C-P bond, which can be a slow process.
-
Solution: Employ bulky, electron-rich monophosphine ligands. Ligands developed by the Buchwald group, such as tBuXPhos, SPhos, or RockPhos, are specifically designed to address this challenge.[2][3] Their steric profile accelerates reductive elimination, which is often the key to achieving high turnover with hindered substrates.
-
-
Probable Cause 2: Inefficient Oxidative Addition.
-
Explanation: The ortho-substituent on the aryl halide physically blocks the palladium or nickel catalyst from inserting into the C-X bond. This is particularly problematic for the stronger C-Cl and C-OTf bonds.[1][8]
-
Solution 1 (Palladium): Ensure you are using an electron-rich ligand. The increased electron density on the metal center makes it more nucleophilic and better able to attack the C-X bond.
-
Solution 2 (Nickel): For aryl chlorides, a nickel catalyst is often superior.[6] Nickel is smaller and has different electronic properties that can favor the activation of these more robust bonds. A system like Ni(cod)₂ with a ligand such as DPEphos can be effective.[6]
-
-
Probable Cause 3: Inappropriate Base or Solvent.
-
Explanation: The base plays a crucial role in the deprotonation of the P(O)H species to form the active phosphorus nucleophile. A bulky or coordinating base can interfere with the catalyst. The solvent must be able to dissolve all components and be stable at the required high temperatures.
-
Solution: For hindered substrates, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often superior to amine bases. High-boiling, polar aprotic solvents like DMF, DMAc, or toluene are typically required to provide enough thermal energy to overcome activation barriers (often >110 °C).[9]
-
-
Probable Cause: Extreme steric hindrance on the phosphorus atom.
-
Explanation: While the focus is often on the electrophile, the nucleophile's bulk is also a critical factor. Extremely bulky P(O)H compounds, like those with two tert-butyl groups, may struggle to coordinate to the metal center, especially if the aryl partner is also hindered. Buchwald's group noted that in a copper-catalyzed Hirao-type reaction, the bulky di-tert-butylphosphine was unreactive, while the less bulky di-isobutylphosphine reacted, suggesting the phosphorus component can be the limiting factor.[10]
-
Solution 1: If possible, use a slightly less hindered phosphorus reagent.
-
Solution 2: Explore alternative catalyst systems. Copper-catalyzed C-P bond formation has shown promise and may exhibit different steric tolerances compared to palladium or nickel systems.[10]
-
Guide B: The Michaelis-Arbuzov Reaction
This classic reaction involves the formation of a C-P bond by reacting a trialkyl phosphite with an alkyl halide.[4][11]
-
Probable Cause: The SN2 mechanism is sterically inhibited.
-
Explanation: The Michaelis-Arbuzov reaction is initiated by an SN2 attack of the phosphorus on the alkyl halide.[4][12] This mechanism requires the phosphorus nucleophile to approach the carbon atom from the side opposite the leaving group (backside attack). Secondary, and particularly tertiary, alkyl halides have bulky alkyl groups that physically block this approach, preventing the reaction from occurring.[5] The reactivity order is strictly primary > secondary >> tertiary.[5]
-
Solution 1: Use a more reactive electrophile. If the structure allows, convert the alcohol to a triflate or tosylate, which are better leaving groups, though this may not fully overcome severe steric hindrance.
-
Solution 2: Employ Lewis Acid Catalysis. For some substrates, particularly those that can form stabilized carbocations (like benzylic or allylic alcohols), a Lewis acid catalyst (e.g., ZnI₂) can promote the reaction, potentially by favoring a more SN1-like pathway.[12]
-
Solution 3: Switch to a different synthetic strategy. For highly hindered targets, the Michaelis-Arbuzov reaction is often not the right tool. A transition metal-catalyzed cross-coupling reaction, where the mechanism does not rely on SN2, is a much more suitable approach for connecting a phosphorus atom to a sterically encumbered sp³-hybridized carbon.
-
Part 3: Protocols & Comparative Data
Table 1: Comparison of Ligand Performance in a Challenging Hirao Coupling
The following data illustrates the critical impact of ligand choice for the coupling of a sterically hindered aryl bromide with diphenylphosphine oxide.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| PPh₃ | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 110 | 24 | <10% | Triphenylphosphine is not bulky enough to promote efficient reductive elimination. |
| dppf | Pd(OAc)₂ (2 mol%) | Cs₂CO₃ | Toluene | 110 | 18 | ~45% | Bidentate ligands like dppf offer better catalyst stability but may not be optimal for hindered substrates.[9] |
| tBuXPhos | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | Toluene | 110 | 12 | >90% | A bulky, electron-rich biarylphosphine ligand specifically designed to accelerate reductive elimination.[2] |
| None | NiCl₂(dppe) (5 mol%) | NaH | DMF | 100 | 24 | ~75% | A nickel-based system can be a highly effective alternative, avoiding palladium altogether.[13] |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Experimental Protocol: Optimized Hirao Coupling for 2-Bromo-1,3-dimethylbenzene
This protocol provides a starting point for coupling a moderately hindered aryl bromide.
-
Preparation (In a Glovebox):
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%).
-
Add the bulky phosphine ligand (e.g., tBuXPhos, 8.5 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Add Diphenylphosphine oxide (Ph₂P(O)H, 202 mg, 1.0 mmol, 1.0 equiv).
-
-
Reagent Addition (Under Inert Atmosphere):
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under Argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 2-Bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (staining with KMnO₄) or by taking aliquots for GC-MS analysis to check for the disappearance of the starting aryl bromide.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2x10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (2,6-dimethylphenyl)diphenylphosphine oxide.
-
Part 4: References
-
Chatzikonstantinou, A. V., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. --INVALID-LINK--[11][12]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Preparation of phosphines through C–P bond formation. Chemical Society Reviews. --INVALID-LINK--[13]
-
Everson, D. A., & Weix, D. J. (2014). A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies. Journal of the American Chemical Society. --INVALID-LINK--[7]
-
Imao, D., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. --INVALID-LINK--[14]
-
Reddy, K. S., & Anand, K. (2007). Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. ResearchGate. --INVALID-LINK--[15]
-
Hilliard, J. J. (2015). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. --INVALID-LINK--[16]
-
Carrow, B. P., & Hartwig, J. F. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. --INVALID-LINK--[17]
-
Wang, G., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. --INVALID-LINK--[18]
-
BenchChem (2025). Technical Support Center: Catalyst Selection for Hirao Coupling with Alkyl Phosphonates. BenchChem. --INVALID-LINK--[9]
-
Organic Chemistry Portal. Synthesis of phosphine oxides. Organic Chemistry Portal. --INVALID-LINK--[19]
-
Xiao, J. (2008). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. --INVALID-LINK--[20]
-
Oi, M., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. --INVALID-LINK--[21][22]
-
Wikipedia. Hirao coupling. Wikipedia. --INVALID-LINK--[10]
-
Wikipedia. Michaelis–Arbuzov reaction. Wikipedia. --INVALID-LINK--[4]
-
Fernández-Rodríguez, M. A., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. --INVALID-LINK--[2]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. J&K Scientific LLC. --INVALID-LINK--[5]
-
Organic Chemistry Portal. Phosphine synthesis by reduction. Organic Chemistry Portal. --INVALID-LINK--[23]
-
Worl, S., et al. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. --INVALID-LINK--[6]
-
Li, Y., et al. (2022). Palladium-catalyzed C-P(III) Bond Formation Reaction with Acylphosphines as Phosphorus Source. ResearchGate. --INVALID-LINK--[24]
-
Wu, X., et al. (2012). A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C-O Bond Formation with Secondary and Primary Alcohols. MIT Open Access Articles. --INVALID-LINK--[3]
-
Smith, C. J., et al. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. --INVALID-LINK--[8]
-
Liu, D., et al. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. ChemRxiv. --INVALID-LINK--[25]
-
Keglevich, G., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules. --INVALID-LINK--[1]
-
OpenChemHub. (2024). Introduction to cross-coupling reactions. YouTube. --INVALID-LINK--[26]
-
Keglevich, G. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Chemistry. --INVALID-LINK--[27]
-
Su, W., et al. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. ResearchGate. --INVALID-LINK--[28]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Hirao coupling - Wikipedia [en.wikipedia.org]
- 11. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.unh.edu [scholars.unh.edu]
- 17. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 20. pcliv.ac.uk [pcliv.ac.uk]
- 21. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Phosphine synthesis by reduction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines [organic-chemistry.org]
- 26. youtube.com [youtube.com]
- 27. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Phosphonate Ester Work-up Procedures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with expert insights and field-proven protocols to navigate the challenges associated with the work-up and purification of phosphonate esters. Phosphonate esters are invaluable in medicinal chemistry and materials science, but their susceptibility to hydrolysis can often lead to yield loss and purification difficulties. This document offers a troubleshooting framework to help you preserve the integrity of your molecules.
Frequently Asked Questions: Understanding Phosphonate Ester Stability
This section addresses the fundamental principles governing the stability of phosphonate esters. A clear understanding of these concepts is the first step toward designing a successful work-up strategy.
Q1: What exactly is phosphonate ester hydrolysis, and why is it a problem during work-up?
Phosphonate ester hydrolysis is a chemical reaction where the P-O-C ester bond is cleaved by water, resulting in a phosphonic acid monoester or the fully hydrolyzed phosphonic acid.[1] This process can be catalyzed by either acid or base.[2][3]
This is problematic for several reasons:
-
Yield Loss: The intended product is consumed, directly reducing the reaction yield.
-
Purification Complexity: Introducing the highly polar phosphonic acid into a mixture of organic-soluble compounds makes separation difficult. The resulting acids can streak on silica gel columns and may require specialized purification techniques.[4]
-
Inconsistent Results: Uncontrolled hydrolysis leads to variable yields and purity, compromising the reliability and reproducibility of your synthesis.
Q2: What are the key factors that promote the hydrolysis of my phosphonate ester?
Hydrolysis is not random; it is governed by specific conditions. Understanding these factors allows you to control the reaction environment. The rate of hydrolysis is primarily influenced by pH, temperature, and the structure of the ester itself.[2][5]
-
pH: Both acidic and basic conditions can catalyze hydrolysis.[2][5] The P=O bond can be protonated under acidic conditions, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion acts as a potent nucleophile. The pH-rate profile is specific to each molecule, but neutral or near-neutral conditions (pH 6-8) are generally the safest.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Performing aqueous extractions with cold solutions can significantly slow the rate of decomposition.
-
Steric and Electronic Effects:
-
Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl, isopropyl) around the phosphorus center can shield it from nucleophilic attack, dramatically decreasing the rate of hydrolysis compared to less hindered esters like dimethyl or diethyl phosphonates.[2][5]
-
Electronic Effects: Electron-withdrawing groups attached to the ester moiety can make the carbon of the P-O-C bond more susceptible to cleavage, although the primary mechanism of hydrolysis typically involves nucleophilic attack at the phosphorus atom.[5]
-
Troubleshooting Guide: Designing a Hydrolysis-Proof Work-up
This section provides practical, step-by-step solutions to common problems encountered during the isolation and purification of phosphonate esters.
Q3: How can I tell if my phosphonate ester is hydrolyzing during my work-up?
Early detection is critical. Use analytical techniques to monitor the integrity of your compound at each stage.
-
Thin-Layer Chromatography (TLC): The hydrolyzed phosphonic acid is significantly more polar than its parent ester. It will typically appear as a new spot with a much lower Rf value, often streaking from the baseline.
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring phosphorus-containing compounds. Phosphonate diesters have a characteristic chemical shift. The appearance of a new peak at a different chemical shift is a clear indication of hydrolysis to the monoester or the full acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can detect the presence of the hydrolyzed product by its mass. The hydrolyzed product will have a lower molecular weight corresponding to the loss of one or more alkyl/aryl groups.[6]
| Analytical Technique | Indication of Hydrolysis | Key Advantage |
| TLC | Appearance of a new, low-Rf, often streaking spot. | Fast, simple, and readily available. |
| ³¹P NMR | Appearance of new peaks at different chemical shifts. | Quantitative and unambiguous for phosphorus species. |
| LC-MS | Detection of new peaks with expected lower molecular weights. | High sensitivity for detecting trace amounts of hydrolysis.[6] |
A summary of analytical methods for detecting hydrolysis.
Q4: What is the safest way to quench my reaction without causing hydrolysis?
Aggressive quenching with strong aqueous acids or bases is a common cause of hydrolysis. The goal is to neutralize the reaction mixture while maintaining a pH as close to neutral as possible.
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath to reduce the rate of all reactions, including potential hydrolysis.
-
Instead of 1M HCl or NaOH, use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~5.5), is an excellent choice for quenching organometallic reagents or basic reactions.
-
For acidic reactions, a slow, careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) is recommended. Add it portion-wise to control gas evolution and avoid large pH spikes.
-
If the reaction is anhydrous and sensitive to water, consider a non-aqueous quench. For example, quenching a reaction containing an acid chloride with an alcohol (like isopropanol) to form a stable ester before proceeding with a gentle aqueous wash.
Q5: My phosphonate ester seems to be hydrolyzing during aqueous extraction. What is the best practice?
Minimizing contact time with the aqueous phase and controlling the pH are paramount.
-
Pre-cool Solutions: Before starting, cool both your organic mixture and all aqueous solutions (e.g., brine, NaHCO₃ solution) to 0-5 °C.
-
Dilute and Transfer: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform Washes: Wash the organic layer sequentially.
-
Use saturated NaHCO₃ (if the reaction was acidic) or saturated NH₄Cl (if the reaction was basic) to neutralize. Check the pH of the aqueous layer with pH paper to ensure it is in the 6-8 range.
-
Follow with a wash using saturated NaCl solution (brine). Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions, speeding up phase separation.
-
-
Separate Promptly: Do not let the layers sit in the separatory funnel for extended periods. Separate the layers as soon as they have settled.
-
Dry Thoroughly: Dry the isolated organic layer over a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure all traces of water are removed before solvent evaporation.
A recommended workflow for a hydrolysis-minimizing aqueous work-up.
Q6: I believe my compound is hydrolyzing on a silica gel column. How can I run chromatography safely?
Standard silica gel is acidic (pH ≈ 4-5) and its surface is covered with water-associated silanol groups, creating a perfect environment for hydrolysis.
-
Prepare Slurry: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Add Base: To this slurry, add 1-2% triethylamine (Et₃N) by volume relative to the solvent.
-
Equilibrate: Stir the slurry for 15-30 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.
-
Pack and Run: Pack the column with the neutralized slurry. It is also crucial to add 1% Et₃N to your mobile phase to maintain the neutral environment throughout the purification.
Alternative Purification Strategies:
-
Neutral Alumina: For compounds that are particularly acid-sensitive, chromatography on neutral alumina is an excellent alternative.
-
Reverse-Phase Chromatography (C18): If your phosphonate ester has sufficient hydrophobic character, reverse-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient can be effective.
-
Non-Chromatographic Methods: If possible, consider purification by crystallization, distillation, or precipitation to avoid contact with stationary phases altogether.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing reaction time for complete conversion in phosphonate synthesis
Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize reaction conditions to achieve complete and timely conversion. We will move beyond simple procedural lists to explore the underlying principles governing these powerful C-P bond-forming reactions, providing you with the knowledge to troubleshoot effectively and innovate in your own work.
This resource is structured into two main sections: a detailed Troubleshooting Guide for addressing specific experimental failures, and a Frequently Asked Questions (FAQs) section for more general concepts.
Troubleshooting Guide: From Stalled Reactions to Complete Conversion
This section addresses the most common issues encountered during phosphonate synthesis, providing a systematic approach to identifying and resolving the root cause.
Issue 1: The reaction is sluggish, has stalled, or is not reaching completion.
Question: My reaction is proceeding much slower than expected, or it has stalled before all starting material is consumed. What are the primary factors I should investigate to increase the reaction rate and achieve full conversion?
Answer: A slow or stalled reaction is one of the most frequent challenges in phosphonate synthesis. The cause is almost always rooted in insufficient activation energy, poor substrate reactivity, or suboptimal catalyst performance. The troubleshooting strategy depends heavily on the specific reaction being employed.
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] Its rate is highly dependent on the nature of the reactants and the reaction conditions.
-
Substrate Reactivity is Paramount: The single most important factor is the reactivity of the alkyl halide. The reaction proceeds via an SN2 mechanism, and the rate is dictated by the strength of the carbon-halogen bond and the leaving group's ability. The established reactivity order is R-I > R-Br > R-Cl .[2][3] If you are using an alkyl chloride and experiencing slow conversion, switching to the corresponding bromide or iodide will dramatically increase the rate. Secondary alkyl halides are less reactive than primary ones and can lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under classical thermal conditions.[2][3]
-
Insufficient Thermal Energy: This reaction often requires significant heat to overcome the activation barrier, typically in the range of 120-160°C, especially for less reactive phosphites or halides.[2][3] If your reaction is stalled at a lower temperature, incrementally increasing the heat while monitoring by TLC or ³¹P NMR is the first logical step.
-
Consider Catalysis for Milder Conditions: For sensitive substrates that cannot tolerate high temperatures, a Lewis acid catalyst can significantly accelerate the reaction, often allowing it to proceed at room temperature.[4] Catalysts like ZnBr₂ or nano-silica-supported boron trifluoride can activate the alkyl halide, making it more susceptible to nucleophilic attack by the phosphite.[2][5]
The Hirao reaction is a powerful palladium- or nickel-catalyzed cross-coupling of an aryl or vinyl halide with a dialkyl phosphite or other H-phosphonate source.[6] Catalyst activity is key.
-
Catalyst System and Ligands: The choice of catalyst, ligands, and base is critical. While Pd(PPh₃)₄ was originally used, modern systems often use a palladium precursor like Pd(OAc)₂ with a supporting phosphine ligand (e.g., dppp, dppb, Xantphos).[4][7][8] Nickel catalysts are also effective, particularly for reactions involving aryl chlorides.[7] If the reaction is slow, ensure your catalyst is active and consider screening different ligands, as they can profoundly impact the rates of oxidative addition and reductive elimination.
-
Solvent and Base Selection: The solvent choice influences catalyst stability and reactant solubility. Common solvents include toluene, DMSO, THF, and acetonitrile.[7] The base (often an amine like triethylamine or DIPEA) is crucial for the reaction mechanism. An inappropriate solvent or a weak base can lead to a stalled reaction.
-
Microwave Irradiation: For sluggish Hirao couplings, microwave irradiation is a well-established technique to dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[8][9]
The Pudovik reaction involves the addition of an H-phosphonate across an imine C=N bond, often under basic catalysis.[10]
-
Catalyst Activity: The reaction is typically catalyzed by bases like triethylamine (TEA) or DBU, though Lewis acids can also be used.[3] An old or hydrated base will be inactive. Ensure you are using a fresh, anhydrous catalyst.
-
Steric Hindrance: Highly hindered aldehydes, ketones (for the related Kabachnik-Fields reaction), or phosphites can dramatically slow the reaction rate.[11] If steric bulk is an issue, you may need to increase the temperature, prolong the reaction time, or switch to a less sterically demanding phosphite reagent.[11]
dot graph "Troubleshooting_Slow_Reactions" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Start [label="Reaction Stalled or Slow", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temperature Optimal?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Substrate [label="Assess Substrate Reactivity\n(e.g., R-Cl vs R-I)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Catalyst [label="Is Catalyst Active?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Increase_Temp [label="Increase Temperature\nIncrementally", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Switch_Halide [label="Switch to More Reactive\nHalide (Br or I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Add Lewis Acid (Arbuzov)\nor Screen Ligands (Hirao)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_MW [label="Consider Microwave\nIrradiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replace_Catalyst [label="Use Fresh/Anhydrous\nCatalyst (Pudovik)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\n(TLC, NMR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Temp; Check_Temp -> Increase_Temp [label=" No"]; Increase_Temp -> Monitor; Check_Temp -> Check_Substrate [label=" Yes"]; Check_Substrate -> Switch_Halide [label=" No (e.g., R-Cl)"]; Switch_Halide -> Monitor; Check_Substrate -> Check_Catalyst [label=" Yes (e.g., R-I)"]; Check_Catalyst -> Replace_Catalyst [label=" No"]; Replace_Catalyst -> Monitor; Check_Catalyst -> Add_Catalyst [label=" Yes, but slow"]; Add_Catalyst -> Use_MW; Use_MW -> Monitor; } enddot Caption: A decision tree for troubleshooting slow or stalled reactions.
Issue 2: The reaction produces significant byproducts, preventing complete conversion.
Question: My reaction stops at a certain conversion (e.g., 70-80%) and I'm observing significant side products in the crude mixture. How can I improve selectivity and drive the reaction to completion?
Answer: The formation of side products not only consumes your starting materials, reducing the final yield, but can also generate species that inhibit or complicate the primary reaction pathway. Suppressing these side reactions is crucial for achieving high conversion.
-
Competing Perkow Reaction: When using α-halo ketones as substrates, a common side reaction is the Perkow reaction, which yields a vinyl phosphate instead of the desired β-keto phosphonate.[2] Higher temperatures tend to favor the desired Michaelis-Arbuzov product.[2]
-
Byproduct Reactivity: The reaction generates a new alkyl halide as a byproduct (e.g., EtBr from triethyl phosphite). If this byproduct is more reactive than your starting alkyl halide, it can compete in the reaction, leading to a mixture of products.[2] A key strategy to avoid this is to use a phosphite that generates a low-boiling alkyl halide byproduct, which can be continuously removed by distillation during the reaction.[3][12]
-
Di-substitution with Dihaloalkanes: When using α,ω-dihaloalkanes, a significant challenge is the formation of the di-phosphonate byproduct.[12] The most effective way to achieve mono-selectivity is to maintain a low concentration of the phosphite reagent relative to the dihaloalkane. This is best accomplished by the slow, dropwise addition of the trialkyl phosphite to the pre-heated dihaloalkane, often using equimolar amounts.[12]
-
Phospha-Brook Rearrangement: The most common side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate product into a more thermodynamically stable phosphate ester.[11] This is known as the phospha-Brook rearrangement.[11][13]
-
Suppressing the Rearrangement: Since the same base that catalyzes the Pudovik reaction can also promote this unwanted rearrangement, careful control of conditions is necessary.
-
Use a Milder Catalyst: Screen for a less aggressive catalyst that favors the initial addition but is less effective at promoting the rearrangement.[11]
-
Lower the Temperature: The rearrangement is often more temperature-dependent than the initial addition. Running the reaction at lower temperatures can significantly suppress the formation of the phosphate byproduct.[11]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material closely and quench the reaction as soon as it is complete to prevent the product from rearranging.[11]
-
dot graph "Pudovik_Equilibrium" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", color="#5F6368"];
// Structures Reactants [label="Aldehyde/Imine + H-Phosphonate"]; Hydroxyphosphonate [label="α-Hydroxy/Amino-\nphosphonate (Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphate [label="Phosphate Ester\n(Side Product)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Hydroxyphosphonate [label=" Pudovik Reaction\n(Base Cat.)"]; Hydroxyphosphonate -> Phosphate [label=" Phospha-Brook\nRearrangement\n(Base Cat., Heat)"]; Hydroxyphosphonate -> Reactants [label=" Reversible"];
// Invisible nodes for alignment {rank=same; Reactants; Hydroxyphosphonate; Phosphate;} } enddot Caption: The kinetic vs. thermodynamic pathways in the Pudovik reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal temperature for my phosphonate synthesis?
A1: The optimal temperature is a balance between reaction rate and stability. For thermally driven reactions like the classical Michaelis-Arbuzov, temperatures of 120-160°C are common to provide sufficient energy.[3] However, for catalyzed reactions (Lewis acid Arbuzov, Hirao, Pudovik), the goal is often to find the lowest temperature at which an acceptable rate is achieved to minimize side reactions and decomposition. Start at room temperature for catalyzed systems and increase heat gradually only if the reaction is sluggish.[3] For reactions prone to unwanted rearrangements, like the Pudovik, lower temperatures are generally preferred.[11]
Q2: My starting materials are sterically hindered. What strategies can I employ to achieve complete conversion?
A2: Steric hindrance slows down bimolecular reactions by making the correct orbital alignment for bond formation statistically less likely. To overcome this, you can:
-
Increase Reaction Time and/or Temperature: The most straightforward approach is to give the molecules more time and energy to find the correct orientation.
-
Use a Less Hindered Reagent: If possible, switch to a less bulky phosphite (e.g., trimethyl or triethyl phosphite) or a less hindered substrate.[11]
-
Employ a Catalyst: A catalyst can change the reaction mechanism to one with a less sterically demanding transition state. This is particularly effective in Hirao and Pudovik reactions.
-
Consider High-Pressure Conditions: While not accessible to all labs, applying high pressure can accelerate sterically hindered reactions by reducing the activation volume.
Q3: How does solvent choice impact reaction rate and yield?
A3: The solvent plays multiple roles. It must solubilize the reactants, but it can also influence the reaction mechanism. For catalyzed reactions like the Hirao coupling, the solvent can affect the stability and activity of the catalytic species.[7] For reactions involving ionic intermediates, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can stabilize charged transition states and accelerate the reaction. In some cases, solvent-free conditions, often coupled with microwave irradiation, can lead to very high yields and are considered a greener alternative.[3][14] It is often beneficial to screen a few different solvents to find the optimal medium for a specific substrate combination.[14]
Data & Protocols for the Application Scientist
Table 1: Influence of Reaction Parameters on Michaelis-Arbuzov Reaction Time
| Alkyl Halide | Phosphite | Catalyst | Temperature (°C) | Approx. Time (h) | Expected Yield | Reference |
| Benzyl Bromide | Triethyl phosphite | None | 150-160 | 2-4 | High | [2] |
| Benzyl Bromide | Triethyl phosphite | ZnBr₂ (20 mol%) | Room Temp | ~1 | High | [2] |
| Alkyl Chloride | Triethyl phosphite | None | 150-160 | > 24 | Low to Moderate | [2][3] |
| Alkyl Iodide | Triethyl phosphite | None | 120-140 | 2-6 | High | [2][3] |
| 1,6-dibromohexane | Triethyl phosphite | None | 140 | 2 (slow addition) | High (mono) | [12] |
Experimental Protocol: Catalyzed Michaelis-Arbuzov Reaction at Room Temperature
This protocol demonstrates a milder, catalyzed version of the reaction suitable for substrates that are sensitive to high temperatures.[2]
-
Preparation: To a solution of benzyl bromide (1.0 mmol, 1.0 eq) in dry dichloromethane (5 mL) under an inert nitrogen atmosphere, add triethyl phosphite (1.2 mmol, 1.2 eq).
-
Catalyst Addition: Add zinc bromide (ZnBr₂, 0.2 mmol, 0.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The causality here is that the Lewis acidic zinc coordinates to the bromine, weakening the C-Br bond and making the benzylic carbon more electrophilic and susceptible to attack by the phosphite.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hirao coupling - Wikipedia [en.wikipedia.org]
- 7. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
Validation & Comparative
A Senior Scientist's Guide to Catalyst Selection for the Pudovik Reaction
In the landscape of modern synthetic chemistry, the formation of carbon-phosphorus (C-P) bonds remains a critical transformation for the development of novel pharmaceuticals, agrochemicals, and materials. The Pudovik reaction, the nucleophilic addition of a hydrophosphoryl compound to an unsaturated electrophile like an aldehyde or imine, stands as one of the most direct methods for creating these valuable linkages.[1][2] While the uncatalyzed reaction can proceed, its synthetic utility is often limited. The strategic selection of a catalyst is paramount to achieving high efficiency, controlling selectivity, and expanding the reaction's scope.
This guide provides a comparative analysis of catalyst classes for the Pudovik reaction, grounded in experimental data and mechanistic principles. It is designed for researchers and drug development professionals seeking to optimize existing protocols or explore new catalytic systems for synthesizing α-hydroxyphosphonates and α-aminophosphonates.
The Pivotal Role of Catalysis
The core of the Pudovik reaction involves the addition of a P-H bond across a C=O or C=N double bond.[3][4] Catalysts accelerate this process through two primary mechanisms:
-
Activation of the Hydrophosphoryl Compound: Base catalysts deprotonate the hydrophosphoryl species (e.g., a dialkyl phosphite), generating a more potent phosphite anion nucleophile.[5]
-
Activation of the Electrophile: Lewis acid catalysts coordinate to the oxygen or nitrogen of the carbonyl or imine, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
The choice between these catalytic modes—or employing a catalyst that combines both functions—dictates the reaction's efficiency and is crucial for achieving stereocontrol in asymmetric variants.
Comparative Analysis of Catalyst Families
The selection of a catalyst is a critical decision point that influences reaction rate, yield, and stereoselectivity. Below is a comparative overview of the most common catalyst families.
Base Catalysts
Simple bases are often the first choice for standard Pudovik additions due to their low cost and high reactivity. They function by generating a potent phosphite nucleophile.
-
Expertise & Experience: While strong bases like alkali metal alkoxides or n-BuLi are effective, they can be incompatible with base-sensitive functional groups on the substrates.[6] Weaker amine bases, such as diethylamine (DEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), offer a milder alternative, balancing reactivity with functional group tolerance.[6] Tertiary phosphines, such as PBu₃, have also emerged as highly efficient catalysts, often outperforming tertiary amines.[7][8][9]
Lewis Acid Catalysts
Lewis acids activate the electrophile, making them particularly useful for less reactive carbonyls or imines.
-
Expertise & Experience: Metal triflates, such as Cu(OTf)₂ and Sc(OTf)₃, are powerful Lewis acids for this transformation.[6][10] A key advantage of Lewis acid catalysis is its orthogonality to base-catalyzed pathways, enabling reactions with substrates that would not tolerate basic conditions.[6][11] For instance, a Cu(OTf)₂-catalyzed system was developed to facilitate a Pudovik reaction–phospha-Brook rearrangement sequence that was not feasible under previously reported basic conditions.[6] In a control experiment, the absence of the Cu(OTf)₂ catalyst resulted in the formation of the standard Pudovik adduct as the sole product in high yield, confirming the Lewis acid's essential role in promoting the subsequent rearrangement.[6]
Asymmetric Catalysts: The Quest for Enantioselectivity
For applications in drug development, achieving high enantioselectivity is often a primary goal. This requires the use of chiral catalysts that can effectively control the stereochemical outcome of the C-P bond formation.
-
Chiral Lewis Acid Complexes: This is a highly successful and widely studied area. Chiral metal complexes, often involving lanthanoids, titanium, or aluminum, create a chiral environment around the electrophile.[12] For example, a chiral tethered bis(8-quinolinato) (TBOx) aluminum(III) complex has been shown to be exceptionally effective, providing high yields and enantioselectivities (up to 98% ee) with very low catalyst loadings (0.5–1 mol%).[1][13] This system works for both aldehydes and aldimines, showcasing its broad utility.[13]
-
Chiral Brønsted Bases & Organocatalysts: Chiral bases, such as quinine and its derivatives, can promote enantioselective additions.[3] More recently, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, have gained prominence.[14] These catalysts often feature both a Lewis basic site (to activate the phosphite) and a Brønsted acidic site (to activate the electrophile via hydrogen bonding), leading to a highly organized transition state and excellent stereocontrol.[15]
Performance Data Summary
The following table summarizes representative data for different catalyst types, highlighting their performance across various substrates.
| Catalyst Type | Catalyst Example | Electrophile | P-Source | Yield (%) | ee (%) | Reference |
| Lewis Acid | Cu(OTf)₂ (10 mol%) | 2-Pyridinecarboxaldehyde | Diphenylphosphine oxide | 92 | N/A | [6] |
| Lewis Acid | Sc(OTf)₃/N,N'-Dioxide (5-10 mol%) | α-Alkynylketoamide | Diarylphosphine oxide | 57-97 | up to 96 | [10] |
| Asymmetric LA | TBOx-Al(III) (1 mol%) | Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphite | 98 | 96 | [13] |
| Asymmetric LA | TBOx-Al(III) (1 mol%) | N-DPP-benzaldimine | Bis(2,2,2-trifluoroethyl) phosphite | 97 | 98 | [13] |
| Base | PBu₃ (10 mol%) | Methyl acrylate | Diethyl phosphite | 98 | N/A | [7][16] |
| Organocatalyst | Chiral Squaramide | Benzylic Alcohols (in situ ox.) | Dibenzyl phosphite | >95 | >99 | [14] |
Note: Reaction conditions (solvent, temperature, time) vary and are critical for achieving the reported results. N/A = Not Applicable (for achiral reactions).
Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. They include clear steps and checkpoints. Successful synthesis of the product with the expected spectral data validates the procedure.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Pudovik Reaction
This protocol is adapted from a procedure using Cu(OTf)₂ for the synthesis of phosphoric esters via a tandem Pudovik/phospha-Brook rearrangement.[6]
-
Preparation: To an oven-dried Schlenk tube, add the phosphine oxide (0.2 mmol, 1.0 equiv) and the Cu(OTf)₂ catalyst (10 mol%, 0.02 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous THF (2 mL) via syringe, followed by the aldehyde (0.3 mmol, 1.5 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.
-
Analysis: Characterize the product by ¹H, ¹³C, and ³¹P NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Catalyst Screening Workflow for Asymmetric Pudovik Reaction
When developing a new asymmetric Pudovik reaction, a systematic screening process is essential to identify the optimal catalyst and conditions.
Conclusion and Future Outlook
The field of catalysis for the Pudovik reaction is mature yet continues to evolve. While classical Lewis and Brønsted acid/base systems remain workhorses for simple additions, the development of sophisticated asymmetric catalysts has unlocked access to a vast array of chiral organophosphorus compounds. The current state-of-the-art, exemplified by low-loading, highly active aluminum complexes and multifunctional organocatalysts, demonstrates a high degree of control over both reactivity and stereoselectivity.[13][14]
Future research will likely focus on developing even more sustainable and economical catalysts, potentially using earth-abundant metals, and expanding the reaction scope to more challenging substrates. The integration of flow chemistry and biocatalysis also presents exciting opportunities for scaling up these important transformations for industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The Pudovik Reaction Catalyzed by Tertiary Phosphines: Ingenta Connect [ingentaconnect.com]
- 9. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Lewis acid-catalyzed Pudovik reaction-phospha-Brook rearrangement sequence to access phosphoric esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
A Guide to the Structural Verification of Diethyl (hydroxymethyl)phosphonate using Multinuclear NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. Diethyl (hydroxymethyl)phosphonate, a versatile building block in organic synthesis, particularly for the preparation of various phosphonate derivatives with potential therapeutic applications, requires precise structural validation to ensure the integrity of subsequent research.[1][2] This guide provides an in-depth analysis of the validation of its structure by employing a powerful combination of ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal relationships behind the observed spectral data and provide a framework for its reliable characterization.
The Imperative of NMR in Organophosphorus Chemistry
NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus, with a natural abundance of 100%, provides a direct observational window into the electronic environment of the phosphorus center.[3] Furthermore, the spin-spin coupling interactions between phosphorus and neighboring ¹H and ¹³C nuclei offer invaluable connectivity information, allowing for a definitive assignment of the molecular framework.
Molecular Structure and Key NMR Interactions
To comprehend the NMR spectra of this compound, it is essential to first visualize its structure and the anticipated spin-spin coupling pathways.
Caption: Key through-bond NMR coupling interactions in this compound.
Experimental NMR Data Summary
The following table summarizes the experimentally observed NMR data for this compound in deuterated chloroform (CDCl₃).[4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.81 - 4.86 | m | - | H OCH₂P |
| 4.13 - 4.24 | m | - | OCH ₂CH₃ | |
| 3.91 | dd (appears as t) | J(H,H) = 6.30, J(P,H) = 6.30 | HOCH ₂P | |
| 1.35 | t | J(H,H) = 7.19 | OCH₂CH ₃ | |
| ¹³C | 62.51 | d | J(P,C) = 6.76 | C H₂CH₃ |
| 56.87 | d | J(P,C) = 162.21 | HOC H₂P | |
| 16.35 | d | J(P,C) = 5.68 | CH₂C H₃ | |
| ³¹P | 24.52 | s (¹H decoupled) | - | P |
Detailed Spectral Analysis
¹H NMR Spectrum: A Window into Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
-
Hydroxymethyl Protons (HOCH₂P): The protons of the hydroxymethyl group are diastereotopic due to the chiral phosphorus center. This results in a complex multiplet for the hydroxyl proton (4.81-4.86 ppm). The methylene protons directly attached to the phosphorus atom appear as a doublet of doublets at 3.91 ppm, which may appear as a triplet due to similar coupling constants. This splitting arises from coupling to both the adjacent hydroxyl proton (J(H,H) = 6.30 Hz) and the phosphorus atom (J(P,H) = 6.30 Hz).
-
Ethoxy Protons (-OCH₂CH₃): The methylene protons of the ethoxy groups are observed as a multiplet in the region of 4.13-4.24 ppm. Their coupling to the adjacent methyl protons and the phosphorus atom leads to this complex pattern. The terminal methyl protons appear as a clean triplet at 1.35 ppm with a coupling constant of 7.19 Hz, indicative of coupling to the adjacent methylene group.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals three distinct carbon signals, all of which are split into doublets due to coupling with the phosphorus atom.
-
Hydroxymethyl Carbon (HOCH₂P): The carbon of the hydroxymethyl group, directly bonded to phosphorus, exhibits a large one-bond coupling constant (¹J(P,C) = 162.21 Hz), appearing as a doublet at 56.87 ppm.[3][4] This large coupling is a characteristic feature of directly bonded P-C systems.
-
Ethoxy Carbons (-OCH₂CH₃): The methylene carbons of the ethoxy groups resonate at 62.51 ppm and show a two-bond coupling to phosphorus (²J(P,C) = 6.76 Hz). The methyl carbons appear at 16.35 ppm with a smaller three-bond coupling constant (³J(P,C) = 5.68 Hz).[4] This trend of decreasing J-coupling with an increasing number of bonds is a fundamental principle in NMR spectroscopy.
³¹P NMR Spectrum: The Phosphorus Fingerprint
The proton-decoupled ³¹P NMR spectrum displays a single sharp signal at 24.52 ppm, which falls within the expected range for alkyl phosphonates.[4][5] This chemical shift is sensitive to the electronic environment of the phosphorus atom. The presence of the electron-withdrawing hydroxymethyl group contributes to the observed downfield shift compared to unsubstituted dialkyl phosphites.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Reproducible and high-quality NMR data are paramount for accurate structural validation. The following is a generalized protocol for the acquisition of ¹H, ¹³C, and ³¹P NMR spectra of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 200-250 ppm and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
³¹P NMR: Acquire the proton-decoupled spectrum. A spectral width of 100-200 ppm centered around the expected chemical shift is typically sufficient. An external reference of 85% H₃PO₄ is used for chemical shift calibration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline correction for each spectrum.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ³¹P spectrum to the external phosphoric acid standard at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Conclusion
The congruent data from ¹H, ¹³C, and ³¹P NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The characteristic chemical shifts, multiplicities, and, most importantly, the through-bond J-couplings between the phosphorus center and the surrounding nuclei, create a unique spectral fingerprint. This comprehensive NMR analysis, when performed with meticulous experimental technique, offers an authoritative and trustworthy method for the structural validation of this important synthetic intermediate, ensuring the reliability of subsequent research and development endeavors.
References
A Comparative Guide to the Biological Activity of Compounds Derived from Diethyl (hydroxymethyl)phosphonate
Introduction: The Versatility of a Phosphonate Building Block
In the landscape of medicinal chemistry, the strategic design of bioactive molecules hinges on the use of versatile chemical scaffolds that can be readily modified to tune their pharmacological profiles. Diethyl (hydroxymethyl)phosphonate (DHMP) has emerged as a cornerstone intermediate, valued for its unique reactivity and the inherent biological potential of the phosphonate moiety.[1] The phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, serves as a non-hydrolyzable isostere of the phosphate group.[2][3] This structural mimicry is the key to its biological efficacy; compounds incorporating this group can competitively inhibit enzymes that recognize phosphate-containing substrates, effectively disrupting pathological processes at a molecular level.[3][4]
This guide provides a comparative analysis of the diverse biological activities exhibited by compounds derived from DHMP. We will delve into their anticancer, antimicrobial, and antiviral properties, presenting supporting experimental data and elucidating the structure-activity relationships that govern their potency. The protocols detailed herein are grounded in established methodologies, providing a robust framework for researchers and drug development professionals to validate and expand upon these findings.
Synthetic Strategies: Accessing a Library of Bioactive Derivatives
The primary route to a wide array of biologically active α-hydroxyphosphonates, a class to which many DHMP derivatives belong, is the Pudovik reaction . This atom-economical reaction involves the nucleophilic addition of a dialkyl phosphite (like diethyl phosphite) to the carbonyl carbon of an aldehyde or ketone.[5] The synthesis of DHMP itself follows this principle, typically using formaldehyde as the carbonyl source.[6] The resulting hydroxymethyl group provides a reactive handle for further chemical modifications, enabling the construction of a diverse library of compounds for biological screening.[1][7]
The general workflow for synthesizing α-hydroxyphosphonate derivatives is a straightforward and efficient process, making it highly adaptable for medicinal chemistry campaigns.
Caption: General workflow for synthesizing α-hydroxyphosphonate derivatives.
Comparative Biological Activity: A Multifaceted Pharmacophore
The true value of the phosphonate scaffold lies in its broad spectrum of biological activities. By modifying the substituents attached to the core structure, researchers can fine-tune the molecule's properties to target different pathogens or cellular pathways.
Anticancer Activity
A significant body of research has highlighted the cytotoxic effects of DHMP derivatives against a range of cancer cell lines.[4] The phosphonate moiety's ability to inhibit protein tyrosine phosphatases (PTPs), enzymes often dysregulated in cancer, is a key proposed mechanism of action.[4]
Comparative Cytotoxicity of α-Hydroxyphosphonate Derivatives
| Compound/Derivative | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| Zoledronate (Reference) | 15.6 | 8.2 | 12.5 | 9.7 | [8] |
| Hydroxymethylene-(phosphinyl)phosphonate (14o) | 28.5 | 35.1 | 45.3 | 40.2 | [8] |
| Hydroxymethylene-(phosphinyl)phosphonate (14p) | >100 | >100 | >100 | >100 | [8] |
| Diethyl (hydroxy(phenyl)methyl)phosphonate | >100 | >100 | >100 | >100 | [5][9] |
| Substituted Phenyl Derivatives | Varies Significantly | Varies Significantly | Varies Significantly | Varies Significantly | [4][5] |
Note: The table presents representative data. IC₅₀ values are highly dependent on the specific substitutions on the derivative.
The data indicates that while the parent α-hydroxyphosphonates may have modest activity, strategic modifications, such as those seen in bisphosphonates like Zoledronate, dramatically enhance anticancer potency.[8]
Caption: Inhibition of PTPs by α-hydroxyphosphonates disrupts oncogenic signaling.[4]
This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds.[4][5]
-
Cell Culture: Maintain selected cancer cell lines (e.g., A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration using a dose-response curve.[5]
Antimicrobial Activity
Derivatives of DHMP have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism can involve the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis, or the induction of oxidative stress.[11]
Comparative Antibacterial Activity of Phosphonate Derivatives
| Compound/Derivative | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonate (3a) | 125 | 250 | 250 | 500 | [10] |
| Diethyl (hydroxy(6-bromo-2-morpholinoquinolin-3-yl) methyl) phosphonate (3b) | 62.5 | 125 | 125 | 250 | [10] |
| Diethyl benzylphosphonate | 250-500 | - | 250-500 | - | [11] |
| Diethyl (4-boronic acid)benzylphosphonate (3) | - | - | 62.5 | - | [11] |
| Ciprofloxacin (Reference) | 0.25-1 | 0.12-0.5 | 0.015-0.12 | 0.25-1 | General Knowledge |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a bacterium.
The data clearly shows that substitutions on the core scaffold significantly impact antimicrobial potency. For example, the addition of a bromine atom to the quinoline ring (compound 3b vs. 3a) or a boronic acid to the benzyl ring enhances activity, suggesting these moieties are crucial for interaction with the bacterial target.[10][11]
-
Inoculum Preparation: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antiviral Activity
The most profound impact of phosphonates in medicine is arguably in antiviral therapy. DHMP is a crucial precursor for the synthesis of Acyclic Nucleoside Phosphonates (ANPs) like Tenofovir, a cornerstone of HIV treatment.[2][12] ANPs act as chain terminators; after being phosphorylated by cellular kinases, they are incorporated into the growing viral DNA chain by viral reverse transcriptase or polymerase, but lack the 3'-hydroxyl group required for the next nucleotide to be added, thus halting replication.[2]
Comparative Antiviral Activity of Acyclic Nucleoside Phosphonates
| Compound | Target Virus | Activity (EC₅₀) | Mechanism | Reference |
| Tenofovir | HIV-1, HBV | 0.01-0.5 µM | Reverse Transcriptase Inhibitor | [2] |
| Adefovir | HBV, HSV | 0.1-1.5 µM | DNA Polymerase Inhibitor | [2] |
| Cidofovir | CMV, Poxviruses | 0.1-2.0 µM | DNA Polymerase Inhibitor | [2][13] |
| (S)-HPMP-DAP | Poxviruses | Comparable to Cidofovir | DNA Polymerase Inhibitor | [13] |
Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Caption: Workflow for determining the antiviral activity via plaque reduction assay.[4]
This protocol is a gold standard for quantifying the ability of a compound to inhibit viral replication.[4]
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells for HSV) into 6-well plates and grow until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the cells and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add an overlay medium containing methylcellulose. This semi-solid medium prevents the spread of progeny virus through the liquid, restricting infection to adjacent cells and leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been killed by the virus.
-
Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[4]
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. The derivatives synthesized from this building block have demonstrated a remarkable breadth of activity, from potent anticancer agents and broad-spectrum antimicrobials to life-saving antiviral drugs.[2][5][10] The phosphonate group's ability to act as a stable phosphate mimic is the unifying principle behind these diverse applications.
The comparative data presented in this guide underscores the critical role of structure-activity relationship (SAR) studies. Minor chemical modifications can lead to dramatic shifts in potency and selectivity, highlighting the potential for rational drug design. Future research should focus on developing novel derivatives with improved pharmacokinetic profiles and exploring their efficacy in combination therapies to overcome drug resistance. The continued exploration of phosphonate chemistry promises to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of Diethyl (hydroxymethyl)phosphonate Derivatives
Introduction: The Versatile Scaffold of α-Hydroxyphosphonates
Diethyl (hydroxymethyl)phosphonate and its derivatives, a prominent class of α-hydroxyphosphonates, have garnered significant attention in medicinal chemistry. Their structural resemblance to α-amino acids and α-hydroxy carboxylic acids, coupled with the unique properties of the phosphonate group, positions them as a versatile scaffold for the development of novel therapeutic agents. The phosphonate moiety, in particular, can act as a stable mimic of phosphate esters, enabling these compounds to interact with and potentially inhibit a wide range of enzymes that process phosphate-containing substrates.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies to aid researchers in this field.
The primary and most atom-economical synthetic route to these compounds is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite, such as diethyl phosphite, to the carbonyl carbon of an aldehyde or ketone.[2] This reaction is typically catalyzed by a base, although other catalytic systems can be employed.[2] The versatility of the Pudovik reaction allows for the introduction of a wide array of substituents, particularly on an aromatic ring, facilitating the systematic exploration of SAR.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on their core structure. Below, we compare their performance in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: A Tale of Substituent Effects
Numerous studies have demonstrated the cytotoxic effects of α-hydroxyphosphonates against a variety of cancer cell lines.[1] The potency of these compounds is largely dictated by the electronic and steric properties of the substituents on the aromatic ring.
A comparative study on a series of diethyl [hydroxy(phenyl)methyl]phosphonate derivatives against the A549 lung carcinoma cell line revealed a clear SAR.[1] The introduction of an electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring resulted in the highest potency among the tested analogs.[1] Conversely, electron-donating groups such as methoxy and methyl groups led to a decrease in anticancer activity.[1] This suggests that electron-deficient aromatic rings may enhance the interaction of the compound with its biological target.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Diethyl [hydroxy(substituted phenyl)methyl]phosphonate Derivatives against A549 Lung Carcinoma Cells
| Compound/Derivative | Substituent on Phenyl Ring | IC₅₀ (µM)[1] |
| 1 | 4-Trifluoromethyl | 15.2 |
| 2 | 4-Chloro | 25.8 |
| 3 | 4-Methoxy | 38.4 |
| 4 | 4-Methyl (p-tolyl) | 45.1 |
Data sourced from F. al-qaisi et al., 2021.[1]
The causality behind this observation may lie in the ability of electron-withdrawing groups to increase the acidity of the hydroxyl group, potentially facilitating stronger hydrogen bonding interactions with the target enzyme's active site. Furthermore, the lipophilicity conferred by substituents can influence cell membrane permeability, a critical factor for intracellular drug efficacy.
A related study on diethyl (4-(dimethylamino)-1-(substituted phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)(hydroxy)methylphosphonate derivatives against various cancer cell lines, including MDA-MB-231 (breast), A-549 (lung), and MCF-7 (breast), further underscores the importance of the substituent's electronic nature and position.[3] In this series, a trifluoromethyl group at the meta-position of the phenyl ring (compound 5d) exhibited the most potent activity across all tested cell lines.[3]
Table 2: Growth Inhibitory (GI₅₀ in µM) Activity of a this compound Derivative
| Compound | Cancer Cell Line | GI₅₀ (µM)[3] |
| 5d | MDA-MB-231 (Breast) | 13.66 ± 0.038 |
| A-549 (Lung) | 13.62 ± 0.041 | |
| MCF-7 (Breast) | 10.81 ± 0.038 |
Data from a study on maleimide-linked hydroxy phosphonate derivatives.[3]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
This compound derivatives have also shown promise as antimicrobial agents.[4][5] The SAR in this context often differs from that observed for anticancer activity, highlighting the distinct nature of their molecular targets in prokaryotic and fungal cells versus mammalian cells.
A study on α-quaternary 3-chloro-1-hydroxyalkylphosphonates demonstrated that the nature of the ester group on the phosphonate and the substituent at the α-carbon are critical for activity.[4] Phenyl protection of the phosphoryl ester groups and α-phenyl substitution were found to enhance antimicrobial activity.[4] One particular compound from this series was as effective or more potent than fosfomycin or chloramphenicol against several Gram-negative and Gram-positive bacteria.[4]
Another study on novel α-aminophosphonates, which are structurally related to α-hydroxyphosphonates, revealed that the presence of specific heterocyclic moieties, such as coumarylthiazole, and a hydroxyl group on a quinoline ring increased the inhibitory activity against microbial pathogens.[6] Several of these compounds exhibited excellent antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL.[6]
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Representative Phosphonate Derivatives against Microbial Strains
| Compound | Target Organism | MIC (µg/mL)[6] |
| 9g | Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.25 | |
| Candida albicans | 0.5 | |
| Aspergillus niger | 1 | |
| 10k | Staphylococcus aureus | 2 |
| Bacillus subtilis | 1 | |
| Candida albicans | 0.5 | |
| Aspergillus niger | 1 |
Data for α-aminophosphonate derivatives bearing quinoline and thiazole moieties.[6]
The mechanism of antimicrobial action for many phosphonates involves the inhibition of essential enzymes in bacterial metabolic pathways, such as those involved in cell wall synthesis.[7]
Experimental Protocols: A Foundation for Reproducible Research
To ensure scientific integrity and enable fellow researchers to build upon these findings, detailed experimental protocols are provided below. These protocols are based on established methodologies reported in the literature for the synthesis and biological evaluation of this compound derivatives.
Synthesis: The Pudovik Reaction
This protocol describes a general method for the synthesis of diethyl [hydroxy(substituted phenyl)methyl]phosphonates.
Diagram 1: General Workflow for the Synthesis of Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives
Caption: General workflow for the synthesis of diethyl [hydroxy(phenyl)methyl]phosphonate derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired substituted benzaldehyde (1 equivalent) in a suitable solvent like dichloromethane, or prepare for a solvent-free reaction.[2]
-
Addition of Reagents: Add diethyl phosphite (1 equivalent) to the flask.
-
Catalysis: Introduce a catalytic amount of a base, such as triethylamine (e.g., 10 mol%), to the mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, wash the reaction mixture with a suitable solvent (e.g., dichloromethane) and dry the organic layer over an anhydrous salt like CaCl₂.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane) to obtain the pure diethyl [hydroxy(substituted phenyl)methyl]phosphonate derivative.[2]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[2]
Anticancer Activity Assessment: The MTT Assay
This protocol outlines a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][8]
Diagram 2: Experimental Workflow for the MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of α-hydroxyalkylphosphonates as new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
A Comparative Guide to the Synthesis of α-Hydroxyphosphonates: Solvent-Free vs. Solvent-Based Approaches
Introduction: The Significance of α-Hydroxyphosphonates
α-Hydroxyphosphonates are a class of organophosphorus compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Their structural analogy to α-amino acids allows them to function as enzyme inhibitors, making them valuable candidates for therapeutic agents.[2] They have shown a wide range of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[3][4] The synthesis of these molecules is, therefore, a topic of continuous research and optimization.
The most common and atom-economical method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone.[3][5] This reaction can be performed under both solvent-based and solvent-free conditions, each presenting a unique set of advantages and disadvantages. This guide provides a detailed comparative analysis of these two synthetic methodologies, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific applications.
The Dichotomy in Synthesis: A Head-to-Head Comparison
The choice between a solvent-free and a solvent-based approach for the synthesis of α-hydroxyphosphonates is not merely a matter of procedural preference but a decision with significant implications for reaction efficiency, environmental impact, and overall cost.[6][7]
Core Principles of Each Approach
-
Solvent-Based Synthesis: In this traditional approach, a solvent is used to dissolve the reactants and catalyst, creating a homogeneous reaction mixture.[8] The solvent facilitates mass transfer and helps to control the reaction temperature.[8] However, the use of often volatile and hazardous organic solvents contributes to environmental pollution and requires additional energy-intensive steps for removal and disposal.[6]
-
Solvent-Free Synthesis: Aligned with the principles of green chemistry, this method eliminates the use of organic solvents.[7][9] Reactions are typically conducted by directly mixing the reactants and catalyst, often with mechanical grinding or heating to facilitate the reaction.[10][11] This approach significantly reduces waste, minimizes energy consumption, and often simplifies the work-up procedure.[6]
Quantitative Performance Metrics
To illustrate the practical differences between the two methods, the following table summarizes key performance indicators for the synthesis of α-hydroxyphosphonates using representative protocols.
| Parameter | Solvent-Free Synthesis | Solvent-Based Synthesis | Rationale and Insights |
| Reaction Time | Typically shorter (minutes to a few hours) | Can be longer (several hours) | The higher concentration of reactants in solvent-free systems often leads to faster reaction rates.[9] |
| Yield | Generally high to excellent (often >90%) | High, but can be slightly lower due to potential side reactions or product loss during work-up. | The direct interaction of reactants in the absence of a solvent can lead to more efficient conversions. |
| Temperature | Room temperature to moderate heating (50-80°C) | Room temperature to reflux, depending on the solvent's boiling point. | Solvent-free reactions can sometimes require thermal energy to initiate, while solvent-based reactions can be run at the reflux temperature of the chosen solvent. |
| Catalyst | Often simple, reusable catalysts (e.g., piperazine, Na2CO3, natural phosphates) | Various catalysts, including bases like triethylamine or Lewis acids. | The choice of catalyst is crucial in both methods, but solvent-free approaches often leverage solid-state or easily separable catalysts.[12] |
| Work-up | Simpler (e.g., washing with water, direct crystallization) | More complex (e.g., solvent evaporation, extraction, column chromatography) | The elimination of the solvent significantly streamlines the purification process.[5] |
| Environmental Impact | Significantly lower (reduced VOCs, less hazardous waste) | Higher due to the use and disposal of organic solvents.[6] | This is a primary driver for the adoption of solvent-free methodologies.[7] |
Reaction Mechanisms and Workflow
The fundamental chemical transformation in both syntheses is the nucleophilic addition of the phosphite to the carbonyl carbon, as described by the Pudovik reaction.[13] The primary difference lies in the reaction environment and the mode of activation.
Mechanism of Base-Catalyzed Pudovik Reaction
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Pudovik reaction, which is applicable to both solvent-free and solvent-based systems employing a base catalyst. The base deprotonates the dialkyl phosphite to form a more nucleophilic phosphite anion, which then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate.[2]
Comparative Experimental Workflow
The following diagram provides a high-level comparison of the typical experimental workflows for solvent-free and solvent-based synthesis of α-hydroxyphosphonates.
Detailed Experimental Protocols
The following protocols are representative examples of solvent-free and solvent-based syntheses of α-hydroxyphosphonates. Researchers should adapt these procedures based on their specific substrates and available equipment.
Protocol 1: Solvent-Free Synthesis via Grinding
This protocol is adapted from a green chemical procedure utilizing piperazine as a catalyst for the reaction between an aldehyde and diethyl phosphite.[10]
Materials:
-
Aldehyde (1 mmol)
-
Diethyl phosphite (1 mmol)
-
Piperazine (1 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
To a mortar, add the aldehyde (1 mmol), diethyl phosphite (1 mmol), and piperazine (1 mmol).
-
Grind the mixture at room temperature for the time required to complete the reaction (typically monitored by Thin Layer Chromatography, TLC). Reaction times are often in the range of minutes.[10]
-
After completion, wash the reaction mixture with water (3 x 10 mL).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can often be purified by recrystallization.
Causality Behind Experimental Choices:
-
Grinding: The mechanical force from grinding provides the energy to initiate the reaction and ensures intimate contact between the reactants in the absence of a solvent.
-
Piperazine: This readily available and inexpensive secondary amine acts as an efficient base catalyst.[10]
-
Solvent-Free: This choice aligns with green chemistry principles, reducing waste and simplifying the work-up.[10]
Protocol 2: Solvent-Based Synthesis Using Triethylamine
This protocol describes a general method for the synthesis of α-hydroxyphosphonates using triethylamine as a catalyst in a solvent.[14][15]
Materials:
-
Aldehyde (e.g., p-tolualdehyde) (1 eq)
-
Diethyl phosphite (1 eq)
-
Triethylamine (catalytic amount, e.g., 0.1 eq)
-
Solvent (e.g., Toluene or Acetone)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and a stoichiometric amount of diethyl phosphite in the chosen solvent (e.g., Toluene).[14]
-
Add a catalytic amount of triethylamine to the mixture.
-
Heat the reaction mixture to reflux (e.g., 80-110°C for Toluene) and stir for the required duration (e.g., 3 hours).[14]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
The crude product is then typically purified by column chromatography or recrystallization.[14][16]
Causality Behind Experimental Choices:
-
Solvent (Toluene/Acetone): The solvent is chosen to dissolve the reactants and to allow the reaction to be conducted at a controlled, elevated temperature (reflux).[14][16]
-
Triethylamine: A common and effective organic base catalyst for the Pudovik reaction.[15]
-
Reflux: Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Conclusion and Future Outlook
The synthesis of α-hydroxyphosphonates can be effectively achieved through both solvent-free and solvent-based methods. While solvent-based approaches have been traditionally employed and offer good yields, the principles of green and sustainable chemistry are driving a paradigm shift towards solvent-free synthesis.[6][7]
Solvent-free methods present numerous advantages, including reduced environmental impact, enhanced reaction efficiency, and simplified procedures.[6][9] The development of novel and reusable catalysts continues to expand the scope and applicability of these greener alternatives.[1][12] For researchers and drug development professionals, the adoption of solvent-free synthesis for α-hydroxyphosphonates not only represents a more environmentally responsible choice but can also offer economic benefits through reduced solvent and waste disposal costs, and potentially shorter reaction times. As the pharmaceutical industry increasingly embraces sustainability, solvent-free reactions are poised to become the standard for the synthesis of these and other important pharmaceutical building blocks.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 7. researchgate.net [researchgate.net]
- 8. ajms.iq [ajms.iq]
- 9. zenodo.org [zenodo.org]
- 10. acgpubs.org [acgpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of Diethyl (Hydroxymethyl)phosphonate
For researchers, scientists, and professionals in drug development, a deep understanding of the reaction kinetics of organophosphorus compounds is paramount for predicting their stability, reactivity, and ultimate fate in various chemical and biological systems. This guide provides a comprehensive analysis of the kinetic studies of Diethyl (hydroxymethyl)phosphonate (DEHMP), a versatile intermediate in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[1] Due to the limited direct kinetic data on DEHMP, this guide establishes a robust comparative framework, leveraging kinetic data from structurally analogous phosphonates to infer and contextualize its reactivity.
Introduction to this compound (DEHMP)
DEHMP, with the chemical formula HOCH₂P(O)(OC₂H₅)₂, is an organophosphorus compound characterized by a reactive hydroxymethyl group and two ethyl ester moieties attached to a central phosphorus atom.[1] Its utility as a synthetic building block stems from the ability to further functionalize the hydroxymethyl group, making it a key precursor for a variety of more complex molecules.[1][2] Understanding the kinetics of its fundamental reactions—such as hydrolysis, thermal decomposition, and oxidation—is critical for optimizing synthetic routes, assessing environmental persistence, and evaluating its toxicological profile.
Comparative Kinetic Analysis: A Framework for Understanding DEHMP Reactivity
In the absence of extensive direct kinetic studies on DEHMP, we can deduce its likely reactivity by examining the kinetics of closely related organophosphorus compounds. The primary comparators for this guide are dialkyl phosphites, such as dimethyl phosphite (DMP) and diethyl phosphite (DEP), and other phosphonates like dimethyl methylphosphonate (DMMP). The key structural differences and their expected influence on reactivity are the presence of the hydroxymethyl group in DEHMP and the nature of the alkyl ester groups.
Hydrolysis Kinetics
The hydrolysis of phosphonate esters is a critical degradation pathway, typically proceeding via nucleophilic attack on the phosphorus center.[3][4] This reaction can be catalyzed by both acids and bases.[3][4]
Comparison with Dialkyl Phosphonates:
Studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates reveal a two-step process, with the cleavage of the second P-O-C bond being the rate-determining step.[3] For instance, the hydrolysis of dimethyl α-hydroxybenzylphosphonate is complete in 6.5 hours under specific acidic conditions, with rate constants of k₁ = 2.64 h⁻¹ and k₂ = 0.60 h⁻¹.[3] The diethyl ester analogue exhibits roughly half the reaction rate of the dimethyl ester, highlighting the influence of the steric bulk of the alkyl group.[3]
Based on these findings, the hydrolysis of DEHMP is expected to proceed in a similar stepwise manner, ultimately yielding hydroxymethylphosphonic acid, ethanol, and formaldehyde (from the decomposition of the initial product). The presence of the electron-withdrawing hydroxymethyl group, compared to a simple alkyl group, may influence the electrophilicity of the phosphorus center, though steric hindrance from the ethyl groups will likely slow the reaction compared to its dimethyl analogue.
Table 1: Comparative Hydrolysis Kinetic Data for Selected Phosphonates
| Compound | Conditions | Rate Constant(s) | Half-life | Reference |
| Dimethyl α-hydroxybenzylphosphonate | Reflux, 3 eq. HCl | k₁ = 2.64 h⁻¹, k₂ = 0.60 h⁻¹ | ~1.15 h (overall) | [3] |
| Diethyl α-hydroxybenzylphosphonate | Reflux, 3 eq. HCl | k₁ ≈ 1.32 h⁻¹, k₂ ≈ 0.30 h⁻¹ | ~2.31 h (overall) | [3] |
| Dimethyl Phosphite (DMP) | Neutral water, 25°C | - | 10 days | [5] |
| Diethyl Phosphite (DEP) | Neutral water, 25°C | - | 44 days | [6] |
Note: Half-lives are estimated from the provided rate constants or directly from the source.
The slower hydrolysis of diethyl phosphite compared to dimethyl phosphite suggests that DEHMP will also exhibit slower hydrolysis rates than its hypothetical dimethyl counterpart, Dimethyl (hydroxymethyl)phosphonate (DMHP).
Reaction with Hydroxyl Radicals
Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the atmospheric and aqueous degradation of organic compounds. The reaction of •OH with organophosphonates typically proceeds via hydrogen abstraction from the alkyl groups.
Comparison with Dimethyl Methylphosphonate (DMMP):
Kinetic studies of the gas-phase reaction of •OH with DMMP show a complex, V-shaped temperature dependence, with the rate constant decreasing at lower temperatures (295-530 K) and increasing at higher temperatures (530-837 K).[7][8] This behavior suggests a multi-step reaction mechanism. The rate constant for the reaction of •OH with DMMP has been determined to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹.[9] For the analogous diethyl methylphosphonate (DEMP), the rate constant is significantly higher at (6 ± 1) × 10⁸ M⁻¹ s⁻¹, indicating that the additional ethyl groups provide more sites for hydrogen abstraction.[9]
Following this trend, DEHMP, with its two ethyl groups and a hydroxymethyl group, is expected to have a reaction rate with hydroxyl radicals that is at least comparable to, and likely faster than, that of DEMP. The C-H bonds on the ethyl groups and the hydroxymethyl group are all potential sites for hydrogen abstraction.
Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Phosphonates
| Compound | Rate Constant (M⁻¹ s⁻¹) | Temperature (K) | Reference |
| Dimethyl Methylphosphonate (DMMP) | (2 ± 1) × 10⁸ | Room Temperature | [9] |
| Diethyl Methylphosphonate (DEMP) | (6 ± 1) × 10⁸ | Room Temperature | [9] |
Thermal Decomposition
The thermal stability of organophosphorus compounds is a key consideration for their application as flame retardants.[10][11] The decomposition of phosphonates often involves the elimination of an alkene and the formation of a phosphorus acid.[10][11][12]
Comparison with Other Organophosphorus Esters:
Studies on the thermal degradation of various organophosphorus esters have shown that the stability is highly dependent on the structure.[10][11] Alkyl phosphates tend to decompose at lower temperatures compared to phosphonates and phosphinates.[10] The decomposition of DEHMP is anticipated to proceed via the elimination of ethylene from the ethyl ester groups, leading to the formation of (hydroxymethyl)phosphonic acid. The presence of the hydroxymethyl group might also offer alternative decomposition pathways, such as dehydration or decarbonylation, which would need to be investigated experimentally. The isolation of DEHMP via vacuum distillation has been noted to be accompanied by extensive decomposition, suggesting a lower thermal stability compared to more robust phosphonates.[13]
Experimental Protocols for Kinetic Studies
To generate direct kinetic data for DEHMP, the following experimental methodologies, adapted from studies on analogous compounds, can be employed.
Protocol for Hydrolysis Kinetics Study
This protocol is based on the methods used for studying the hydrolysis of dialkyl α-hydroxybenzylphosphonates.[3]
Objective: To determine the pseudo-first-order rate constants for the acidic hydrolysis of DEHMP.
Materials:
-
This compound (DEHMP)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Nuclear Magnetic Resonance (NMR) Spectrometer (³¹P NMR)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of DEHMP (e.g., 2 mmol) in deionized water (1 mL).
-
Initiation: Add a specific equivalent of concentrated HCl (e.g., 3 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux with constant stirring.
-
Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by cooling and neutralization.
-
Analysis: Analyze the composition of the mixture using ³¹P NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the intermediate ester-acid and the final phosphonic acid product.
-
Data Analysis: Determine the concentrations of each species at different time points and fit the data to a consecutive reaction model to calculate the pseudo-first-order rate constants, k₁ and k₂.
Diagram of Hydrolysis Monitoring Workflow:
Caption: Workflow for monitoring the hydrolysis of DEHMP.
Protocol for Reaction with Hydroxyl Radicals
This protocol is adapted from the laser photolysis/transient absorption method used for studying the reaction of hydroxyl radicals with DMMP.[7][8]
Objective: To determine the second-order rate constant for the reaction of DEHMP with hydroxyl radicals.
Materials:
-
This compound (DEHMP)
-
Hydroxyl radical precursor (e.g., N₂O/H₂O mixture or O₃/H₂O)
-
Pulsed laser system (e.g., ArF excimer laser at 193 nm)
-
Reaction cell
-
UV absorption detection system (e.g., DC discharge H₂O/Ar lamp at ~308 nm)
-
Inert bath gas (e.g., He)
Procedure:
-
Radical Generation: Generate hydroxyl radicals by pulsed photolysis of a precursor gas mixture in the reaction cell. For example, photolysis of N₂O in the presence of water vapor produces O(¹D) atoms, which then react with H₂O to form two •OH radicals.[8]
-
Reaction: Introduce a known concentration of DEHMP vapor into the reaction cell with the bath gas.
-
Monitoring: Monitor the decay of the hydroxyl radical concentration over time by measuring its characteristic UV absorption at approximately 308 nm.
-
Data Analysis: Under pseudo-first-order conditions (DEHMP in large excess), the decay of •OH will be exponential. The observed first-order rate constant (k') is plotted against the concentration of DEHMP. The slope of this plot gives the second-order rate constant for the reaction.
Diagram of Hydroxyl Radical Reaction Kinetics Experimental Setup:
Caption: Setup for hydroxyl radical reaction kinetics.
Conclusion and Future Directions
While direct kinetic data for this compound remains to be fully elucidated, this comparative guide provides a robust framework for estimating its reactivity based on the well-studied kinetics of analogous organophosphorus compounds. The presence of the hydroxymethyl group and the ethyl ester moieties are the primary structural features that will dictate its stability and degradation pathways.
It is anticipated that DEHMP will exhibit hydrolysis rates slower than its dimethyl analogue but faster than diethyl phosphite. Its reaction with hydroxyl radicals is expected to be rapid, likely exceeding that of DMMP and DEMP due to the multiple sites available for hydrogen abstraction. The thermal stability of DEHMP is likely to be lower than that of simple dialkyl phosphonates.
Future research should focus on conducting direct kinetic studies on DEHMP using the experimental protocols outlined in this guide. Such data will be invaluable for the accurate modeling of its behavior in various applications, from industrial synthesis to environmental fate assessment, and will provide a more complete understanding of this important class of organophosphorus compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3084-40-0 [chemicalbook.com]
- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonic acid, dimethyl ester | C2H7O3P | CID 13361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetics of the Gas-Phase Reaction of Hydroxyl Radicals with Dimethyl Methylphosphonate (DMMP) over an Extended Temperature Range (273-837 K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of the Gas-Phase Reaction of Hydroxyl Radicals with Dimethyl Methylphosphonate (DMMP) over an Extended Temperature Range (273–837 K) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of Diethyl (hydroxymethyl)phosphonate: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, Diethyl (hydroxymethyl)phosphonate (DEHMP) is a critical building block.[1] Its utility in C-C bond formation, particularly in Horner-Wadsworth-Emmons reactions, makes it an indispensable reagent for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[2][3] The selection of a synthetic route to DEHMP is a crucial decision, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most common synthetic routes to DEHMP, supported by experimental data to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of α-hydroxyphosphonates, such as DEHMP, is predominantly achieved through the addition of a phosphite to a carbonyl compound. The two most prominent named reactions for this transformation are the Pudovik reaction and the Abramov reaction.[4][5] The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, while the Abramov reaction utilizes a trialkyl phosphite.[4][6] For the synthesis of DEHMP, where the carbonyl component is formaldehyde, variations of the Pudovik reaction are the most widely employed and documented.
This guide will focus on a comparative analysis of different catalytic systems and reaction conditions for the Pudovik-type synthesis of DEHMP from diethyl phosphite and formaldehyde (or its polymer, paraformaldehyde).
Synthetic Route Analysis
Route 1: Triethylamine-Catalyzed Synthesis
A frequently cited method for the synthesis of DEHMP employs triethylamine as a basic catalyst.[7][8] This homogeneous catalysis approach is straightforward to implement.
Reaction Mechanism: The reaction proceeds via a base-catalyzed addition of diethyl phosphite to formaldehyde. Triethylamine deprotonates the diethyl phosphite to form a more nucleophilic phosphite anion, which then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final product.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).[7]
-
Heat the mixture in an oil bath to 120-130°C and stir for 4 hours.[7]
-
After cooling, remove the excess triethylamine under reduced pressure.[7]
-
Purify the crude product by Kugelrohr distillation or molecular still to obtain pure this compound.[7]
Workflow Diagram:
Caption: Workflow for Triethylamine-Catalyzed Synthesis of DEHMP.
Route 2: Potassium Carbonate-Catalyzed Synthesis
An alternative approach utilizes an inorganic base, potassium carbonate, as the catalyst. This method can be performed under heterogeneous or homogeneous conditions depending on the solvent.[8][9]
Reaction Mechanism: Similar to the triethylamine-catalyzed route, potassium carbonate acts as a base to facilitate the nucleophilic addition of diethyl phosphite to formaldehyde. The reaction can be performed in a solvent like toluene or under solvent-free conditions.[8][9]
Experimental Protocol:
-
In a reaction flask, combine diethyl phosphite (0.554 mol), paraformaldehyde (0.667 mol), potassium carbonate (1.765 mol, added in portions), and toluene (277 ml).[8]
-
Heat the mixture to 60°C. After an initial exotherm, add the remaining paraformaldehyde in batches.[8]
-
Continue the reaction at 60°C for 2 hours, adding the rest of the potassium carbonate in portions to maintain a pH between 7.5 and 8.[8]
-
Upon completion, filter the reaction mixture and remove the toluene by distillation under reduced pressure to obtain the crude product.[8]
Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 3084-40-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Abramov reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stereoselectivity in the Horner-Wadsworth-Emmons Reaction: A Comparative Analysis of Phosphonate Reagents
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The geometry of a carbon-carbon double bond is a critical determinant of a molecule's biological activity and physicochemical properties, making precise control over its formation a paramount concern in modern organic synthesis. This guide provides an in-depth comparison of the stereoselectivity of various phosphonate reagents in the HWE reaction, supported by experimental data, to empower chemists with the rationale for strategic reagent selection.
The HWE reaction, a modification of the Wittig reaction, employs a stabilized phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate byproduct, which simplifies purification.[1][2] A key advantage of the HWE reaction is its inherent stereoselectivity, which can be tuned to favor either the (E)- or (Z)-alkene isomer through judicious choice of the phosphonate reagent and reaction conditions.[3][4]
The Mechanistic Basis of Stereoselectivity
The stereochemical outcome of the HWE reaction is primarily governed by the thermodynamics and kinetics of the reaction pathway. The reaction proceeds through the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming two diastereomeric intermediates. These intermediates then collapse to form an oxaphosphetane, which subsequently fragments to yield the alkene.[5][6]
The crucial factor determining the final E/Z ratio is the relative stability of the transition states leading to the (E)- and (Z)-alkenes.[1] In the conventional HWE reaction, the intermediate leading to the thermodynamically more stable (E)-alkene is favored, resulting in high (E)-selectivity.[7] However, modifications to the phosphonate reagent can alter the reaction kinetics, enabling the formation of the less stable (Z)-alkene under kinetic control.[8][9]
Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction.
The Workhorse Reagents: Achieving High (E)-Selectivity
For the synthesis of (E)-alkenes, standard trialkyl phosphonoacetates are the reagents of choice, reliably affording the trans isomer with high selectivity.[3] The stereochemical preference is driven by the thermodynamic stability of the anti-intermediate, which minimizes steric interactions.
Several factors can be modulated to further enhance (E)-selectivity:
-
Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate reagent generally leads to higher (E)-selectivity.[7]
-
Temperature: Higher reaction temperatures often favor the formation of the thermodynamically more stable (E)-isomer.[7]
-
Cation Effects: The choice of the counter-ion of the base can influence selectivity, with lithium salts often providing better (E)-selectivity than sodium or potassium salts.[7]
The Still-Gennari Modification: A Paradigm Shift for (Z)-Alkenes
A significant breakthrough in achieving high (Z)-selectivity was the development of the Still-Gennari olefination.[8] This modification utilizes phosphonates bearing electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[7][10]
The electron-withdrawing groups on the phosphonate accelerate the rate of elimination from the oxaphosphetane intermediate.[5] This kinetic acceleration allows for the preferential formation of the (Z)-alkene from the kinetically favored syn-intermediate, which forms faster than the anti-intermediate.[9]
The Ando Olefination: An Alternative Route to (Z)-Alkenes
Another powerful method for the synthesis of (Z)-alkenes is the Ando olefination, which employs phosphonates with bulky aryl oxide groups, such as diphenyl or di(o-tolyl)phosphonoacetates.[4] Similar to the Still-Gennari modification, the electron-withdrawing nature of the aryl groups promotes the desired (Z)-selectivity.[8] The Ando modification often utilizes milder bases and can be advantageous for certain substrates.
Comparative Performance of Phosphonate Reagents
The following table summarizes the typical stereoselectivities observed with different phosphonate reagents in the HWE reaction with various aldehydes. It is important to note that direct comparisons should be made with caution, as reaction conditions can significantly impact the outcome.
| Phosphonate Reagent | Aldehyde | Base/Conditions | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | >95:5 | [3] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH, THF | >95:5 | [3] |
| Triethyl phosphonoacetate | 3-Phenylpropionaldehyde | i-PrMgBr, Toluene, reflux | 95:5 | [11] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | p-Tolualdehyde | KHMDS, 18-crown-6, THF, -78 °C | 1:15.5 | [10] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH, THF, -20 °C | 3:97 | [8] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH, THF, -20 °C | 12:88 | [8] |
| Ethyl 2-(di(o-isopropylphenyl)phosphono)propionate (Ando-type) | Benzaldehyde | t-BuOK, THF, -78 °C | 5:95 | [12] |
| Ethyl 2-(di(o-isopropylphenyl)phosphono)propionate (Ando-type) | 2-Ethylhexanal | NaH, THF, 0 °C | 1:99 | [12] |
Experimental Protocols
Protocol 1: Standard (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of an (E)-alkene using triethyl phosphonoacetate and sodium hydride.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: (Z)-Selective Still-Gennari Olefination
This protocol outlines a general procedure for the synthesis of a (Z)-alkene using the Still-Gennari modification.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS (1.1 equivalents) in THF or toluene dropwise and stir the mixture for 20 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise.
-
After stirring for 30 minutes, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reagent Selection Workflow
The choice of the appropriate phosphonate reagent is dictated by the desired stereochemical outcome. The following workflow provides a guide for reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Environmental Impact Assessment of Diethyl (hydroxymethyl)phosphonate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl (hydroxymethyl)phosphonate (DEHMP), a key intermediate in the production of pharmaceuticals, pesticides, and flame retardants, presents a critical area for environmental impact evaluation.[1] As the chemical industry pivots towards greener and more sustainable practices, a thorough understanding of the environmental footprint of core synthetic processes is paramount. This guide provides an in-depth comparison of common and emerging synthetic routes to DEHMP, offering a critical evaluation of their environmental performance supported by experimental data and green chemistry metrics.
The Prevailing Paradigm: The Pudovik Reaction
The most established and widely utilized method for synthesizing DEHMP is the Pudovik reaction, an addition of diethyl phosphite to formaldehyde.[2] This reaction is typically catalyzed by a base, with triethylamine being a common choice, and is often conducted in a solvent such as toluene.
Conventional Pudovik Reaction: A Baseline for Comparison
A typical laboratory-scale synthesis involves the reaction of diethyl phosphite and paraformaldehyde in the presence of triethylamine as a catalyst.[1][3] While effective in producing DEHMP, this conventional approach carries notable environmental burdens associated with the use of a volatile organic solvent (toluene) and a catalyst that requires separation from the final product.
Experimental Protocol: Conventional Pudovik Synthesis of DEHMP
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).[1]
-
Heat the mixture in an oil bath to 120-130°C and stir for 4 hours.[1]
-
After cooling, remove the excess triethylamine under reduced pressure.[1]
-
Purify the crude product by vacuum distillation to obtain this compound.
dot graph "Conventional_Pudovik_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Diethyl Phosphite" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Paraformaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Triethylamine (Catalyst)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Toluene (Solvent)" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Reaction Mixture" [shape=ellipse, fillcolor="#FFFFFF"]; "Heating (120-130°C, 4h)" [shape=ellipse, fillcolor="#FFFFFF"]; "Crude DEHMP" [shape=ellipse, fillcolor="#FFFFFF"]; "Purification (Distillation)" [shape=ellipse, fillcolor="#FFFFFF"]; "DEHMP Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Waste (Catalyst, Solvent)" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Diethyl Phosphite" -> "Reaction Mixture"; "Paraformaldehyde" -> "Reaction Mixture"; "Triethylamine (Catalyst)" -> "Reaction Mixture"; "Toluene (Solvent)" -> "Reaction Mixture"; "Reaction Mixture" -> "Heating (120-130°C, 4h)"; "Heating (120-130°C, 4h)" -> "Crude DEHMP"; "Crude DEHMP" -> "Purification (Distillation)"; "Purification (Distillation)" -> "DEHMP Product"; "Purification (Distillation)" -> "Waste (Catalyst, Solvent)"; }
Caption: Workflow for the conventional synthesis of DEHMP.
Environmental Considerations of the Conventional Route
The primary environmental drawbacks of the conventional Pudovik synthesis lie in the use of toluene as a solvent and triethylamine as a catalyst. Toluene is a volatile organic compound (VOC) that contributes to air pollution and has known health risks.[4][5][6] Triethylamine, while an effective catalyst, can be difficult to fully recover and may end up in waste streams.
Greener Alternatives: Towards a More Sustainable Synthesis
In response to the environmental shortcomings of the conventional method, several greener alternatives have been developed. These approaches focus on minimizing waste, eliminating hazardous solvents, and improving energy efficiency.
Solvent-Free Synthesis with Piperazine Catalyst
A promising green alternative involves a solvent-free synthesis using piperazine as a catalyst. This method, often carried out by simple grinding of the reactants at room temperature, significantly reduces the environmental impact by eliminating the need for a solvent.
Experimental Protocol: Solvent-Free Pudovik Synthesis of DEHMP
-
In a mortar, combine paraformaldehyde (1 mmol), diethyl phosphite (1 mmol), and piperazine (1 mmol).
-
Grind the mixture at room temperature for approximately 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization from a suitable solvent like n-hexane.[7]
dot graph "Solvent_Free_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Diethyl Phosphite" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Paraformaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Piperazine (Catalyst)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Grinding (Room Temp, 15 min)" [shape=ellipse, fillcolor="#FFFFFF"]; "Crude DEHMP" [shape=ellipse, fillcolor="#FFFFFF"]; "Purification (Recrystallization)" [shape=ellipse, fillcolor="#FFFFFF"]; "DEHMP Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aqueous Waste" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Diethyl Phosphite" -> "Grinding (Room Temp, 15 min)"; "Paraformaldehyde" -> "Grinding (Room Temp, 15 min)"; "Piperazine (Catalyst)" -> "Grinding (Room Temp, 15 min)"; "Grinding (Room Temp, 15 min)" -> "Crude DEHMP"; "Crude DEHMP" -> "Purification (Recrystallization)"; "Purification (Recrystallization)" -> "DEHMP Product"; "Purification (Recrystallization)" -> "Aqueous Waste"; }
Caption: Workflow for the solvent-free synthesis of DEHMP.
Continuous Flow Synthesis in Microreactors
The use of microreactors for the synthesis of hydroxymethyl phosphonates, including DEHMP, represents a significant advancement in green chemistry. This technology offers enhanced safety, improved reaction control, higher yields, and a reduction in waste.[8] Continuous flow processes can be more energy-efficient and allow for easier scale-up compared to batch reactions.[8]
Quantitative Comparison of Synthesis Routes: Green Chemistry Metrics
To objectively compare the environmental performance of different synthetic routes, green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are invaluable tools.
| Metric | Conventional Pudovik (Toluene, Triethylamine) | Solvent-Free (Piperazine) |
| Atom Economy | ~96% | ~96% |
| E-Factor (estimated) | > 10 | < 1 |
| Process Mass Intensity (PMI) (estimated) | > 11 | < 2 |
Table 1: Comparison of Green Chemistry Metrics for DEHMP Synthesis. Estimations are based on typical lab-scale procedures and may vary.
The solvent-free approach demonstrates a significantly lower E-Factor and PMI, highlighting its superior environmental performance by minimizing waste generation.
Comparative Analysis of Alternatives to DEHMP-derived Flame Retardants
When considering the environmental impact of DEHMP, it is also crucial to evaluate the alternatives to the flame retardants derived from it. Two prominent halogen-free alternatives are 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and ammonium polyphosphate (APP).
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
DOPO is a reactive flame retardant that can be incorporated into polymer backbones. Its synthesis involves the reaction of 2-phenylphenol with phosphorus trichloride followed by cyclization and hydrolysis.[9] While effective, the synthesis of DOPO involves the use of phosphorus trichloride, a hazardous and corrosive substance. DOPO and its derivatives are recognized for their high flame retardant efficiency and lower toxicity compared to halogenated compounds.[10][11]
Ammonium Polyphosphate (APP)
APP is an inorganic salt of polyphosphoric acid and ammonia and is a widely used intumescent flame retardant.[8] Its production typically involves the reaction of phosphoric acid and ammonia at elevated temperatures.[12] APP is considered to have a favorable environmental and toxicological profile.[8]
| Feature | DEHMP-based Flame Retardants | DOPO-based Flame Retardants | APP-based Flame Retardants |
| Synthesis Precursors | Diethyl phosphite, Formaldehyde | 2-Phenylphenol, Phosphorus trichloride | Phosphoric acid, Ammonia |
| Key Environmental Concerns in Synthesis | Use of organic solvents and catalysts in conventional routes. | Use of hazardous phosphorus trichloride. | Energy-intensive production process. |
| Toxicity Profile | Generally considered to have lower toxicity than halogenated FRs, but data is limited. | Lower toxicity compared to halogenated flame retardants.[10][11] | Favorable environmental and toxicological profile.[8] |
Table 2: Qualitative Comparison of DEHMP-derived Flame Retardants and Alternatives.
Conclusion and Future Outlook
The synthesis of this compound offers a clear case study in the evolution of chemical processes towards greater sustainability. While the conventional Pudovik reaction remains a viable method, its environmental impact, primarily due to solvent and catalyst use, is significant. Greener alternatives, such as solvent-free synthesis and the use of microreactors, present compelling advantages in terms of waste reduction and improved efficiency.
For applications where DEHMP is a precursor to flame retardants, a broader life-cycle perspective is essential. Alternatives like DOPO and APP offer effective flame retardancy with generally favorable environmental profiles, although their own synthesis processes are not without environmental considerations.
Moving forward, the field should prioritize the adoption of greener synthetic methodologies for DEHMP production. Further research into catalyst efficiency and recovery, as well as the development of bio-based routes to key precursors like diethyl phosphite and formaldehyde, will be crucial in minimizing the environmental footprint of this important chemical intermediate. The principles of green chemistry provide a robust framework for guiding these future innovations, ensuring that the synthesis of essential chemicals aligns with the goals of environmental stewardship and sustainable development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Toluene Solvent: Uses, Effects, & Substitutions | Vertec [vertecbiosolvents.com]
- 5. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 6. maratek.com [maratek.com]
- 7. benchchem.com [benchchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 12. US4104362A - Process for the manufacture of ammonium polyphosphate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of Diethyl (hydroxymethyl)phosphonate-Derived Compounds
Introduction: The Double-Edged Sword of Phosphonate Chemistry in Drug Discovery
Diethyl (hydroxymethyl)phosphonate (DHMP) and its derivatives represent a versatile class of organophosphorus compounds with significant applications in medicinal chemistry, agriculture, and organic synthesis.[1][2] Their utility stems from the unique chemical properties of the phosphonate group, which can act as a stable mimic of phosphate esters or as a transition-state analog for various enzymatic reactions.[3][4] This mimicry allows DHMP-derived compounds to interact with a wide range of biological targets, including enzymes that play crucial roles in diseases such as cancer, infectious diseases, and metabolic disorders.[3][5]
However, the very feature that makes these compounds promising therapeutic agents—their ability to interact with phosphate-binding sites—also presents a significant challenge: the potential for cross-reactivity. Off-target interactions can lead to unforeseen side effects and toxicity, hindering the clinical development of promising drug candidates.[6][7] Therefore, a thorough understanding and early assessment of the cross-reactivity profile of DHMP-derived compounds are paramount for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity of various DHMP-derived compounds, supported by experimental data from the literature. It offers insights into the structural features influencing selectivity and details robust experimental protocols to empower researchers in their efforts to develop safe and effective phosphonate-based therapeutics.
Comparative Cross-Reactivity of DHMP-Derived Compounds
The inhibitory potential of phosphonate derivatives has been explored against several enzyme families. The following tables summarize the reported activities of various phosphonate compounds, providing a glimpse into their potency and selectivity. It is important to note that a direct head-to-head comparison is often challenging due to variations in assay conditions across different studies.
Table 1: Inhibition of Metallo-β-Lactamases by α-Aminophosphonate Derivatives
| Compound ID/Structure | Target Enzyme | IC50 (µM) | Reference |
| 5a (piperidine derivative) | NDM-1 | 4.1 | [8] |
| VIM-2 | >500 | [8] | |
| 5b (morpholine derivative) | NDM-1 | 12 | [8] |
| VIM-2 | 22 | [8] | |
| PMPC (6-phosphonomethylpyridine-2-carboxylate) | IMP-1 | 0.3 | [5] |
| VIM-2 | 1.5 | [5] | |
| NDM-1 | 7.2 | [5] | |
| L1 | 0.5 | [5] |
This table showcases the inhibitory activity of different phosphonate derivatives against various metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[1][9]
Table 2: Inhibition of Protein Tyrosine Phosphatases (PTPs) and Serine/Threonine Phosphatases by Aryl-Containing Phosphonates
| Compound ID/Structure | Target Enzyme | IC50 (µM) | Reference |
| (Naphth-2-yl) difluoromethylphosphonic acid (12) | PTP-1B | 40-50 | [10][11] |
| PP-2A | 40-50 | [10][11] | |
| PP-1 | No inhibition up to 675 µM | [10][11] | |
| (Napthy-1-yl) difluoromethylphosphonic acid (13) | PTP-1B | 40-50 | [10][11] |
| PP-2A | 45-50 | [10][11] | |
| PP-1 | No inhibition up to 675 µM | [10][11] | |
| Cyclam-derived α,α-difluoro-β-ketophosphonate | TC-PTP | 0.8 | [12] |
| PTP1B | >100 | [12] | |
| CD45 | >100 | [12] | |
| SHP2 | >100 | [12] |
This table highlights the inhibitory profiles of aryl-containing phosphonates against protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases, demonstrating varying degrees of selectivity.
Table 3: Inhibition of Acetylcholinesterase (AChE) by Various Organophosphorus Compounds
| Compound Class | Example | Inhibitory Potency | Reference |
| Organophosphonates | Soman | Superior inhibitory potency | [13] |
| Organophosphates | Paraoxon | Moderate inhibitory potency | [13][14] |
| Phosphoramidates | Tabun | Lower inhibitory potency | [13] |
This table provides a qualitative comparison of the inhibitory potency of different classes of organophosphorus compounds against acetylcholinesterase, a key enzyme in the nervous system.[15][16]
Discussion: Unraveling the Determinants of Selectivity
The data presented above underscores that while phosphonates are effective enzyme inhibitors, their selectivity varies significantly depending on the specific chemical scaffold and the target enzyme. Several factors contribute to the cross-reactivity profiles of DHMP-derived compounds:
-
Phosphonate as a Phosphate Mimic: The tetrahedral geometry and negative charge of the phosphonate group allow it to bind to the phosphate-binding sites of enzymes, such as kinases and phosphatases.[3] This mimicry is a primary driver of their biological activity but also a major source of off-target effects. The degree of cross-reactivity often depends on the conservation of the phosphate-binding pocket across different enzymes.
-
Transition-State Analogy: Phosphonate derivatives can act as transition-state analogs for hydrolytic enzymes like proteases and esterases.[4][17] By mimicking the tetrahedral intermediate of the enzymatic reaction, they can bind with high affinity to the active site. The specificity of these inhibitors is determined by how well the rest of the molecule fits into the substrate-binding pockets of the target enzyme.
-
Structural Modifications: The substituents on the phosphonate core play a crucial role in determining selectivity. By introducing specific functional groups that interact with unique residues in the target's active site, it is possible to enhance potency and reduce cross-reactivity. For instance, the data in Table 2 shows that while some aryl phosphonates inhibit both PTP-1B and PP-2A, the cyclam-derived phosphonate exhibits high selectivity for TC-PTP.[12] This highlights the power of rational design in tuning the specificity of phosphonate inhibitors.
Visualizing Key Concepts
Caption: General synthetic scheme for DHMP derivatives via the Pudovik reaction.
Caption: Hypothetical signaling pathway showing the inhibitory action of a phosphonate compound.
Caption: Experimental workflow for a typical cross-reactivity screening cascade.
Experimental Protocols: A Practical Guide to Assessing Cross-Reactivity
To ensure the scientific integrity and reproducibility of cross-reactivity studies, it is essential to follow well-defined and validated experimental protocols. This section provides detailed methodologies for the synthesis, enzymatic screening, and biophysical characterization of DHMP-derived compounds.
Protocol 1: General Synthesis of this compound (DHMP) Derivatives via the Pudovik Reaction
This protocol describes a general method for the synthesis of α-hydroxyphosphonates, which are common precursors to a wide range of DHMP derivatives.[3][18]
Materials:
-
Diethyl phosphite
-
Aldehyde or ketone
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 eq) in the anhydrous solvent.
-
Add diethyl phosphite (1.0-1.2 eq) to the solution.
-
Add the base catalyst (0.1-1.0 eq) dropwise to the reaction mixture at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure DHMP derivative.
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Phosphatase)
This protocol outlines a general method for determining the inhibitory activity (IC50) of DHMP derivatives against a generic phosphatase using a colorimetric or fluorometric substrate.[19][20]
Materials:
-
Purified phosphatase enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assay, or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) for fluorometric assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Test compounds (DHMP derivatives) dissolved in DMSO
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor (positive control).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the assay temperature for a specific time, ensuring the reaction remains in the linear range for the vehicle control.
-
Stop the reaction (e.g., by adding a stop solution like 1 M NaOH for the pNPP assay).
-
Measure the absorbance (at 405 nm for pNPP) or fluorescence (excitation/emission wavelengths specific for the fluorophore) using a microplate reader.
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[21][22]
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of compounds on cell viability.[3]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (DHMP derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the CC50 (cytotoxic concentration 50%) value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 4: Biophysical Characterization of Binding Interactions
To gain deeper insights into the binding thermodynamics and kinetics of DHMP derivatives with their targets, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[23][24][25][26][27]
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[28][29][30][31][32] This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Conclusion: Navigating the Path to Selective Phosphonate Therapeutics
The development of this compound-derived compounds holds immense promise for addressing a multitude of therapeutic needs. However, their inherent potential for cross-reactivity necessitates a rigorous and systematic evaluation of their selectivity profiles. By understanding the structural determinants of binding and employing a suite of robust in vitro and biophysical assays, researchers can rationally design and identify DHMP derivatives with improved target specificity and reduced off-target liabilities. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating the translation of promising phosphonate-based compounds from the laboratory to the clinic.
References
- 1. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of novel phosphonic acid-type metallo-β-lactamase inhibitors [diva-portal.org]
- 10. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphonate derivatives of tetraazamacrocycles as new inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorus-Containing Transition State Analogs - Paul Bartlett [grantome.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. omicsonline.org [omicsonline.org]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. researchgate.net [researchgate.net]
- 28. Surface plasmon resonance analysis of dynamic biological interactions with biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl (hydroxymethyl)phosphonate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Diethyl (hydroxymethyl)phosphonate, moving beyond mere instruction to explain the fundamental principles that govern these critical safety protocols.
Foundational Safety and Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this organophosphorus compound is classified as a skin and eye irritant.[1] Therefore, adherence to stringent safety protocols is the first line of defense against accidental exposure.
Core Safety Directive: Always consult the manufacturer's Safety Data Sheet (SDS) for this compound prior to handling and disposal. This document contains vital, substance-specific safety information.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The selection and consistent use of appropriate PPE is a fundamental tenet of laboratory safety. For handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.[2]
-
Respiratory Protection: In situations where aerosol generation is possible or ventilation is inadequate, a NIOSH-approved respirator equipped with an organic vapor cartridge is necessary.[2][3][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin irritation and absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes that can cause serious eye irritation. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and protects underlying clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge | Protects against inhalation of aerosols or vapors, which can cause respiratory irritation.[3][4][5] |
Strategic Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for this compound depends on several factors, including the quantity of waste, available institutional resources, and local, state, and federal regulations. The primary disposal pathways are:
-
Chemical Treatment (In-Lab Neutralization): Suitable for small quantities, this method involves the chemical degradation of the compound into less hazardous substances.
-
Incineration: The preferred method for larger quantities, ensuring the complete thermal destruction of the compound.
-
Licensed Hazardous Waste Contractor: The most straightforward and often safest option, ensuring compliance with all regulatory requirements.[2]
The following diagram illustrates the decision-making process for selecting the appropriate disposal route:
Caption: Decision-making workflow for this compound disposal.
In-Lab Neutralization: Chemical Treatment Protocols
For small quantities of this compound, chemical hydrolysis offers a viable in-lab disposal method. This process breaks down the phosphonate ester into less hazardous compounds. Both acidic and alkaline hydrolysis can be employed.
Alkaline Hydrolysis Protocol
Alkaline hydrolysis is an effective method for the degradation of organophosphorus esters. The hydroxide ion acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the ester bonds.
Materials:
-
This compound waste
-
2M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
pH paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, ethyl acetate)
-
Hydrochloric acid (HCl) for neutralization
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar, and add the this compound waste.
-
Reagent Addition: Slowly add an excess of 2M NaOH solution to the flask. A general guideline is to use at least two equivalents of NaOH for each equivalent of the phosphonate.
-
Heating: Attach a condenser to the flask and heat the mixture to 80°C with constant stirring.[6]
-
Reaction Time: Allow the reaction to proceed for 6-12 hours.[6] The progress of the hydrolysis can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, if desired.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by slowly adding hydrochloric acid until the pH is between 6 and 8.[2]
-
Final Disposal: The resulting neutralized aqueous solution should be disposed of in accordance with institutional and local regulations for aqueous waste.
Acidic Hydrolysis Protocol
Acid-catalyzed hydrolysis provides an alternative pathway for the degradation of this compound. The reaction is typically carried out using a strong acid like hydrochloric acid.
Materials:
-
This compound waste
-
Concentrated Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Sodium Bicarbonate (NaHCO₃) solution for neutralization
Step-by-Step Methodology:
-
Setup: In a fume hood, place the this compound waste in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Carefully add concentrated hydrochloric acid to the flask.
-
Heating: Attach a condenser and heat the mixture to reflux (approximately 100°C) with continuous stirring.[6]
-
Reaction Time: Maintain the reflux for 1 to 12 hours, depending on the scale of the reaction.[7]
-
Cooling: Once the reaction is complete, remove the heat source and let the mixture cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is neutral. Be cautious as this will generate carbon dioxide gas.
-
Final Disposal: Dispose of the resulting neutralized solution as per your institution's guidelines for aqueous chemical waste.
High-Temperature Incineration
For larger quantities of this compound, high-temperature incineration is the most effective and environmentally sound disposal method.[5] This process ensures the complete thermal decomposition of the organophosphorus compound into less harmful inorganic constituents.
Operational Parameters:
-
Temperature: Incineration should be carried out at temperatures ranging from 1200°C to 1400°C.[5]
-
Residence Time: A residence time of at least two seconds is necessary to ensure complete destruction of the compound.[5]
-
Scrubbing: The incinerator must be equipped with a scrubber system to neutralize acidic gases, such as oxides of phosphorus, that are generated during combustion.[1]
This process should only be performed by a licensed and permitted hazardous waste disposal facility with the appropriate high-temperature incineration capabilities.
Partnering with a Licensed Hazardous Waste Contractor
Engaging a licensed hazardous waste contractor is the most straightforward and often the safest method for the disposal of this compound, especially for large quantities or when in-lab treatment facilities are not available.[2]
Procedural Steps:
-
Segregation and Containerization: Collect the this compound waste in a dedicated, properly sealed, and chemically compatible container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Clearly label the container with the full chemical name, "this compound," the concentration (if in solution), and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor. They will ensure the waste is transported and disposed of in compliance with all Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.
Emergency Preparedness: Spill Management
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.1.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[2][5]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, contact your institution's EHS office immediately.[2]
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by a multi-tiered regulatory framework. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the federal standards for hazardous waste management.[8] Depending on its characteristics and concentration, this compound waste may be classified as a U-listed or P-listed hazardous waste.[9][10][11]
It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable federal, state, and local regulations.
References
- 1. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 2. 3m.com [3m.com]
- 3. fibreglast.com [fibreglast.com]
- 4. theridgepro.com [theridgepro.com]
- 5. dbc.wroc.pl [dbc.wroc.pl]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. epa.gov [epa.gov]
- 9. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
